molecular formula C4H5N3O B7767427 6-Amino(~15~N_2_)pyrimidin-2(1H)-one CAS No. 287484-45-1

6-Amino(~15~N_2_)pyrimidin-2(1H)-one

Cat. No.: B7767427
CAS No.: 287484-45-1
M. Wt: 113.09 g/mol
InChI Key: OPTASPLRGRRNAP-AKZCFXPHSA-N
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Description

6-amino-1H-pyrimidin-2-one, universally known as Cytosine, is one of the four main nucleobases central to the structure of DNA and RNA . As a pyrimidine derivative, it forms three hydrogen bonds with guanine in the Watson-Crick base pairing model, a critical interaction for genetic code stability and transfer . This compound is an essential building block for life sciences research. It serves as a key reagent in proteomics studies and is utilized as an enzyme substrate or a precursor for effector molecules like cytosine sugars . Its pyrimidine core is a privileged scaffold in medicinal chemistry, making it a vital starting material in pharmaceutical research for designing novel therapeutics . Recent studies highlight the application of pyrimidine derivatives, such as 6-amino-1H-pyrimidin-2-one, in the synthesis of novel anti-inflammatory and anticancer agents . Some synthesized pyrimidine hybrids have demonstrated significant cyclooxygenase-2 (COX-2) inhibitory activity and anti-inflammatory effects , while other derivatives have shown promising broad-spectrum anticancer activity by inducing apoptosis and arresting the cell cycle . The product is provided with a minimum purity of 98% . It is a solid with a molecular weight of 111.10 g/mol and a molecular formula of C4H5N3O . It has a melting point above 300°C and may decompose between 320-325°C . For its handling, please refer to the Safety Data Sheet. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

287484-45-1

Molecular Formula

C4H5N3O

Molecular Weight

113.09 g/mol

IUPAC Name

6-amino-(1,3-15N2)1H-pyrimidin-2-one

InChI

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i6+1,7+1

InChI Key

OPTASPLRGRRNAP-AKZCFXPHSA-N

Canonical SMILES

C1=C(NC(=O)N=C1)N

melting_point

> 300 °C

physical_description

Monohydrate: Lustrous solid;  [Merck Index] White powder;  [Alfa Aesar MSDS]
Solid

Related CAS

52685-04-8
26297-64-3

solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
8.0 mg/mL

vapor_pressure

0.00109 [mmHg]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino(15N₂)pyrimidin-2(1H)-one: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Amino(15N₂)pyrimidin-2(1H)-one, an isotopically labeled form of isocytosine. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, advanced spectroscopic characterization, synthesis, and critical applications of this stable isotope-labeled compound. The insights herein are grounded in established scientific principles to empower researchers in leveraging this powerful tool for mechanistic, structural, and metabolic investigations.

Introduction: The Significance of Isotopic Labeling

6-Amino(15N₂)pyrimidin-2(1H)-one is the isocytosine molecule wherein the two nitrogen atoms of the pyrimidine ring have been enriched with the stable, NMR-active isotope, Nitrogen-15 (¹⁵N). Unlike the naturally abundant and quadrupolar ¹⁴N isotope (99.63% abundance), the spin-½ ¹⁵N nucleus (0.37% abundance) provides sharp, high-resolution signals in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This isotopic substitution is the cornerstone of its utility, transforming a standard chemical reagent into a sophisticated probe for tracking molecular interactions, elucidating biological pathways, and resolving complex macromolecular structures.[2][3]

The incorporation of ¹⁵N labels is instrumental in a variety of analytical techniques.[4] In mass spectrometry, the predictable mass shift allows for unambiguous tracking and quantification. In NMR, it enables a suite of powerful heteronuclear experiments that are otherwise impossible, providing direct insight into the local chemical environment of the nitrogen atoms.[1] This guide will explore these properties and their practical applications in depth.

Physicochemical Properties

The macroscopic physicochemical properties of 6-Amino(15N₂)pyrimidin-2(1H)-one are essentially identical to its unlabeled analogue, isocytosine. The minor increase in molecular weight due to isotopic enrichment does not significantly alter properties like melting point, solubility, or acidity.

The molecule exists in tautomeric forms, primarily the amino-oxo form (6-aminopyrimidin-2(1H)-one) and the imino-oxo form. The amino-oxo tautomer is generally considered the most stable and prevalent form under physiological conditions.

Table 1: Core Physicochemical Properties

PropertyValueSource/Comment
IUPAC Name 6-amino-1,3-¹⁵N₂-pyrimidin-2(1H)-oneStandard nomenclature
Synonyms ¹⁵N₂-Isocytosine, Isocytosine-¹⁵N₂
Molecular Formula C₄H₅¹⁵N₂NO
Molecular Weight 113.09 g/mol (Unlabeled: 111.10 g/mol [5])
Appearance White to off-white crystalline solidTypically observed for pyrimidines[6][7]
Solubility Soluble in water and other polar solvents (e.g., methanol, DMSO)The polar amino and carbonyl groups facilitate hydrogen bonding, enhancing solubility in polar media.[6][8]
pKa ~4.5 (protonation of N1), ~9.8 (deprotonation of exocyclic amino)Values are for unlabeled cytosine and expected to be very similar.

Synthesis and Isotopic Incorporation

The synthesis of ¹⁵N-labeled pyrimidines can be achieved through various established chemical routes. A common strategy involves utilizing a ¹⁵N-enriched precursor that can be cyclized to form the pyrimidine ring. For 6-Amino(15N₂)pyrimidin-2(1H)-one, a plausible route involves the condensation of a ¹⁵N-labeled urea with cyanoacetaldehyde or a related three-carbon precursor.

A generalized synthetic approach is outlined below:

  • Precursor Synthesis: A key building block, [¹⁵N₂]urea, is readily available commercially or can be synthesized from [¹⁵N]ammonia and phosgene derivatives.

  • Cyclization Reaction: [¹⁵N₂]urea is reacted with a suitable 1,3-dicarbonyl compound or its equivalent (e.g., malononitrile, cyanoacetic acid derivatives) under basic conditions. The specific choice of the three-carbon unit dictates the final substitution pattern on the pyrimidine ring.

  • Purification: The resulting labeled product is purified from the reaction mixture using standard techniques such as recrystallization or column chromatography to achieve high chemical and isotopic purity. Isotopic enrichment is typically greater than 98%.[3]

Spectroscopic Characterization: A Self-Validating System

The identity and isotopic enrichment of 6-Amino(15N₂)pyrimidin-2(1H)-one are confirmed through a combination of mass spectrometry and NMR spectroscopy. These techniques form a self-validating system, where the mass shift confirms the presence of the isotopes and NMR confirms their precise location and provides structural verification.

Mass Spectrometry (MS)

Mass spectrometry provides a direct and unambiguous confirmation of successful isotopic labeling.

  • Expected Observation: The molecular ion peak ([M+H]⁺) for the labeled compound will appear at m/z 114.0, which is two mass units higher than the unlabeled compound (m/z 112.1).

  • Protocol: A sample is dissolved in a suitable solvent (e.g., methanol/water) and analyzed via Electrospray Ionization Mass Spectrometry (ESI-MS). The high-resolution mass spectrum will clearly distinguish between the labeled and any residual unlabeled species, allowing for the direct calculation of isotopic incorporation efficiency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for characterizing 6-Amino(15N₂)pyrimidin-2(1H)-one, as the ¹⁵N labels provide a direct spectroscopic handle.[9]

  • ¹H NMR: The proton spectrum will show distinct changes compared to the unlabeled compound. Protons directly bonded to or in close proximity (2-3 bonds) to the ¹⁵N atoms will exhibit splitting due to J-coupling (spin-spin coupling). For instance, the exocyclic amino protons (-NH₂) and the ring N-H proton will appear as doublets due to one-bond coupling (¹J(¹⁵N,¹H)) with a typical magnitude of ~80-90 Hz. This coupling provides definitive evidence of the ¹⁵N label's location.[10]

  • ¹³C NMR: In a ¹³C spectrum, carbons adjacent to the ¹⁵N atoms will show coupling (¹J(¹⁵N,¹³C) and ²J(¹⁵N,¹³C)). This provides further confirmation of the label's position within the pyrimidine ring.

  • ¹⁵N NMR: Direct detection of the ¹⁵N nuclei is the premier advantage of this compound.[11] A ¹⁵N NMR spectrum will show two distinct resonances corresponding to the two different nitrogen environments in the ring. These chemical shifts are exquisitely sensitive to the local electronic environment, including protonation state, hydrogen bonding, and base pairing.[9] This sensitivity is what makes ¹⁵N-labeled nucleobases invaluable for studying nucleic acid structure and interactions.[3]

Application Highlight: Probing RNA-Protein Interactions via NMR

A primary application for 6-Amino(15N₂)pyrimidin-2(1H)-one is in the study of RNA structure and its interactions with proteins or other ligands. By incorporating the labeled isocytosine into an RNA oligonucleotide, researchers can use NMR to monitor changes at the site of the label upon binding.

Experimental Workflow: ¹⁵N-HSQC Titration

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a 2D NMR technique that correlates the chemical shifts of a proton with its directly attached heteronucleus (in this case, ¹⁵N). It is a highly sensitive method for monitoring changes in the chemical environment of the N-H groups.

G cluster_0 Step 1: RNA Probe Preparation cluster_1 Step 2: NMR Titration cluster_2 Step 3: Data Analysis a Synthesize ¹⁵N₂-Isocytosine Triphosphate (¹⁵N-isoCTP) b In Vitro Transcription (T7 RNA Polymerase) a->b Precursor c Purify ¹⁵N-labeled RNA Probe (HPLC/PAGE) b->c d Acquire baseline ¹H-¹⁵N HSQC spectrum of free RNA c->d Labeled RNA Sample e Add aliquots of unlabeled protein to RNA sample d->e f Acquire ¹H-¹⁵N HSQC spectrum after each addition e->f Incremental additions f->e g Overlay and analyze HSQC spectra f->g h Monitor Chemical Shift Perturbations (CSPs) g->h i Map binding interface and determine binding affinity (Kd) h->i Quantify changes

Caption: Workflow for RNA-protein interaction analysis using ¹⁵N-HSQC NMR.

Step-by-Step Protocol
  • Preparation of ¹⁵N-labeled RNA: The labeled base, 6-Amino(15N₂)pyrimidin-2(1H)-one, is first enzymatically or chemically converted to its triphosphate form (¹⁵N-isoCTP). This labeled nucleotide is then used in an in vitro transcription reaction with T7 RNA polymerase and a DNA template to produce the RNA molecule of interest with the ¹⁵N label incorporated at specific isocytosine positions.

  • RNA Purification: The resulting ¹⁵N-labeled RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.

  • NMR Sample Preparation: The purified RNA is buffer-exchanged into a suitable NMR buffer (e.g., 10 mM phosphate, 50 mM NaCl, 90% H₂O/10% D₂O, pH 6.5).

  • Baseline Spectrum: A 2D ¹H-¹⁵N HSQC spectrum is recorded for the free RNA. Each N-H group (including the labeled isocytosine) will give rise to a specific peak (crosspeak) in the spectrum.

  • Titration: A concentrated solution of the unlabeled protein of interest is added stepwise to the NMR tube containing the ¹⁵N-labeled RNA.

  • Data Acquisition: After each addition of protein, another ¹H-¹⁵N HSQC spectrum is acquired.

  • Analysis: The spectra are overlaid. If the protein binds to the RNA at or near the labeled isocytosine residue, the chemical environment of its N-H protons will change. This change is observed as a shift in the position of its corresponding crosspeak in the HSQC spectrum (a chemical shift perturbation, or CSP). By tracking the movement of these peaks as a function of protein concentration, one can identify the binding site on the RNA and calculate the dissociation constant (Kd) of the interaction.

Handling and Storage

Like most pyrimidine derivatives, 6-Amino(15N₂)pyrimidin-2(1H)-one is a stable solid. For long-term storage, it should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place. For solutions, storage at -20°C or -80°C is recommended to prevent degradation.

Conclusion

6-Amino(15N₂)pyrimidin-2(1H)-one is more than just an isotopically labeled chemical. It is a precision tool that grants researchers atomic-level resolution into complex biological systems. Its primary value lies in its application in NMR spectroscopy, where the ¹⁵N labels serve as sensitive reporters for molecular structure, dynamics, and intermolecular interactions. From elucidating the binding interfaces of drug-RNA complexes to mapping the intricate networks of metabolic pathways, the applications of this compound are central to advancing modern biochemical and pharmaceutical research.

References

Foreword: The Imperative of Isotopic Precision in Modern Biology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of ¹⁵N-Labeled Pyrimidine Derivatives for Advanced Research Applications

In the landscape of molecular biology and pharmaceutical development, the ability to track, quantify, and structurally elucidate biomolecules within complex systems is paramount. Pyrimidine derivatives, as fundamental components of nucleic acids (DNA and RNA) and key players in cellular metabolism, are central to these investigations.[1][2][3] Stable isotope labeling, particularly with Nitrogen-15 (¹⁵N), provides a non-radioactive, high-fidelity lens through which we can observe these processes. The incorporation of ¹⁵N allows researchers to distinguish labeled molecules from their natural abundance counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4] This guide offers a comprehensive exploration of the principal methodologies for synthesizing ¹⁵N-labeled pyrimidine derivatives, designed for researchers, scientists, and drug development professionals. It moves beyond simple recitation of protocols to explain the underlying causality, enabling informed decisions in experimental design.

Chapter 1: Foundational Principles of Pyrimidine Labeling

A successful labeling strategy is built upon a firm understanding of both the biological pathways involving pyrimidines and the analytical techniques used for their characterization.

The De Novo Biosynthesis Pathway: Nature's Blueprint

In most organisms, the pyrimidine ring is constructed first and then attached to a ribose-5-phosphate moiety.[5] This de novo pathway serves as a primary target for metabolic labeling. The atoms of the pyrimidine ring are sourced from simple precursors: bicarbonate, aspartate, and the amide nitrogen of glutamine.[1][5][6] Understanding this pathway is critical as it dictates where a ¹⁵N label from a precursor like [¹⁵N-amide]-glutamine will be incorporated.[7][8]

The pathway begins with the synthesis of carbamoyl phosphate from glutamine and bicarbonate, a reaction that incorporates the amide nitrogen from glutamine. This is the first committed step in pyrimidine synthesis in animals.[5] Subsequent reactions with aspartate, ring closure, and oxidation yield the first complete pyrimidine, orotate, which is then converted to the foundational pyrimidine nucleotide, Uridine Monophosphate (UMP).[1][6]

DeNovo_Pyrimidine_Pathway cluster_cytosol Cytosolic Pathway Glutamine Glutamine + CO₂ CP Carbamoyl Phosphate Glutamine->CP CPS2 [¹⁵N from Amide] Aspartate Aspartate CAA Carbamoyl Aspartate Aspartate->CAA ATCase PRPP PRPP OMP Orotidine 5'-Monophosphate (OMP) PRPP->OMP UMP Synthase CP->CAA DHO Dihydroorotate CAA->DHO Dihydroorotase Orotate Orotate DHO->Orotate Orotate->OMP UMP Uridine 5'-Monophosphate (UMP) OMP->UMP UTP Uridine Triphosphate (UTP) UMP->UTP CTP Cytidine Triphosphate (CTP) UTP->CTP

Caption: The de novo pyrimidine synthesis pathway, highlighting precursor incorporation.

Analytical Cornerstones: Verification and Quantification

The success of any labeling experiment hinges on robust analytical validation.

  • Mass Spectrometry (MS): MS is the workhorse for determining isotopic enrichment and confirming the mass shift of the final product. Techniques like LC-MS can precisely measure the mass-to-charge ratio, allowing for quantification of the labeled species relative to any unlabeled counterparts.[9] Specialized software can analyze the resulting isotopic distribution to calculate the percentage of ¹⁵N incorporation.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for determining the exact position of the ¹⁵N label within the molecule.[4] The large chemical shift range of ¹⁵N makes it a sensitive probe of the local chemical environment, providing definitive structural confirmation.[11] For complex biomolecules like RNA, site-specific ¹⁵N labeling is a powerful tool to simplify crowded spectra and study molecular structure and dynamics.[12][13]

FeatureMass Spectrometry (MS)NMR Spectroscopy
Primary Measurement Mass-to-charge ratio of ionsNuclear spin properties
Key Information Isotopic enrichment, molecular weight confirmationPrecise label position, structure, dynamics
Sensitivity High (ng to pg range)Moderate to Low (µg to mg range)
Sample State DestructiveNon-destructive
Primary Application Quantitative analysis of labeling efficiencyStructural validation and functional studies
Table 1. Comparison of primary analytical platforms for ¹⁵N-labeled compound analysis.[9]

Chapter 2: De Novo Synthesis Strategies: Leveraging Biology

These methods utilize biological machinery, either in living cells or in vitro, to construct the pyrimidine ring from simple, labeled precursors.

Metabolic Labeling in Cell Culture

This approach involves growing cells in a medium where a standard nitrogen source is replaced with its ¹⁵N-labeled counterpart, most commonly [¹⁵N]-glutamine or ¹⁵NH₄Cl.[1] The cellular machinery then incorporates the stable isotope into newly synthesized pyrimidine nucleotides through the de novo pathway.[1][7]

Causality: This method is chosen when the goal is to study metabolic flux or to produce labeled biomolecules (like RNA or DNA) within a native cellular context. The level of incorporation directly reflects the activity of the biosynthetic pathway under specific experimental conditions.[8]

  • Cell Preparation: Culture cells to approximately 70-80% confluency in standard growth medium.

  • Medium Exchange: Aspirate the standard medium. Wash the cells once with phosphate-buffered saline (PBS) to remove residual unlabeled precursors.

  • Labeling Medium: Add custom-made growth medium, identical to the standard medium but prepared with ¹⁵N-labeled glutamine (e.g., [amide-¹⁵N]-L-glutamine) in place of natural abundance glutamine.

  • Incubation: Incubate the cells for a duration appropriate for the experimental goal. For flux analysis, this may be a short pulse (15-60 minutes).[8] For generating highly enriched biomass, this may extend over several cell doublings.

  • Harvesting: After incubation, place the culture dish on ice, aspirate the labeling medium, and wash the cells with ice-cold PBS.

  • Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells. Collect the cell lysate and centrifuge at high speed to pellet debris.

  • Analysis: Analyze the supernatant containing the extracted nucleotides by LC-MS to determine the isotopic enrichment of pyrimidine derivatives.[1]

Trustworthiness: This protocol is self-validating by design. The inclusion of a time-course experiment (e.g., harvesting at 0, 15, 30, and 60 minutes) will demonstrate a time-dependent increase in ¹⁵N incorporation, confirming active metabolic flux. An unlabeled control culture must be run in parallel to establish the natural abundance mass spectra.

Chapter 3: Chemo-Enzymatic Synthesis: The Best of Both Worlds

Chemo-enzymatic strategies offer unparalleled flexibility and efficiency by combining the power of chemical synthesis to create specifically labeled precursors with the exquisite selectivity of enzymes to perform complex transformations.[12][13] This approach is particularly powerful for producing nucleoside triphosphates (NTPs) with custom labeling patterns for NMR studies of RNA.[14][15]

Causality: This strategy is selected when a highly specific labeling pattern is required that is inaccessible through metabolic labeling, or when higher yields and purity are needed than what total chemical synthesis can provide for complex molecules like NTPs.[12] By using purified enzymes, side reactions are minimized, and the process can be performed as a highly efficient one-pot synthesis.[16]

ChemoEnzymatic_Workflow cluster_chem Chemical Synthesis cluster_enzymatic Enzymatic Cascade cluster_application Application Precursors Simple Labeled Precursors (e.g., ¹⁵N₂-Urea, K¹³CN) LabeledBase ¹⁵N/¹³C Labeled Uracil Precursors->LabeledBase Nucleoside Labeled Uridine LabeledBase->Nucleoside Ribose Ribose-5-Phosphate Ribose->Nucleoside Phosphorylase NMP Labeled UMP Nucleoside->NMP Kinase NDP Labeled UDP NMP->NDP Kinase NTP Labeled UTP NDP->NTP Kinase Transcription In Vitro Transcription NTP->Transcription LabeledRNA Site-Specifically Labeled RNA Transcription->LabeledRNA

Caption: Workflow for chemo-enzymatic synthesis of labeled RNA.

This protocol is adapted from methodologies that reconstitute the de novo pyrimidine pathway in vitro.[14][16] It leverages a cascade of purified enzymes to convert simple precursors into UTP in a single reaction vessel.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine a buffered solution (e.g., 100 mM Tris-HCl, pH 8.0) with all necessary substrates and cofactors: ¹⁵NH₄Cl, L-aspartate, NaHCO₃, glucose, ATP, and NADP⁺.

  • Enzyme Addition: Add a pre-mixed cocktail of purified enzymes required for the pathway: carbamoyl phosphate synthetase (CPS2), aspartate transcarbamoylase (ATCase), dihydroorotase, dihydroorotate dehydrogenase, and UMP synthase. Also include enzymes for cofactor regeneration (e.g., from the pentose phosphate pathway).[16]

  • Initiation and Incubation: The reaction is initiated by the addition of the enzyme cocktail. Incubate the mixture at 37°C. The reaction progress can be monitored over time by taking small aliquots and analyzing them using HPLC.

  • Reaction Quench and Purification: Once the reaction reaches completion (typically several hours), it can be quenched by heating or with acid. The resulting ¹⁵N-labeled UTP is then purified from the reaction mixture using anion-exchange chromatography or preparative HPLC.

  • Verification: Confirm the identity, purity, and isotopic enrichment of the final product by LC-MS and NMR spectroscopy. The yield is determined by UV-Vis spectrophotometry.

Trustworthiness: The purity of the final product, as assessed by HPLC, serves as a key validation metric. MS analysis will confirm the expected mass shift corresponding to the incorporation of two ¹⁵N atoms. A negative control reaction lacking a key enzyme (e.g., ATCase) should yield no product, confirming the enzymatic dependency of the synthesis.

Chapter 4: Advanced Chemical Synthesis: The Deconstruction-Reconstruction Strategy

For complex, drug-like pyrimidine derivatives, modifying the molecule in the final stages of a synthetic route ("late-stage labeling") is highly desirable but challenging. A novel and powerful "deconstruction-reconstruction" strategy has been developed to achieve this, enabling the synthesis of highly enriched isotopologs.[17][18][19]

Causality: This purely chemical method is chosen for its ability to label complex pyrimidines that are not amenable to biological or enzymatic synthesis. It avoids remaking a complex molecule from scratch and provides exceptionally high isotopic enrichment (>99%), which is critical for applications like quantitative LC-MS analysis in ADMET studies where the labeled compound serves as an internal standard.[18]

The strategy involves chemically opening the pyrimidine ring to form a stable vinamidinium salt intermediate. This intermediate is then purified and cyclized with a ¹⁵N-labeled amidine, reconstructing the pyrimidine ring with the isotope incorporated.[17][18]

Deconstruction_Reconstruction Start Substituted Pyrimidine Intermediate Vinamidinium Salt Intermediate Start->Intermediate Deconstruction (Tf₂O, Pyrrolidine) Product ¹⁵N-Labeled Pyrimidine (>99% IE) Intermediate->Product Reconstruction (Base) Reagent ¹⁵N-Labeled Amidine Reagent->Product

Caption: The deconstruction-reconstruction strategy for ¹⁵N labeling.

This protocol is a generalized representation based on the published methodology.[17][18]

  • Deconstruction (Ring Opening):

    • Dissolve the starting pyrimidine derivative in a suitable anhydrous solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath and add triflic anhydride (Tf₂O) to activate the ring.

    • After a short activation period, add a nucleophilic amine (e.g., pyrrolidine) to cleave the ring, forming the vinamidinium salt.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation of Intermediate:

    • Concentrate the reaction mixture under reduced pressure.

    • Isolate and purify the vinamidinium salt. This step is crucial as it removes the unlabeled nitrogen atom and byproducts, ensuring high isotopic enrichment in the final product.[18] Precipitation or chromatography can be used.

  • Reconstruction (Ring Closure):

    • Dissolve the purified vinamidinium salt in a suitable solvent (e.g., acetonitrile).

    • Add the ¹⁵N-labeled formamidine (or other desired amidine) and a base (e.g., potassium carbonate).

    • Heat the reaction mixture to drive the cyclization. Monitor the formation of the labeled pyrimidine by LC-MS.

  • Purification and Verification:

    • Upon completion, cool the reaction, filter off solids, and concentrate the filtrate.

    • Purify the final ¹⁵N-labeled pyrimidine using standard chromatographic techniques (e.g., flash column chromatography).

    • Verify the structure and determine the isotopic enrichment (>99%) by high-resolution mass spectrometry and ¹H/¹³C/¹⁵N NMR.[18]

Trustworthiness: The high isotopic enrichment (>99% IE) is the ultimate validation of this protocol's success and is directly measurable by high-resolution MS.[18] Comparing the ¹H and ¹³C NMR spectra of the starting material and the final product will confirm that the overall molecular structure is preserved, while ¹⁵N NMR will confirm the location of the label.

References

An In-depth Technical Guide to the Physical Characteristics of 6-Amino(¹⁵N₂)-pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the core physical characteristics of 6-Amino(¹⁵N₂)-pyrimidin-2(1H)-one, an isotopically labeled analog of cytosine. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies, particularly in fields such as biomolecular NMR, metabolic research, and as internal standards for mass spectrometry.[1][2] The strategic incorporation of two ¹⁵N atoms into the pyrimidine ring provides a powerful tool for tracing and quantifying this molecule in complex biological systems.

Molecular Identity and Structure

6-Amino(¹⁵N₂)-pyrimidin-2(1H)-one, also known as Cytosine-1,3-¹⁵N₂, is a pyrimidine nucleobase where the nitrogen atoms at positions 1 and 3 of the ring are replaced with the stable isotope Nitrogen-15. This labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass and nuclear magnetic resonance signature, which is invaluable for a variety of analytical applications.[3][4]

The fundamental structure of this compound is depicted below. The ¹⁵N isotopes are integral to the heterocyclic ring system, a core scaffold in numerous biological molecules.

Caption: Molecular structure of 6-Amino(¹⁵N₂)-pyrimidin-2(1H)-one.

Physicochemical Properties

A summary of the key physical and chemical properties is provided in the table below. Note that while some properties are directly reported for the isotopically labeled compound, others are inferred from its unlabeled counterpart, cytosine, due to their near-identical chemical behavior.[5]

PropertyValueSource
Molecular Formula C₄H₅¹⁵N₂NOInferred
Molecular Weight 113.09 g/mol Calculated
Unlabeled CAS Number 71-30-7[1][2][6][7]
Appearance Expected to be a solid, likely a white or off-white powder.Inferred from related compounds
Melting Point >300 °C
Solubility Expected to be soluble in polar solvents like water.Inferred from related compounds
Storage Store at room temperature, protected from light and moisture.[1][2]

Spectroscopic Characterization

The primary utility of 6-Amino(¹⁵N₂)-pyrimidin-2(1H)-one stems from its unique spectroscopic properties, which allow for its unambiguous identification and quantification.

Mass Spectrometry

Mass spectrometry is a definitive technique for confirming the isotopic enrichment of the compound. The molecular ion peak will be shifted by +2 m/z units compared to unlabeled cytosine (molecular weight 111.10 g/mol ).[8][9] High-resolution mass spectrometry can be used to confirm the elemental composition and the presence of the ¹⁵N isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of isotopically labeled compounds. The presence of ¹⁵N atoms introduces specific couplings and chemical shifts that are observable in ¹H and ¹³C NMR spectra, and directly in ¹⁵N NMR spectra.

  • ¹⁵N NMR: This is the most direct method for observing the labeled nitrogen atoms. The chemical shifts of the nitrogen atoms in the pyrimidine ring are sensitive to their chemical environment and any intermolecular interactions, such as hydrogen bonding in DNA base pairing.[10][11]

  • ¹H and ¹³C NMR: The presence of ¹⁵N will lead to observable J-couplings (spin-spin couplings) between the ¹⁵N nuclei and adjacent ¹H and ¹³C nuclei. These coupling constants provide valuable structural information.

Experimental Protocols for Physical Characterization

The following section outlines standardized methodologies for the experimental determination of the key physical properties of 6-Amino(¹⁵N₂)-pyrimidin-2(1H)-one.

Workflow for Characterization

The general workflow for the physical and spectroscopic characterization of this compound is illustrated below.

Characterization_Workflow cluster_0 Initial Assessment cluster_1 Physical Properties cluster_2 Spectroscopic Analysis cluster_3 Data Interpretation & Reporting Appearance Visual Inspection (Color, Form) MeltingPoint Melting Point Determination Appearance->MeltingPoint Solubility Solubility Assessment MeltingPoint->Solubility MassSpec Mass Spectrometry (Isotopic Enrichment) Solubility->MassSpec NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) MassSpec->NMR IR IR Spectroscopy (Functional Groups) NMR->IR Analysis Data Analysis and Structure Confirmation IR->Analysis

Caption: General workflow for physical and spectroscopic characterization.

Melting Point Determination

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

  • A small amount of the crystalline solid is placed in a capillary tube.

  • The capillary tube is inserted into a calibrated melting point apparatus.

  • The temperature is gradually increased at a controlled rate.

  • The temperature range over which the substance melts is recorded. Given the high melting point of related compounds, a high-temperature apparatus is necessary.

Solubility Assessment

Objective: To determine the solubility of the compound in various solvents.

Methodology:

  • A known mass of the compound is added to a specific volume of a solvent (e.g., water, DMSO, ethanol) at a controlled temperature.

  • The mixture is agitated until no more solid dissolves.

  • The solution is visually inspected for any undissolved solid.

  • The process can be repeated with increasing amounts of the compound to determine the approximate solubility limit.

Spectroscopic Analysis Protocols

Mass Spectrometry (MS):

  • The sample is dissolved in a suitable solvent.

  • The solution is introduced into the mass spectrometer (e.g., via electrospray ionization).

  • The mass-to-charge ratio of the resulting ions is measured to confirm the molecular weight and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • The sample is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • The solution is placed in an NMR tube.

  • ¹H, ¹³C, and ¹⁵N NMR spectra are acquired on a high-field NMR spectrometer.

  • The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure.

Infrared (IR) Spectroscopy:

  • A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed using an ATR (Attenuated Total Reflectance) accessory.

  • The IR spectrum is recorded.

  • The absorption bands are assigned to specific functional groups (e.g., N-H, C=O, C=C) to confirm the molecular structure.

Trustworthiness and Self-Validating Systems

The characterization of 6-Amino(¹⁵N₂)-pyrimidin-2(1H)-one relies on a self-validating system where multiple independent analytical techniques converge to confirm the identity and purity of the compound. For instance, the mass shift observed in mass spectrometry should be consistent with the isotopic labeling confirmed by the specific couplings and chemical shifts in the ¹⁵N NMR spectrum. Any deviation in one technique would necessitate a re-evaluation of the data from the others, ensuring a high degree of confidence in the final characterization.

Conclusion

6-Amino(¹⁵N₂)-pyrimidin-2(1H)-one is a crucial tool for modern biochemical and pharmaceutical research. Its physical characteristics are largely comparable to its unlabeled counterpart, cytosine, with the key distinction being its mass and NMR properties due to the incorporation of ¹⁵N isotopes. A thorough understanding and experimental verification of its physical properties, as outlined in this guide, are essential for its effective application in scientific investigations.

References

Structure Elucidation of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one: An Integrated Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of chemical structures is a cornerstone of chemical research and drug development. For heterocyclic compounds such as 6-aminopyrimidin-2(1H)-one, also known as isocytosine, this task is complicated by the presence of tautomeric forms. This guide presents an integrated, multi-technique workflow for the unambiguous structure elucidation of 6-aminopyrimidin-2(1H)-one, strategically employing dual ¹⁵N isotopic labeling. We will explore the causality behind the selection of specific analytical methods—including high-resolution mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography—to overcome the challenges posed by tautomerism. This document provides not only the theoretical underpinnings but also actionable, field-proven protocols and data interpretation strategies for researchers.

Introduction: The Challenge of Tautomerism in Isocytosine

6-Aminopyrimidin-2(1H)-one (isocytosine) is a pyrimidine nucleobase analog of significant interest in medicinal chemistry and molecular biology.[1] Its structure is fundamental to its function and potential applications. However, like many heterocyclic systems, its structure is not static. The molecule can exist as a dynamic equilibrium of several tautomers, primarily the amino-keto, imino-keto, and amino-enol forms.[2][3] The predominant tautomer can vary depending on the physical state (solid vs. solution), solvent polarity, and pH.

Determining the dominant tautomeric form and unambiguously confirming the connectivity of the molecule is a non-trivial analytical challenge. This guide focuses on a powerful strategy to resolve this ambiguity: the use of site-specific isotopic labeling. By synthesizing 6-aminopyrimidin-2(1H)-one with two ¹⁵N atoms—one in the pyrimidine ring and one in the exocyclic amino group—we can unlock advanced spectroscopic experiments that provide definitive structural insights.

Caption: The key tautomeric equilibria of isocytosine.

The Strategic Advantage of ¹⁵N Isotopic Labeling

While the most abundant nitrogen isotope, ¹⁴N, has a nuclear spin (I=1) that leads to broad NMR signals due to a quadrupole moment, the ¹⁵N isotope has a spin of I=½.[4] This property results in sharp, high-resolution NMR signals, making it ideal for detailed structural studies. However, the low natural abundance of ¹⁵N (0.36%) necessitates isotopic enrichment.

Incorporating ¹⁵N labels into the molecule provides two critical advantages:

  • Direct Observation: It allows for the direct detection of nitrogen atoms via ¹⁵N NMR spectroscopy, providing information about their chemical environment.

  • Enhanced 2D NMR: It enables a suite of powerful two-dimensional NMR experiments (e.g., ¹H-¹⁵N HSQC and HMBC) that reveal scalar couplings between nitrogen, proton, and carbon nuclei, establishing unambiguous bond connectivity.[5]

Integrated Analytical Workflow

Caption: Integrated workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step is to confirm that the synthesis produced the correct molecule with the desired isotopic incorporation. HRMS provides an exact mass measurement, which is used to determine the elemental composition with high confidence.

Protocol: HRMS Analysis via ESI-TOF

  • Sample Preparation: Prepare a 1 mg/mL stock solution of ¹⁵N₂-isocytosine in a 50:50 mixture of acetonitrile and water. Further dilute to a final concentration of 1-5 µg/mL.

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Use a known standard for internal calibration to ensure mass accuracy below 2 ppm.

  • Data Analysis: Calculate the theoretical exact mass for the ¹⁵N₂-labeled compound and compare it with the measured mass.

Expected Data & Interpretation

ParameterTheoretical Value (¹⁴N)Theoretical Value (¹⁵N₂)Expected Measured Value
Formula C₄H₆N₃O⁺C₄H₆N¹⁵N₂O⁺C₄H₆N¹⁵N₂O⁺
Exact Mass of [M+H]⁺ 112.05054114.04460114.0446 ± 0.0002

A measured mass that matches the theoretical mass for the dual-labeled compound confirms both the elemental formula and the successful incorporation of the two ¹⁵N atoms. The fragmentation pattern can also provide initial structural clues, often showing losses characteristic of the pyrimidine ring.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for determining the structure of molecules in solution. The ¹⁵N labels are the key to unlocking its full potential here. We will use a combination of 1D and 2D experiments to map out the complete molecular scaffold and identify the dominant tautomer.

Protocol: NMR Sample Preparation & Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of ¹⁵N₂-isocytosine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁵N NMR spectrum. A reference compound like liquid ammonia or nitromethane should be used for chemical shift calibration.

  • 2D Spectra Acquisition:

    • Acquire a ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify protons directly attached to nitrogens.

    • Acquire a ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and nitrogens. This is crucial for assigning quaternary nitrogens and confirming connectivity across the ring.

Data Interpretation: A Self-Validating System

The combination of these spectra allows for a definitive assignment. The large chemical shift difference in ¹⁵N NMR between pyridine-type (-100 ppm) and pyrrole-type (-200 ppm) nitrogens is particularly diagnostic for tautomer identification.[8]

Hypothetical NMR Data for the Amino-Keto Tautomer (in DMSO-d₆)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H ~10.8broad sH1 (ring NH)
~6.9broad sH7 (NH₂)
~7.4dH6
~5.6dH5
¹³C ~165sC2 (C=O)
~158sC4
~145sC6
~95sC5
¹⁵N ~-150-N1 or N3 (Amide-like)
~-250-N1 or N3 (Amine-like)
~-300-N7 (Exocyclic NH₂)

Using 2D NMR to Confirm Tautomeric Form

Caption: Expected key 2D NMR correlations.
  • ¹H-¹⁵N HSQC: Will show a direct correlation between the proton at ~10.8 ppm and one of the ring nitrogens, and between the protons at ~6.9 ppm and the exocyclic ¹⁵N-amino group. This definitively assigns the NH protons.

  • ¹H-¹⁵N HMBC: This is the decisive experiment. For the amino-keto tautomer, the H5 proton should show a correlation to N3, and the H6 proton should show correlations to both N1 and the exocyclic N7. These long-range correlations map the proton positions relative to the entire nitrogen framework, confirming the amino-keto structure over other tautomers.

Single Crystal X-ray Crystallography

Authoritative Grounding: While NMR provides the structure in solution, X-ray crystallography provides an unambiguous, high-resolution picture of the molecule in the solid state.[9] It serves as the ultimate validation of the assignments made by other methods.

Protocol: Crystallography Workflow

  • Crystallization: This is often the most challenging step and requires empirical screening. Slow evaporation of a saturated solution of ¹⁵N₂-isocytosine in various solvents (e.g., water, ethanol, or mixtures) is a common starting point.

  • Data Collection: A suitable single crystal is mounted on a goniometer in a diffractometer. The crystal is cooled to low temperature (e.g., 100 K) to minimize thermal motion and then irradiated with a monochromatic X-ray beam.

  • Structure Solution and Refinement: The diffraction pattern is processed to yield a 3D electron density map of the unit cell. Atoms are fitted to the electron density, and the model is refined to match the experimental data.

Expected Results & Interpretation The final output is a 3D model of the molecule showing precise bond lengths, bond angles, and the definitive positions of all atoms, including hydrogens. This will unequivocally show which tautomer exists in the crystal lattice.[1] Comparing the bond lengths (e.g., C=O vs. C-O, C=N vs. C-N) with known values provides definitive proof of the tautomeric state in the solid form.

Conclusion: A Triangulated, Unambiguous Assignment

By integrating data from HRMS, advanced NMR spectroscopy, and X-ray crystallography, we create a powerful, self-validating workflow. HRMS confirms the elemental composition and isotopic labeling. Multi-dimensional NMR, made possible by the ¹⁵N labels, definitively elucidates the molecular structure and predominant tautomeric form in solution. Finally, X-ray crystallography provides an atomic-resolution snapshot in the solid state, serving as the ultimate structural proof. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides an authoritative structural assignment for 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one, a critical requirement for drug development and molecular science.

References

Natural abundance of 15N versus labeled compounds

Author: BenchChem Technical Support Team. Date: January 2026

<An In-Depth Technical Guide to the Natural Abundance of ¹⁵N Versus Labeled Compounds

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Tale of Two Nitrogens

Nitrogen, a fundamental constituent of life, primarily exists in two stable isotopic forms: the overwhelmingly abundant nitrogen-14 (¹⁴N) and the rare nitrogen-15 (¹⁵N). While chemically identical, the single extra neutron in ¹⁵N imparts a subtle but measurable mass difference that has become a cornerstone of modern scientific investigation. The natural abundance of ¹⁵N is approximately 0.366%, meaning that for every ~272 nitrogen atoms, only one is ¹⁵N.[1][2] This guide delves into the profound scientific implications of this isotopic disparity, contrasting the insights gleaned from measuring minute variations in the natural abundance of ¹⁵N with the power of intentionally introducing ¹⁵N-labeled compounds into biological and chemical systems.

For researchers in drug development, proteomics, metabolism, and environmental science, understanding the nuances between these two approaches is paramount for designing robust experiments and accurately interpreting complex data. This guide provides a comprehensive framework for harnessing the power of ¹⁵N, from foundational principles to advanced applications and detailed experimental protocols.

Part 1: Foundational Principles and Core Analytical Techniques

The ability to differentiate between ¹⁴N and ¹⁵N hinges on sophisticated analytical techniques capable of detecting minute mass differences. The two primary workhorses in this field are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS): The Precision Scale

IRMS is the gold standard for measuring the natural abundance of stable isotopes.[3] It operates by converting a sample into a simple gas (in this case, N₂), ionizing the gas, and then separating the ions based on their mass-to-charge ratio.[4]

The results of natural abundance studies are typically expressed in "delta" notation (δ¹⁵N) in parts per thousand (‰) relative to a standard, which for nitrogen is atmospheric air (AIR).[2][3]

δ¹⁵N (‰) = [(R_sample / R_standard) - 1] x 1000

Where R is the ratio of ¹⁵N to ¹⁴N.[5]

In contrast, when analyzing samples containing ¹⁵N-labeled compounds, the high enrichment levels allow for direct quantification of the isotopic incorporation, often expressed as atom percent ¹⁵N.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Informant

While IRMS excels at bulk isotopic analysis, NMR spectroscopy provides atomic-level information. The ¹⁵N nucleus has a nuclear spin of 1/2, making it NMR-active.[1] However, its low natural abundance and negative gyromagnetic ratio present sensitivity challenges.[6] Therefore, ¹⁵N NMR studies almost exclusively rely on the use of ¹⁵N-labeled compounds to enhance the signal.[6][7] This technique is indispensable for determining the three-dimensional structures of proteins and nucleic acids, as well as for studying molecular interactions.[8][9][10]

Quantitative Data Summary
ParameterNatural Abundance ¹⁵N¹⁵N-Labeled Compounds
¹⁵N Abundance ~0.366%[1][2]Typically >95% enrichment
Primary Analytical Technique Isotope Ratio Mass Spectrometry (IRMS)[3]Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)[6][8]
Reporting Units Delta (δ¹⁵N) in per mil (‰)[3][5]Atom Percent ¹⁵N, Isotopic Enrichment (%)
Key Information Provided Isotopic fractionation, source tracking, trophic level analysis[11][12]Metabolic flux, protein structure and dynamics, drug metabolism[1][8][13]

Part 2: Natural Abundance of ¹⁵N: A Window into Ecosystems and Beyond

Variations in the natural abundance of ¹⁵N, though small, provide a wealth of information about biological and geological processes. These variations arise from isotopic fractionation, where enzymatic and chemical reactions discriminate against the heavier ¹⁵N isotope, leading to its enrichment or depletion in the products.[2]

Applications in Ecology and Environmental Science
  • Trophic Level Studies: One of the most powerful applications of natural abundance ¹⁵N analysis is in determining the trophic position of organisms in a food web. There is a stepwise enrichment of ¹⁵N with each trophic level, as organisms preferentially excrete the lighter ¹⁴N. This allows ecologists to reconstruct food web structures and understand nutrient flow through ecosystems.

  • Nitrogen Source Tracking: Different sources of nitrogen in the environment, such as atmospheric N₂, fertilizers, and wastewater, often have distinct δ¹⁵N signatures.[2] By analyzing the δ¹⁵N of soil, water, and organisms, scientists can trace the origin and fate of nitrogen pollution.[11][14]

  • Paleoenvironmental Reconstruction: The δ¹⁵N values preserved in sediments, ice cores, and fossils can provide insights into past nitrogen cycles and climatic conditions.

Experimental Workflow: Natural Abundance ¹⁵N Analysis

Natural_Abundance_Workflow cluster_0 Sample Collection & Preparation cluster_1 IRMS Analysis cluster_2 Data Processing Sample Collect Sample (e.g., soil, tissue) Dry Dry to Constant Weight Sample->Dry Grind Grind to Homogenous Powder Dry->Grind Weigh Weigh into Tin Capsule Grind->Weigh Combust Combustion to N₂ Gas Weigh->Combust Analyze IRMS Analysis (¹⁵N/¹⁴N Ratio) Combust->Analyze Calculate Calculate δ¹⁵N vs. Standard Analyze->Calculate Interpret Interpret Results in Ecological/Geochemical Context Calculate->Interpret

Caption: Workflow for Natural Abundance ¹⁵N Analysis.

Protocol: Sample Preparation for Natural Abundance ¹⁵N Analysis by IRMS
  • Sample Collection: Collect samples (e.g., plant tissue, animal tissue, soil) and store them appropriately to prevent nitrogen loss or contamination.

  • Drying: Dry the samples to a constant weight in a drying oven at 60-70°C or by lyophilization to remove all moisture.[5]

  • Homogenization: Grind the dried samples into a fine, homogenous powder using a ball mill or mortar and pestle.[5] This ensures that the small subsample analyzed is representative of the entire sample.

  • Encapsulation: Weigh a precise amount of the powdered sample (typically 1-5 mg, depending on nitrogen content) into a small tin capsule.[5]

  • Analysis: The encapsulated sample is then introduced into an elemental analyzer coupled to an IRMS system for combustion and isotopic analysis.[15][16]

Part 3: ¹⁵N-Labeled Compounds: Precision Tools for Mechanistic Insights

The intentional introduction of compounds highly enriched in ¹⁵N provides a powerful tool to trace the metabolic fate of molecules, elucidate reaction mechanisms, and determine the structure of biomolecules.[6][8]

Applications in Proteomics and Drug Development
  • Metabolic Labeling: In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or by feeding organisms ¹⁵N-enriched media, the heavy isotope is incorporated into newly synthesized proteins.[13][17][18] This allows for the precise quantification of changes in protein expression between different states (e.g., healthy vs. diseased, treated vs. untreated).[17][18]

  • Structural Biology: Uniformly labeling proteins with ¹⁵N (and often ¹³C) is a prerequisite for many multidimensional NMR experiments used to determine their three-dimensional structure and study their dynamics.[10][19][20]

  • Pharmacokinetic Studies: Administering a ¹⁵N-labeled version of a drug along with the unlabeled version allows for the precise determination of its absorption, distribution, metabolism, and excretion (ADME) properties, as the labeled and unlabeled compounds can be distinguished by mass spectrometry.[1][][22][23] This approach minimizes inter-individual variability and provides more robust data.[]

  • Biosynthetic Pathway Elucidation: Feeding organisms ¹⁵N-labeled precursors and analyzing the incorporation of the label into natural products can help to unravel their biosynthetic pathways.[6][7]

Experimental Workflow: ¹⁵N Metabolic Labeling for Quantitative Proteomics

Metabolic_Labeling_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Processing cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Culture1 Culture Cells in 'Light' (¹⁴N) Medium Mix Mix Equal Amounts of 'Light' and 'Heavy' Samples Culture1->Mix Culture2 Culture Cells in 'Heavy' (¹⁵N) Medium Culture2->Mix Extract Protein Extraction Mix->Extract Digest Tryptic Digestion Extract->Digest Separate Peptide Separation (LC) Digest->Separate Analyze Mass Spectrometry (MS/MS) Separate->Analyze Identify Peptide/Protein Identification Analyze->Identify Quantify Quantify 'Light' vs. 'Heavy' Peptide Ratios Identify->Quantify

Caption: Workflow for Quantitative Proteomics using ¹⁵N Metabolic Labeling.

Protocol: ¹⁵N Metabolic Labeling of E. coli for Protein Expression
  • Prepare Minimal Medium: Prepare M9 minimal medium, but omit the ammonium chloride (NH₄Cl).

  • Add Nitrogen Source: For the 'heavy' culture, add ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) as the sole nitrogen source. For a 'light' control, use natural abundance ¹⁴NH₄Cl.

  • Inoculation and Growth: Inoculate the media with the E. coli strain engineered to express the protein of interest. Grow the cultures until they reach the desired cell density.

  • Induce Protein Expression: Induce protein expression according to the specific protocol for your protein.

  • Harvest Cells: Harvest the cells by centrifugation.

  • Protein Purification: Purify the ¹⁵N-labeled protein using standard chromatography techniques.

  • Verification of Labeling: Verify the incorporation of ¹⁵N using mass spectrometry.

Part 4: Choosing the Right Approach: A Decision-Making Framework

The choice between studying natural abundance ¹⁵N and using ¹⁵N-labeled compounds depends entirely on the scientific question being addressed.

Research QuestionRecommended ApproachRationale
What is the trophic structure of this ecosystem?Natural Abundance ¹⁵NIsotopic fractionation provides a natural tracer of nutrient flow.
What is the source of nitrate contamination in this watershed?Natural Abundance ¹⁵NDifferent nitrogen sources have distinct δ¹⁵N signatures.[2]
How does protein expression change in response to drug treatment?¹⁵N-Labeled Compounds (Metabolic Labeling)Allows for precise relative quantification of proteins.[13][17]
What is the three-dimensional structure of this protein?¹⁵N-Labeled Compounds (Uniform Labeling)Essential for obtaining high-quality NMR data.[10][20]
What is the absolute bioavailability of a new drug candidate?¹⁵N-Labeled Compounds (Co-administration)Serves as an ideal internal standard, minimizing experimental variability.[][22]
How does this plant utilize different nitrogen sources from the soil?¹⁵N-Labeled Compounds (Tracer Study)Allows for direct tracing of nitrogen uptake and allocation.[8][24][25]

Conclusion: A Unified Perspective

The study of nitrogen isotopes, whether by observing the subtle variations in their natural abundance or by leveraging the power of enriched tracers, offers a remarkably versatile and insightful toolkit for the modern scientist. Natural abundance studies provide a macroscopic view of complex systems, revealing the integrated effects of biogeochemical processes on a broad scale. In contrast, the use of ¹⁵N-labeled compounds offers a microscopic, mechanistic understanding, allowing researchers to dissect specific pathways and interactions with high precision.

For the researcher, scientist, and drug development professional, a thorough understanding of both methodologies is not merely advantageous—it is essential for pushing the boundaries of scientific knowledge. By thoughtfully selecting the appropriate isotopic approach, we can continue to unravel the intricate roles of nitrogen in biology, medicine, and the environment.

References

The Silent Tracers: A Technical Guide to the Discovery and History of Pyrimidinone Isotopes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidinone core is a familiar and vital scaffold. It is a cornerstone of life, forming the nucleobases uracil, thymine, and cytosine, which constitute the very alphabet of our genetic code.[1] Beyond this fundamental role, the pyrimidine framework is a "privileged structure" in medicinal chemistry, forming the basis of a vast array of therapeutics.[1] This guide delves into a crucial, yet often overlooked, aspect of pyrimidine chemistry: the discovery and application of their isotopic analogues. We will journey through the history of this field, from the foundational discoveries of isotopes to the sophisticated synthetic strategies and cutting-edge applications that are accelerating modern drug discovery.

From Elemental Transmutation to Biological Tracers: A Historical Prelude

The story of pyrimidinone isotopes is intrinsically linked to the broader history of pyrimidine chemistry and the discovery of isotopes themselves. The systematic study of pyrimidines can be traced back to 1884, when German chemist Adolf Pinner first synthesized derivatives by condensing ethyl acetoacetate with amidines.[2] A few years prior, in 1879, Grimaux reported the first laboratory synthesis of a pyrimidine, preparing barbituric acid from urea and malonic acid.[2] The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman.[2] These early explorations laid the chemical groundwork for future investigations into this vital class of heterocycles.

Parallel to these chemical advancements, the early 20th century witnessed a revolution in our understanding of the atom. The concept of isotopes—atoms of the same element with different numbers of neutrons—emerged from the study of radioactivity. While the term "isotope" was coined in 1913, the groundwork was laid by the discovery of elemental transmutation through radioactive decay. This newfound understanding of atomic diversity opened the door to the revolutionary concept of isotopic labeling: the ability to "tag" and trace molecules through complex chemical and biological systems.

The incorporation of stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into organic molecules allows for the precise tracking of metabolic pathways and the elucidation of drug mechanisms without the complications of radioactivity.[3] This powerful technique has become an indispensable tool in modern research and drug development.[3]

The Art of the Label: Synthetic Methodologies for Pyrimidinone Isotopes

The synthesis of isotopically labeled pyrimidinones has evolved significantly over the decades, moving from challenging, low-yield methods to highly efficient and site-specific strategies.

Early Approaches: The Dawn of Isotopic Incorporation

Early methods for isotopic labeling of heterocyclic compounds were often extensions of established synthetic routes, utilizing commercially available, isotopically enriched starting materials. For pyrimidinones, this typically involved the condensation of a three-carbon component with an isotopically labeled amidine-containing compound, such as urea or guanidine.[4] For example, the reaction of a β-ketoester with [¹³C]urea or [¹⁵N₂]urea could yield a pyrimidinone with the corresponding isotopic label. While foundational, these methods were often limited by the availability and cost of the labeled precursors and could lack regioselectivity in more complex molecules.

Modern Renaissance: The Deconstruction-Reconstruction Strategy

A paradigm shift in the synthesis of isotopically labeled pyrimidines came with the development of the "deconstruction-reconstruction" strategy. This elegant approach allows for the late-stage introduction of isotopes into pre-existing and often complex pyrimidine structures. The core principle involves the ring-opening of the pyrimidine to form a vinamidinium salt intermediate, followed by the reconstruction of the ring using an isotopically labeled amidine.[5][6]

This method offers remarkable flexibility, enabling the incorporation of deuterium, ¹³C, and ¹⁵N with high efficiency and predictability.[5]

Experimental Protocol: ¹⁵N-Labeling of a Pyrimidine via Deconstruction-Reconstruction [3]

  • Deconstruction: The starting pyrimidine is treated with triflic anhydride (Tf₂O) and an aniline to form a pyrimidinium salt.

  • Ring Opening: The pyrimidinium salt is then cleaved with a nucleophilic amine, such as pyrrolidine, to yield the corresponding vinamidinium salt.

  • Reconstruction: The vinamidinium salt is cyclized with an ¹⁵N-labeled amidine under basic conditions to form the desired ¹⁵N-labeled pyrimidine.

  • Purification: The final product is purified using standard chromatographic techniques, such as column chromatography or preparative HPLC.

  • Characterization: The incorporation and position of the ¹⁵N label are confirmed by mass spectrometry and ¹⁵N NMR spectroscopy.

Deconstruction_Reconstruction Start Substituted Pyrimidinone Step1 Deconstruction (Tf2O, Aniline) Start->Step1 Intermediate1 Pyrimidinium Salt Step1->Intermediate1 Step2 Ring Opening (Pyrrolidine) Intermediate1->Step2 Intermediate2 Vinamidinium Salt Step2->Intermediate2 Step3 Reconstruction ([15N]-Amidine, Base) Intermediate2->Step3 End [15N]-Labeled Pyrimidinone Step3->End

Deconstruction-Reconstruction Workflow

Illuminating Biological Processes: Applications in Research and Drug Development

The ability to synthesize isotopically labeled pyrimidinones has had a profound impact on our understanding of biology and the development of new medicines.

Tracing Metabolic Fates: ADME Studies

Understanding a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical and mandatory part of the drug development process.[7][8] Radiolabeled compounds, most commonly with carbon-14 (¹⁴C), are the gold standard for these studies.[7][8] By introducing a ¹⁴C-labeled pyrimidinone-based drug into a biological system, researchers can quantitatively track the parent drug and all of its metabolites, providing a complete picture of its disposition.[8] This information is vital for assessing a drug's safety and efficacy.

IsotopeApplication in Pyrimidinone ResearchAnalytical Technique
²H (Deuterium) Metabolic stabilization (Kinetic Isotope Effect), Internal standards for mass spectrometryMass Spectrometry, NMR
¹³C Metabolic flux analysis, Mechanistic studies, Structural elucidationMass Spectrometry, NMR
¹⁵N Tracing nitrogen metabolism, Protein-ligand interaction studiesMass Spectrometry, NMR
¹⁴C (Radioisotope) ADME studies, Quantitative whole-body autoradiographyLiquid Scintillation Counting, Accelerator Mass Spectrometry
³H (Tritium) In vitro binding assays, Metabolic studiesLiquid Scintillation Counting
Elucidating Reaction Mechanisms and Biological Pathways

Stable isotopes are invaluable tools for dissecting complex biochemical pathways and chemical reaction mechanisms. For instance, by using ¹³C-labeled glucose or ¹⁵N-labeled glutamine in cell culture, researchers can trace the incorporation of these isotopes into the de novo pyrimidine synthesis pathway, providing quantitative data on metabolic flux.[3] This has significant implications for understanding diseases with altered metabolism, such as cancer.

Pyrimidine_Metabolism_Tracing cluster_precursors Isotopically Labeled Precursors cluster_pathway De Novo Pyrimidine Synthesis cluster_products Labeled Biomolecules C13_Glucose [13C]-Glucose Carbamoyl_Phosphate Carbamoyl Phosphate C13_Glucose->Carbamoyl_Phosphate provides Carbon N15_Glutamine [15N]-Glutamine N15_Glutamine->Carbamoyl_Phosphate provides Nitrogen Orotate Orotate Carbamoyl_Phosphate->Orotate Aspartate Aspartate Aspartate->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Labeled_RNA [13C, 15N]-RNA UMP->Labeled_RNA Labeled_DNA [13C, 15N]-DNA UMP->Labeled_DNA

Isotope Tracing in Pyrimidine Metabolism

The Future is Labeled: Emerging Trends and Outlook

The field of isotopic labeling continues to evolve, driven by advances in synthetic chemistry and analytical instrumentation. The development of more efficient and selective labeling methods, such as the deconstruction-reconstruction strategy, allows for the preparation of increasingly complex isotopically labeled molecules.[6] Furthermore, the increasing sensitivity of analytical techniques like mass spectrometry and NMR spectroscopy enables the detection and quantification of labeled compounds at ever-lower concentrations.

Looking ahead, the demand for isotopically labeled pyrimidinones is set to grow. They will continue to be indispensable tools in the development of safer and more effective drugs, in the quest for a deeper understanding of biological systems, and in the burgeoning field of personalized medicine. The silent tracers, the isotopic variants of the humble pyrimidinone, will undoubtedly continue to play a vocal role in scientific discovery for years to come.

References

A Technical Guide to 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one: Molecular Weight, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one, the isotopically labeled form of cytosine containing two nitrogen-15 (¹⁵N) atoms. This document details the fundamental properties of this stable isotope-labeled compound, with a primary focus on the precise calculation and experimental verification of its molecular weight. We present a detailed exploration of its synthesis, analytical characterization methodologies including mass spectrometry and NMR spectroscopy, and its critical applications in modern scientific research. This guide is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds as internal standards, tracers in metabolic studies, or probes in structural biology.

Introduction to Isotopic Labeling in Nucleobase Research

Stable Isotope Labeling (SIL) is a powerful and indispensable technique in the life sciences. It involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. For nucleobases like cytosine, the incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) creates a chemically identical molecule with a distinct, higher mass.

The significance of ¹⁵N-labeled nucleobases is particularly pronounced in several key research areas. The mass difference introduced by the ¹⁵N atoms allows for precise differentiation and quantification in mass spectrometry (MS)-based applications.[1][2] Furthermore, the nuclear spin properties of ¹⁵N make it an invaluable probe in Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the structure and dynamics of DNA and RNA.[1][3] 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one, or ¹⁵N₂-Cytosine, serves as a critical tool for researchers, enabling sensitive and accurate measurements that would be otherwise challenging with its unlabeled counterpart.

Fundamental Properties of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one

The parent compound, cytosine, is a pyrimidine derivative with the chemical formula C₄H₅N₃O.[4][5][6] It is one of the four primary nucleobases found in both DNA and RNA.[4][6] The isotopologue, 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one, retains this same chemical structure but has two of its three nitrogen atoms replaced with the ¹⁵N isotope. This substitution directly impacts its molecular weight.

The key distinction lies in the mass of the nitrogen isotopes. The most abundant isotope, ¹⁴N, has a monoisotopic mass of approximately 14.003 Da, while the ¹⁵N isotope has a mass of approximately 15.000 Da. The introduction of two ¹⁵N atoms results in a predictable mass shift, which is fundamental to its application.

Data Presentation: Molecular Weight Comparison

The precise molecular weights are crucial for instrument calibration and data analysis. The table below summarizes the monoisotopic mass and average molecular weight for both native cytosine and its ¹⁵N₂-labeled variant.

PropertyCytosine (Unlabeled)6-Amino(¹⁵N₂)pyrimidin-2(1H)-one
Chemical Formula C₄H₅N₃OC₄H₅¹⁴N¹⁵N₂O
Monoisotopic Mass (Da) 111.0433113.0373
Average Molecular Weight ( g/mol ) 111.10113.09

Note: The calculated molecular weights are based on the substitution of two nitrogen atoms. The exact positions of the ¹⁵N labels (e.g., at positions 1 and 3) can be confirmed by NMR spectroscopy.

Synthesis and Isotopic Incorporation

The synthesis of ¹⁵N-labeled pyrimidines is a well-established process in medicinal and organic chemistry.[7] A common and effective strategy involves the construction of the pyrimidine ring using a commercially available source of the ¹⁵N isotope, such as ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl).[8][9] This method allows for the direct and high-efficiency incorporation of the heavy isotope into the heterocyclic core of the molecule.

The general workflow involves reacting precursor molecules that will form the carbon backbone of the pyrimidine ring with the ¹⁵N source under conditions that facilitate ring closure. This is followed by rigorous purification, typically using High-Performance Liquid Chromatography (HPLC), to isolate the final, high-purity labeled compound.

Mandatory Visualization: Generalized Synthetic Workflow

Synthetic Workflow Start Pyrimidine Precursors Incorp Isotope Incorporation (e.g., ¹⁵NH₄Cl) Start->Incorp Closure Ring Closure Reaction Incorp->Closure Purify Purification (HPLC) Closure->Purify QC Characterization (MS, NMR) Purify->QC Product Final Product: ¹⁵N₂-Cytosine QC->Product

Caption: Generalized workflow for the synthesis of ¹⁵N₂-Cytosine.

Experimental Protocols: Illustrative Synthesis

The following protocol is an illustrative example of a potential synthetic route.

  • Precursor Preparation: Dissolve a suitable pyrimidine precursor (e.g., a malonic acid derivative) in an appropriate anhydrous solvent under an inert atmosphere.

  • Isotope Introduction: Add a stoichiometric excess of a ¹⁵N-labeled reagent, such as ¹⁵N-urea or ¹⁵N-guanidine, to the reaction mixture. These reagents serve as the source for the two nitrogen atoms in the ring.

  • Ring Condensation: Heat the mixture under reflux for several hours to facilitate the condensation and ring-closure reaction, forming the pyrimidine ring structure.

  • Work-up and Extraction: After cooling, neutralize the reaction mixture and perform a liquid-liquid extraction to separate the crude product from unreacted starting materials and salts.

  • Purification: Concentrate the organic phase and purify the crude product using preparative reversed-phase HPLC to achieve >98% purity.

  • Verification: Confirm the identity, purity, and isotopic enrichment of the final product using HRMS and NMR spectroscopy as described in the following section.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to validate the successful synthesis and purity of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one. This process forms a self-validating system, ensuring the compound is suitable for its intended downstream applications.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the primary technique for confirming the molecular weight and assessing the level of isotopic incorporation. The analysis relies on detecting the precise mass-to-charge ratio (m/z) of the molecule.

  • Causality: The presence of two ¹⁵N atoms increases the monoisotopic mass by approximately 1.994 Da compared to unlabeled cytosine. HRMS instruments, such as Orbitrap or TOF analyzers, have sufficient resolving power to easily distinguish this mass shift, thereby confirming the identity of the labeled compound.

Experimental Protocols: HRMS Verification
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the synthesized ¹⁵N₂-Cytosine in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion: Directly infuse the sample into the mass spectrometer using an electrospray ionization (ESI) source operating in positive ion mode.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 100-150).

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. The experimentally measured m/z should correspond to the theoretical monoisotopic mass of ¹⁵N₂-Cytosine (113.0373 Da + 1.0078 Da for H⁺ = 114.0451 Da).

  • Purity Assessment: Evaluate the isotopic purity by comparing the signal intensity of the ¹⁵N₂-labeled peak to any residual unlabeled (m/z 112.0511) or singly-labeled peaks.

Mandatory Visualization: MS Verification Workflow

MS Verification Sample Prepare Sample (¹⁵N₂-Cytosine) LCMS LC-HRMS Analysis (Positive ESI) Sample->LCMS EIC Extract Ion Chromatograms (Theoretical m/z) LCMS->EIC Compare Compare Experimental Mass vs. Theoretical Mass EIC->Compare Confirm Confirm Isotopic Purity (>98%) Compare->Confirm Match Fail Synthesis Failed/ Impure Compare->Fail No Match Valid Validated Compound Confirm->Valid Pass Confirm->Fail Fail

Caption: Logical workflow for the verification of ¹⁵N₂-Cytosine using HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the mass, NMR spectroscopy provides structural information, confirming the exact location of the ¹⁵N labels within the pyrimidine ring. Experiments like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) can show correlations between protons and their directly bonded nitrogen atoms, verifying the positions of isotopic substitution.

Key Applications in Scientific Research

The unique properties of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one make it a versatile tool for researchers.

  • Quantitative Mass Spectrometry: Its most common application is as an internal standard in quantitative LC-MS assays.[1] Because it is chemically identical to endogenous cytosine, it co-elutes chromatographically and experiences similar ionization efficiency. However, its different mass allows it to be detected on a separate MS channel. This enables highly accurate and precise quantification of unlabeled cytosine and its metabolites in complex biological matrices like plasma, urine, or cell lysates.

  • Biomolecular NMR Spectroscopy: In structural biology, incorporating ¹⁵N-labeled nucleosides into DNA or RNA molecules is essential for advanced NMR experiments.[3][10] These experiments are used to solve the three-dimensional structures of nucleic acids and to study their dynamics and interactions with proteins and other molecules.

  • Metabolic Flux Analysis: ¹⁵N₂-Cytosine can be used as a metabolic tracer.[1] By introducing it into cell culture or in vivo models, researchers can track its metabolic fate, tracing the pathways of nucleotide synthesis and degradation. This provides critical insights into cellular metabolism in both healthy and diseased states.

Conclusion

6-Amino(¹⁵N₂)pyrimidin-2(1H)-one is more than just a heavy version of a common nucleobase; it is a precision tool that empowers researchers to conduct highly sensitive and specific experiments. Its well-defined molecular weight, confirmed through rigorous analytical methods like mass spectrometry, underpins its utility as a gold-standard internal standard. Its applications in structural biology and metabolic research further highlight its importance in advancing our understanding of fundamental biological processes. This guide provides the core technical knowledge required for the confident and effective application of this vital research compound.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Amino(15N₂)pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Aminopyrimidin-2(1H)-one, commonly known as cytosine, is a fundamental pyrimidine nucleobase central to the structure of DNA and RNA. The precise characterization of cytosine and its isotopically labeled analogues is paramount for a wide range of applications, from elucidating metabolic pathways to advancing drug development.[1][2] Stable isotope labeling, particularly with nitrogen-15 (¹⁵N), offers an unparalleled tool for tracing molecular fates and resolving complex biological mechanisms through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Amino(15N₂)pyrimidin-2(1H)-one. By integrating theoretical principles with practical, field-proven insights, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will explore the distinct spectroscopic signatures imparted by ¹⁵N labeling and delineate the experimental methodologies required for their robust analysis.

Molecular Structure and Isotopic Labeling Scheme

The structure of 6-Aminopyrimidin-2(1H)-one is a heterocyclic aromatic ring featuring an exocyclic amine group at position 6 and a keto group at position 2. For the purpose of this guide, we will consider the common and highly informative labeling pattern where both ring nitrogen atoms, at positions 1 and 3, are substituted with the ¹⁵N isotope. This labeling scheme is particularly powerful for probing the electronic structure and hydrogen bonding interactions of the pyrimidine core.

Molecule cluster_molecule 6-Amino(15N_2_)pyrimidin-2(1H)-one N1 ¹⁵N¹ C2 N1->C2 H1 H N1->H1 N3 ¹⁵N³ C2->N3 O2 O C2->O2 = C4 C⁴ N3->C4 C5 C⁵ C4->C5 C4->C5 C6 C⁶ C5->C6 H5 H C5->H5 C6->N1 N6 NH₂ C6->N6

Caption: Structure of 6-Amino(15N₂)pyrimidin-2(1H)-one with labeled ring nitrogens.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is arguably the most powerful technique for elucidating the structure and dynamics of molecules in solution. The incorporation of ¹⁵N labels provides additional layers of information through direct observation of nitrogen nuclei and their coupling to neighboring protons and carbons.

¹H NMR Spectroscopy

In the unlabeled compound, the pyrimidine ring protons typically appear as two doublets in the aromatic region. The introduction of ¹⁵N labels at N1 and N3 introduces additional splitting due to nJ(¹⁵N, ¹H) couplings, providing a definitive signature of the labeling.

  • Expected Chemical Shifts & Couplings:

    • H5: Expected to resonate around 5.9-6.0 ppm.[4]

    • H6: Expected to resonate downfield from H5, around 7.4-7.5 ppm.[4]

    • NH₂ and N1-H: These protons are exchangeable and their observation depends on the solvent (e.g., visible in DMSO-d₆, but not typically in D₂O). The N1-H proton will exhibit a large one-bond coupling (¹J(¹⁵N, ¹H)) of approximately 90 Hz.[5]

ProtonExpected δ (ppm) (in D₂O)Expected Multiplicity (Unlabeled)Expected Multiplicity (¹⁵N₁, ¹⁵N₃ Labeled)
H5~5.97ddd
H6~7.50dd
NH₂Exchangeablebr sbr s
N1-HExchangeablebr sd, ¹J(¹⁵N,¹H) ≈ 90 Hz

Table 1: Predicted ¹H NMR Data.

¹³C NMR Spectroscopy

The ¹³C spectrum provides insight into the carbon skeleton. ¹⁵N labeling is particularly useful for confirming assignments of carbons adjacent to the labeled nitrogens through the observation of ¹J(¹⁵N, ¹³C) and ²J(¹⁵N, ¹³C) coupling constants.

  • Expected Chemical Shifts & Couplings:

    • The carbonyl carbon (C2) and the carbon bearing the amino group (C6) will show the most significant effects from labeling.

    • Observation of a doublet for C2, C4, and C6 signals confirms their proximity to the ¹⁵N nuclei. The one-bond ¹⁵N-¹³C coupling constants are typically in the range of 10-20 Hz.

CarbonExpected δ (ppm) (in D₂O)[4]Expected Multiplicity (¹⁵N₁, ¹⁵N₃ Labeled)Expected ¹J(¹⁵N,¹³C) (Hz)
C2~170d~10-15
C4~162d~10-15
C5~98s-
C6~146d~10-15

Table 2: Predicted ¹³C NMR Data.

¹⁵N NMR Spectroscopy

Direct detection of ¹⁵N signals provides unambiguous information about the nitrogen environment. The chemical shifts of N1 and N3 are distinct due to one being a pyrrole-type nitrogen (N1-H) and the other being a pyridine-type nitrogen (N3).[6]

  • Expected Chemical Shifts:

    • N1 (Pyrrole-type): More shielded, expected in the range of 140-170 ppm.[5]

    • N3 (Pyridine-type): More deshielded, expected in the range of 180-250 ppm.[6]

    • NH₂ (Exocyclic Amine): Expected to be significantly more shielded, typically in the range of 60-90 ppm.

The definitive assignment of these signals is best achieved through 2D correlation experiments like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation).

Workflow sample ¹⁵N Labeled Sample in NMR Tube nmr Acquire 2D ¹H-¹⁵N HMBC Spectrum sample->nmr process Process 2D Data (FT, Phasing) nmr->process analysis Analyze Correlation Peaks process->analysis assign_n1 Correlate N1 signal to N1-H proton analysis->assign_n1 assign_n3 Correlate N3 signal to H5 proton (3-bond) analysis->assign_n3

Caption: Workflow for ¹⁵N signal assignment using a 2D HMBC experiment.

Mass Spectrometry (MS): Unambiguous Molecular Identification

Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z), confirming the molecular weight and isotopic incorporation.

  • Principle of Isotopic Labeling in MS: The unlabeled 6-aminopyrimidin-2(1H)-one has a monoisotopic mass of 111.043 Da.[4] The incorporation of two ¹⁵N atoms in place of ¹⁴N atoms results in a predictable mass shift. Each substitution increases the mass by approximately 1 Da (more precisely, 15.00011 vs 14.00307 Da).

  • Expected Mass Shift: The 6-Amino(15N₂)pyrimidin-2(1H)-one will exhibit a molecular ion peak that is 2 Da higher than its unlabeled counterpart. This M+2 peak provides an unambiguous signature of the labeled species. This is invaluable in metabolic studies, where the labeled compound can be used as an internal standard to accurately quantify its unlabeled analogue.[3]

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
UnlabeledC₄H₅N₃O111.043112.051
¹⁵N₂ LabeledC₄H₅¹⁵N₂NO113.037114.045

Table 3: Predicted Mass Spectrometry Data.

Vibrational Spectroscopy (FT-IR): Probing Bond Dynamics

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. Isotopic substitution with ¹⁵N alters the reduced mass of bonds involving nitrogen, leading to predictable shifts in their vibrational frequencies.

  • Key Vibrational Modes:

    • N-H Stretching (Amine & Amide): Strong bands typically found between 3100-3500 cm⁻¹.

    • C=O Stretching: A very strong and sharp band around 1650-1700 cm⁻¹.[2]

    • Ring C=C and C=N Stretching: Multiple bands in the 1500-1650 cm⁻¹ region.

  • Effect of ¹⁵N Labeling: According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Substituting ¹⁴N with the heavier ¹⁵N isotope will cause vibrations involving nitrogen (e.g., N-H stretch, C-N stretch) to shift to a lower wavenumber (redshift) . For an N-H stretch, this shift can be on the order of 10-15 cm⁻¹. This shift serves as direct evidence of isotopic incorporation into the specific functional groups.[7]

Functional GroupTypical Wavenumber (cm⁻¹)[8]Expected Shift with ¹⁵N Labeling
N-H Stretch3100 - 3500Shift to lower frequency
C=O Stretch1650 - 1700Minimal to no shift
C=N/C=C Ring Stretch1500 - 1650Shift to lower frequency
C-N Stretch1250 - 1350Shift to lower frequency

Table 4: Predicted FT-IR Data.

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in aromatic systems like pyrimidines.

  • Expected Absorption: For cytosine in a neutral aqueous solution, a strong absorption maximum (λmax) is typically observed around 267-275 nm, corresponding to a π → π* transition.[9][10]

  • Effect of Isotopic Labeling: The electronic energy levels of a molecule are determined by the arrangement of electrons and are largely independent of the nuclear mass. Therefore, substituting ¹⁴N with ¹⁵N has a negligible effect on the UV-Vis absorption spectrum. The λmax for 6-Amino(15N₂)pyrimidin-2(1H)-one is expected to be virtually identical to that of the unlabeled compound.

Standard Operating Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 1-5 mg of 6-Amino(15N₂)pyrimidin-2(1H)-one in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). For exchangeable protons, DMSO-d₆ is required.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of ¹⁵N detection.

  • ¹H Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans for good signal-to-noise.

  • ¹³C Acquisition: Acquire a proton-decoupled 1D carbon spectrum. An extended acquisition time may be necessary due to the low natural abundance and longer relaxation times of ¹³C.

  • ¹⁵N Acquisition: Acquire a 1D ¹⁵N spectrum if direct detection is feasible. More commonly, run 2D inverse-detected experiments like ¹H-¹⁵N HSQC and HMBC for higher sensitivity and correlation information.

Protocol 2: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µM) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion electrospray ionization (ESI+).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Data Acquisition: Infuse the sample directly or via LC injection. Acquire a full scan MS spectrum over a relevant m/z range (e.g., 50-300 Da).

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and confirm that its measured accurate mass is within 5 ppm of the theoretical mass (114.045 m/z).

Protocol 3: FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (~1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment or clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.

  • Data Analysis: Process the spectrum (background subtraction, ATR correction if needed) and identify the key vibrational bands. Compare the spectrum to that of an unlabeled standard to identify isotopic shifts.

Conclusion

The spectroscopic analysis of 6-Amino(15N₂)pyrimidin-2(1H)-one provides a wealth of structural and dynamic information that is inaccessible with the unlabeled analogue. ¹⁵N labeling introduces definitive signatures across multiple analytical platforms: nJ-couplings in NMR, a +2 Da mass shift in MS, and redshifts in the IR vibrational modes involving nitrogen. This in-depth, multi-faceted characterization is essential for any researcher leveraging stable isotopes to probe the intricate roles of pyrimidine derivatives in biological and chemical systems.

References

Methodological & Application

Application Notes and Protocols for ¹⁵N NMR Spectroscopy of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Nitrogen-Centric View of Pyrimidines

Pyrimidine and its derivatives are fundamental to life, forming the structural core of nucleobases such as cytosine, thymine, and uracil, and appearing in a vast array of pharmaceuticals and bioactive molecules.[1] Understanding the subtle interplay of electronic structure, tautomeric forms, protonation states, and intermolecular interactions of these heterocycles is paramount in fields ranging from molecular biology to drug discovery. While ¹H and ¹³C NMR are workhorse techniques, they provide an indirect view of the nitrogen atoms that are often at the heart of the chemical and biological activity of pyrimidines. ¹⁵N NMR spectroscopy offers a direct, sensitive probe into the local electronic environment of these nitrogen centers, providing invaluable insights that are often unattainable with other methods.

This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the power of ¹⁵N NMR for the characterization of pyrimidine-containing compounds. We will move beyond a simple recitation of parameters to explain the "why" behind the experimental choices, providing a framework for robust, self-validating protocols.

Part 1: The Foundational Principles of ¹⁵N NMR in Pyrimidine Analysis

The ¹⁵N nucleus, while having a low natural abundance (0.37%), possesses a spin of 1/2, which results in sharp NMR signals, free from the quadrupolar broadening that affects the more abundant ¹⁴N isotope. The large chemical shift dispersion of ¹⁵N NMR, spanning over 1000 ppm, makes it an exceptionally sensitive reporter of the nitrogen atom's chemical environment.[2][3]

¹⁵N Chemical Shifts: A Window into Electronic Structure

The chemical shift (δ) of a ¹⁵N nucleus in a pyrimidine ring is exquisitely sensitive to:

  • Hybridization State: Pyridine-like (sp²) nitrogens in the pyrimidine ring are significantly deshielded (resonate at higher ppm values) compared to pyrrole-like (sp²) nitrogens that are part of an NH group.

  • Substituent Effects: Electron-donating groups (e.g., -NH₂) cause an upfield shift (lower ppm, increased shielding), while electron-withdrawing groups (e.g., -NO₂) lead to a downfield shift (higher ppm, deshielding) of the ring nitrogen signals.[4][5]

  • Protonation and Hydrogen Bonding: Protonation of a ring nitrogen atom leads to a significant upfield shift (increased shielding) of its ¹⁵N signal. This sensitivity makes ¹⁵N NMR a powerful tool for determining pKa values and studying hydrogen bonding interactions, for instance, in nucleotide base pairing or drug-target binding.[6]

  • Tautomerism: Many pyrimidine derivatives can exist in different tautomeric forms (e.g., amino-imino, lactam-lactim). These forms are often in rapid equilibrium, and ¹⁵N NMR can be used to identify the predominant tautomer in solution, as the ¹⁵N chemical shifts of the involved nitrogen atoms are distinct for each form.[2][7][8]

Table 1: Typical ¹⁵N Chemical Shift Ranges for Pyrimidine Nitrogens

Nitrogen EnvironmentTypical Chemical Shift Range (ppm, relative to CH₃NO₂)Notes
Pyridine-like (N1, N3)-130 to -60Highly dependent on substituents and protonation state.[4][9]
Amino (-NH₂)-320 to -280Sensitive to conjugation with the aromatic ring.
Imino (=NH)-180 to -140Characteristic of the less common imino tautomer.
N-Oxide-130 to -90The oxygen atom generally increases the shielding of the nitrogen.[10][11]

Note: Chemical shifts are referenced to nitromethane. If liquid ammonia was used as a reference, 380.2 ppm should be subtracted to convert to the nitromethane scale.[9]

¹H-¹⁵N Coupling Constants: Probing Connectivity and Geometry

Spin-spin coupling between ¹H and ¹⁵N nuclei provides valuable information about covalent bonding and spatial proximity.

  • One-bond couplings (¹J(¹⁵N,¹H)): These are typically large (around 90 Hz) and are observed for directly bonded N-H pairs, such as in amino groups or protonated ring nitrogens.[12][13] The magnitude of ¹J(¹⁵N,¹H) can be related to the hybridization of the nitrogen atom.

  • Two- and Three-bond couplings (²J(¹⁵N,¹H), ³J(¹⁵N,¹H)): These long-range couplings are smaller in magnitude but are extremely useful for assigning resonances and confirming molecular structures.[14][15][16] They are particularly powerful in 2D correlation experiments like HMBC. The presence or absence of specific long-range couplings can be used to distinguish between isomers.[14][17]

Part 2: Experimental Protocols

The successful application of ¹⁵N NMR to pyrimidine compounds hinges on meticulous sample preparation and the selection of appropriate NMR experiments.

Sample Preparation: The Foundation of a Good Spectrum

Due to the low natural abundance of ¹⁵N, isotopic enrichment is often necessary, especially for more complex molecules or when sensitivity is a limiting factor.

  • Uniform Labeling: For biomolecules like RNA, uniform ¹⁵N labeling can be achieved by growing microorganisms (e.g., E. coli) in a minimal medium containing a ¹⁵N-enriched nitrogen source, such as [¹⁵N]ammonium sulfate.[18][19] The labeled nucleotides can then be isolated and used in in vitro transcription reactions to produce ¹⁵N-labeled RNA.[18][20]

  • Selective Labeling: Chemical synthesis allows for the site-specific incorporation of ¹⁵N atoms. This can be achieved by using ¹⁵N-labeled precursors in the synthesis of the pyrimidine ring.[14][21] This approach is particularly useful for simplifying spectra and for studying specific nitrogen atoms within a molecule.

  • Compound Purity: Ensure the pyrimidine compound is of high purity. Paramagnetic impurities can cause significant line broadening and should be removed.[22]

  • Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble. For studies involving exchangeable protons (e.g., NH), a solvent mixture containing H₂O (e.g., 90% H₂O/10% D₂O) is required.[23]

  • Concentration: For ¹⁵N-enriched samples, a concentration of 0.5-2 mM is typically sufficient. For natural abundance samples, higher concentrations (10-50 mM) may be necessary, depending on the spectrometer and the desired experiment time.[22]

  • pH and Buffering: The protonation state of pyrimidines is pH-dependent, which significantly affects ¹⁵N chemical shifts. Therefore, it is crucial to use a suitable buffer to maintain a constant pH throughout the experiment.

  • Sample Filtration: To remove any particulate matter that could degrade spectral quality, filter the final sample into a clean, high-quality NMR tube.[22]

Key ¹⁵N NMR Experiments

This is the simplest experiment and provides the ¹⁵N chemical shifts of all the nitrogen atoms in the molecule. It is often performed with proton decoupling to produce sharp singlets for each nitrogen.

The ¹H-¹⁵N HSQC experiment is one of the most powerful tools for studying pyrimidine compounds.[24][25] It is a 2D correlation experiment that shows correlations between protons and their directly attached nitrogen atoms.[24] Each peak in the HSQC spectrum corresponds to an N-H bond, with coordinates given by the ¹H chemical shift on one axis and the ¹⁵N chemical shift on the other.[26]

Protocol for a Standard ¹H-¹⁵N HSQC Experiment:

  • Sample: Prepare a ¹⁵N-labeled sample of the pyrimidine compound in a suitable buffered solvent.

  • Spectrometer Setup:

    • Tune and match the ¹H and ¹⁵N channels of the NMR probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity.

  • Pulse Sequence: Use a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi).

  • Acquisition Parameters:

    • ¹H Spectral Width: Typically 12-16 ppm, centered around 7-8 ppm.

    • ¹⁵N Spectral Width: A wider spectral width may be needed to encompass all expected nitrogen resonances. A starting point could be 200-250 ppm.

    • Number of Scans: Dependent on sample concentration, typically 8-64 scans per increment.

    • Number of Increments in the Indirect Dimension (¹⁵N): 128-256 increments are usually sufficient for good resolution.

    • ¹J(N,H) Coupling Constant: Set to an average value of 90-95 Hz.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Zero-fill to at least double the number of acquired points.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

The HMBC experiment detects long-range correlations between protons and nitrogen atoms, typically over two or three bonds. This is invaluable for:

  • Assigning quaternary nitrogens: Nitrogens that are not directly bonded to a proton will not appear in an HSQC spectrum. HMBC can be used to identify and assign these nitrogens through their couplings to nearby protons.

  • Confirming molecular structure: The pattern of long-range ¹H-¹⁵N correlations provides a powerful means of confirming the covalent structure of a molecule and distinguishing between isomers.[17]

Part 3: Data Interpretation and Applications

Structure Elucidation and Verification

By combining information from ¹⁵N chemical shifts, ¹H-¹⁵N coupling constants, and 2D correlation experiments (HSQC, HMBC), a comprehensive picture of the pyrimidine compound's structure can be assembled. The unique set of ¹⁵N NMR parameters serves as a "fingerprint" for a given molecule.[24]

Investigating Tautomerism and Protonation Equilibria

The sensitivity of ¹⁵N chemical shifts to protonation and tautomeric state makes ¹⁵N NMR an ideal technique for studying these dynamic processes.[2][7][27] By acquiring spectra at different pH values, one can monitor the changes in ¹⁵N chemical shifts and determine the pKa of individual nitrogen atoms. Similarly, variable temperature NMR studies can provide insights into the thermodynamics of tautomeric equilibria.

Application in Drug Discovery

In the context of drug development, ¹⁵N NMR is a powerful tool for studying the interaction of pyrimidine-based drugs with their biological targets, such as proteins or nucleic acids.[28][29][30]

  • Binding Site Mapping: By comparing the ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled protein in the presence and absence of a pyrimidine-containing ligand, one can identify which amino acid residues are involved in binding. Residues at the binding interface will often show significant chemical shift perturbations.

  • Ligand Conformation and Dynamics: ¹⁵N NMR can provide information about the conformation and dynamics of the pyrimidine ligand when bound to its target.

  • Fragment-Based Screening: ¹⁵N NMR is used in fragment-based drug discovery to screen for small, pyrimidine-containing fragments that bind to a target protein. Changes in the ¹H-¹⁵N HSQC spectrum of the protein upon addition of the fragments indicate binding.

Visualizations

Diagram 1: Pyrimidine Ring with Numbered Nitrogen Atoms

Caption: Numbering scheme for the nitrogen atoms in the pyrimidine ring.

Diagram 2: Workflow for a ¹H-¹⁵N HSQC Experiment

HSQC_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_proc Data Processing cluster_analysis Data Analysis prep Prepare ¹⁵N-labeled pyrimidine sample tube Transfer to NMR tube prep->tube setup Spectrometer Setup (Tune, Lock, Shim) tube->setup acquire Acquire 2D Data (HSQC Pulse Sequence) setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase analysis Correlate ¹H and ¹⁵N Chemical Shifts phase->analysis interpretation Structural & Dynamic Interpretation analysis->interpretation

Caption: Step-by-step workflow for a ¹H-¹⁵N HSQC experiment.

Diagram 3: Logic Diagram for Data Interpretation

Caption: Relationship between NMR data and molecular properties.

References

Application Note: A Robust LC-MS Protocol for Quantitative Analysis of 15N Labeled Molecules in Proteomics and Metabolomics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Stable isotope labeling with heavy nitrogen (¹⁵N) is a powerful and versatile technique for accurate quantitative proteomics and metabolomics.[1] This in-vivo metabolic labeling approach, where organisms or cells are grown in media containing ¹⁵N-enriched nitrogen sources, allows for the incorporation of the heavy isotope into nearly all nitrogen-containing biomolecules.[1] This mass shift enables the precise differentiation and relative quantification of molecules from different experimental conditions when analyzed by liquid chromatography-mass spectrometry (LC-MS).[2] A key advantage of this method is the ability to mix "light" (¹⁴N) and "heavy" (¹⁵N) samples at an early stage, which significantly minimizes experimental variability introduced during sample processing.[1] This application note provides a comprehensive, field-proven protocol for conducting ¹⁵N metabolic labeling experiments, covering experimental design, sample preparation, detailed LC-MS analysis, and a robust data analysis workflow.

Introduction: The Rationale for ¹⁵N Metabolic Labeling

Quantitative analysis is fundamental to understanding dynamic changes in biological systems. In proteomics and metabolomics, accurately measuring shifts in protein or metabolite abundance is crucial for deciphering cellular responses to stimuli, disease progression, or drug action.[3] Stable isotope labeling, coupled with mass spectrometry, has become a gold standard for such quantitative studies.[4][5]

Unlike other methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture), which typically labels only specific amino acids (e.g., lysine and arginine), ¹⁵N metabolic labeling incorporates the isotope into every nitrogen-containing amino acid and other nitrogenous metabolites.[3][6] This global labeling makes it a highly versatile tool applicable to a wide range of organisms, including plants, bacteria, and animals.[1][4] The mass difference between the light (¹⁴N) and heavy (¹⁵N) labeled peptides or metabolites is dependent on the number of nitrogen atoms in their chemical formula, a factor that requires specialized data analysis software.[3][7]

The core principle lies in creating an internal standard for every analyte. By growing one cell population in standard "light" (¹⁴N) medium and the other in "heavy" (¹⁵N) medium, we generate two proteomes or metabolomes that are chemically identical but isotopically distinct. These samples can be combined, typically in a 1:1 ratio, immediately after harvesting.[2] Consequently, any variations in sample handling, digestion efficiency, or instrument performance affect both the light and heavy forms equally. The ratio of the peak intensities of the heavy to light isotope pairs in the mass spectrometer directly reflects the relative abundance of that molecule in the original samples.

Experimental Design and Workflow

A successful ¹⁵N labeling experiment hinges on careful planning and execution. The overall workflow involves metabolic labeling, sample processing, LC-MS/MS analysis, and data interpretation.

Workflow Overview

15N_LCMS_Workflow cluster_0 Stage 1: In-Vivo Labeling cluster_1 Stage 2: Sample Processing cluster_2 Stage 3: Mass Spectrometry cluster_3 Stage 4: Data Analysis Culture_14N Cell Culture (¹⁴N 'Light' Medium) Control Sample Harvest Harvest Cells Culture_14N->Harvest Culture_15N Cell Culture (¹⁵N 'Heavy' Medium) Experimental Sample Culture_15N->Harvest Mix Mix Equal Amounts of ¹⁴N and ¹⁵N Samples Harvest->Mix Extract Protein/Metabolite Extraction Mix->Extract Digest Protein Digestion (e.g., Trypsin) Extract->Digest Proteomics Only Cleanup Peptide/Metabolite Cleanup (e.g., C18) Extract->Cleanup Metabolomics Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Identify Peptide/Metabolite Identification LCMS->Identify Quantify Quantification (¹⁴N/¹⁵N Ratio Calculation) Identify->Quantify Stats Protein Ratio Calculation & Statistical Analysis Quantify->Stats Interpret Biological Interpretation Stats->Interpret

Caption: Overall workflow for a ¹⁵N metabolic labeling experiment.

Detailed Protocols

Protocol 1: ¹⁵N Metabolic Labeling of Cultured Cells

This protocol describes the labeling of mammalian cells in culture. The principle can be adapted for other organisms like E. coli or yeast by using appropriate minimal media.[1]

Materials:

  • Cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • ¹⁵N-labeled version of the primary nitrogen-source amino acids (e.g., ¹⁵N-Arginine, ¹⁵N-Lysine for SILAC-like labeling, or a full ¹⁵N amino acid mix for complete labeling) or ¹⁵N-enriched salts for custom media.[3]

  • Dialyzed Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Adaptation: Gradually adapt cells to the heavy medium over several passages to ensure normal cell growth and high labeling efficiency. Start with a 50:50 mixture of light and heavy media, increasing the proportion of heavy medium with each passage.

  • Labeling: Culture cells for at least 5-6 cell divisions in the final "heavy" medium to ensure >97% isotopic incorporation.[3] The efficiency of labeling is critical for accurate quantification and should be confirmed.[2]

  • Experimental Treatment: Once fully labeled, perform the experimental treatment on the "heavy" cells while maintaining the "light" cells as a control.

  • Harvesting: Wash cells with cold PBS, then harvest by scraping or trypsinization. Centrifuge to pellet the cells and store at -80°C until further processing.

Protocol 2: Sample Preparation for Proteomics

Materials:

  • Lysis Buffer (e.g., 8 M Urea, 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Formic Acid (FA)

  • C18 Desalting Columns (e.g., ZipTips)[3]

Procedure:

  • Mixing & Lysis: Thaw cell pellets on ice. Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell count or protein amount. Resuspend the mixed pellet in lysis buffer.

  • Sonication: Lyse the cells by probe sonication on ice to shear DNA and ensure complete disruption.

  • Protein Quantification: Perform a protein assay (e.g., BCA) to determine the total protein concentration.

  • Reduction & Alkylation:

    • Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

    • Add IAA to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.[1]

  • Digestion:

    • Dilute the sample with 100 mM NH₄HCO₃ to reduce the urea concentration to less than 2 M, which is optimal for trypsin activity.

    • Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[1]

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using a C18 column according to the manufacturer's protocol. This step removes salts and detergents that interfere with LC-MS analysis.[2][3]

    • Elute the peptides and dry them in a vacuum centrifuge. Store at -80°C until LC-MS analysis.[8]

Protocol 3: Sample Preparation for Metabolomics

Materials:

  • Extraction Solvent (e.g., ice-cold 80:20 Methanol:Water)

  • Internal Standards (optional, for assessing extraction variability)

Procedure:

  • Mixing: Combine "light" and "heavy" cell pellets in a 1:1 ratio.

  • Metabolite Extraction:

    • Add a pre-chilled extraction solvent to the cell pellet (e.g., 1 mL for ~1-5 million cells).

    • Vortex vigorously and incubate at -80°C for at least 15 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[9]

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extract in a vacuum centrifuge. Store at -80°C until LC-MS analysis.

LC-MS Analysis

The following parameters are recommended for analysis on a high-resolution Orbitrap-based mass spectrometer coupled to a UHPLC system.

Liquid Chromatography Parameters

The goal of chromatography is to separate the complex mixture of peptides or metabolites before they enter the mass spectrometer, reducing ion suppression and improving quantification accuracy.

ParameterSetting for ProteomicsSetting for Metabolomics (HILIC)
Column Reversed-phase C18, 2 µm particle size, ~25-50 cm lengthHILIC, 1.7 µm particle size, ~15 cm length
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH 7
Mobile Phase B 0.1% Formic Acid in 80% Acetonitrile10 mM Ammonium Acetate in 5:95 Acetonitrile:Water, pH 7
Flow Rate ~300 nL/min (nano-LC)~300 µL/min (standard flow)
Gradient 5-40% B over 90-120 min95-50% B over 10-15 min
Mass Spectrometry Parameters

High resolution and mass accuracy are critical for resolving isotopic envelopes and differentiating ¹⁵N-labeled pairs from other co-eluting species.[3]

ParameterSettingRationale
MS1 (Full Scan)
Resolution120,000To resolve isotopic clusters and ensure accurate mass measurement.
AGC Target3e6To maintain a stable ion population in the C-trap.
Max Injection Time50 msTo balance sensitivity with scan speed for good chromatographic peak shape.
Scan Range350-1500 m/zTo cover the typical mass range for tryptic peptides.
MS2 (Fragmentation)
ModeData-Dependent Acquisition (DDA), Top 20To select the 20 most intense precursors from the MS1 scan for fragmentation.
Resolution15,000Sufficient for identifying fragment ions.
AGC Target1e5To avoid overfilling the C-trap with fragment ions.
Max Injection Time100 msTo ensure enough fragment ions are collected for identification.
Isolation Window1.6 m/zTo isolate the precursor ion of interest.
Collision EnergyHCD, normalized 28%To induce fragmentation of the peptide backbone.
Dynamic Exclusion30 secondsTo prevent repeated fragmentation of the same abundant precursor.

Data Analysis: A Self-Validating System

The complexity of ¹⁵N data, where the mass shift varies for each peptide, has historically been a bottleneck.[3][10] Modern software, however, can handle this complexity effectively.

Data Analysis Workflow

15N_Data_Analysis Raw_Data LC-MS Raw Data (.raw files) Peak_Picking Peak Picking & Centroiding Raw_Data->Peak_Picking DB_Search Database Search (Separate ¹⁴N & ¹⁵N searches) Peak_Picking->DB_Search Quantification Feature Matching & ¹⁴N/¹⁵N Ratio Calculation DB_Search->Quantification Efficiency_Det Determine Labeling Efficiency Quantification->Efficiency_Det Ratio_Adj Ratio Adjustment (Correct for labeling efficiency) Quantification->Ratio_Adj Efficiency_Det->Ratio_Adj Protein_Assembly Protein-Level Quantification & Statistics Ratio_Adj->Protein_Assembly Normalization Systematic Normalization (e.g., Median Ratio) Protein_Assembly->Normalization Final_Report Final Protein/Metabolite Ratio Report Normalization->Final_Report

Caption: Key steps in the ¹⁵N quantitative data analysis workflow.

Recommended Software:

  • Protein Prospector: A free, web-based platform that has a robust workflow for ¹⁵N quantification. It performs separate searches for light and heavy peptides and then pairs them for quantification.[2][3]

  • MaxQuant: A popular software for quantitative proteomics that supports ¹⁵N labeling.[6]

  • Census: A quantitative software tool specifically designed to handle various stable isotope labeling data, including ¹⁵N, and calculate enrichment ratios.[7]

Key Steps & Causality:

  • Database Searching: Raw data is searched against a protein database. Crucially, separate searches are performed with parameters set for ¹⁴N (natural abundance) and ¹⁵N-labeled peptides.[3] This is because the mass of every nitrogen-containing amino acid residue is different in the heavy sample.

  • Labeling Efficiency Determination: The isotopic incorporation is rarely 100%. The actual labeling efficiency (typically 95-99%) must be determined by comparing the experimental isotopic distribution of several high-intensity peptides to theoretical distributions at different enrichment levels.[2] This step is critical for accurate ratio calculation.[11]

  • Ratio Adjustment: The calculated heavy/light ratios are adjusted based on the determined labeling efficiency. For instance, if labeling is 98% efficient, the software corrects for the small amount of ¹⁴N remaining in the heavy peptide's isotopic envelope.[3][10]

  • Normalization: Samples are rarely mixed at a perfect 1:1 ratio. Therefore, a systematic normalization is required. This is typically done by assuming that most proteins in the proteome do not change. The distribution of all protein ratios is calculated, and the median of this distribution is normalized to 1.[3] All individual protein ratios are then adjusted by this normalization factor.

  • Statistical Analysis: At least three biological replicates should be analyzed to ensure statistical significance. A t-test or ANOVA can be used to identify proteins or metabolites that show significant changes between the experimental conditions.[3]

Conclusion and Best Practices

The ¹⁵N metabolic labeling method is a powerful and accurate approach for global quantitative proteomics and metabolomics. Its main strength lies in minimizing sample preparation-induced variability by allowing for early-stage sample mixing. By following the detailed protocols for sample preparation, utilizing high-resolution mass spectrometry, and employing a rigorous, self-validating data analysis workflow, researchers can achieve high-quality, reproducible, and biologically meaningful quantitative data. For the highest quality data, aim for a labeling efficiency of 97% or higher and use at least three biological replicates for robust statistical analysis.[3]

References

Application Note: Incorporation of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one into Nucleic Acids for Advanced Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Nucleic Acid Dynamics with Stable Isotope Labeling

The intricate dance of nucleic acids—DNA and RNA—underpins the very essence of life, dictating genetic inheritance, gene expression, and cellular regulation. To truly understand these complex processes, researchers require sophisticated tools that can probe the structure, dynamics, and interactions of these vital biomolecules at an atomic level. Stable isotope labeling, particularly with ¹⁵N, has emerged as a powerful technique, offering a window into the heart of nucleic acid function.[1][2] By replacing the naturally abundant ¹⁴N with the NMR-active ¹⁵N isotope, scientists can overcome the limitations of proton NMR and unlock a wealth of information through heteronuclear NMR spectroscopy.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one, an isotopically labeled analog of cytosine, into both DNA and RNA. We will delve into the chemical synthesis of the necessary building blocks, detail protocols for their site-specific incorporation, and explore the downstream applications of the resulting labeled nucleic acids, with a particular focus on Nuclear Magnetic Resonance (NMR) spectroscopy.

The Significance of ¹⁵N₂-Labeled Cytosine

Cytosine, a fundamental pyrimidine base, plays a critical role in the formation of the canonical Watson-Crick base pair with guanine. The exocyclic amino group and the ring nitrogens of cytosine are frequently involved in hydrogen bonding and other interactions that stabilize nucleic acid structures and mediate their recognition by proteins and small molecules.[5][6] Labeling cytosine with two ¹⁵N atoms at the N1 and N3 positions provides unique spectroscopic probes to investigate:

  • Base Pairing Dynamics: Directly probe the hydrogen bonding in C-G base pairs.

  • Protein-Nucleic Acid Interactions: Identify and characterize the specific contacts between proteins and the cytosine residues in their binding sites.

  • Drug-DNA/RNA Interactions: Elucidate the binding mode of small molecules that target specific DNA or RNA sequences.

  • Conformational Changes: Monitor structural transitions in nucleic acids upon ligand binding or changes in environmental conditions.

Workflow for Incorporation of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one

The successful incorporation of ¹⁵N₂-labeled cytosine into nucleic acids involves a multi-step process that begins with the synthesis of the labeled nucleobase and culminates in the production of the final labeled oligonucleotide. This workflow can be broadly divided into chemical and enzymatic approaches.

Workflow cluster_0 Chemical Synthesis cluster_1 Enzymatic Synthesis Labeled_Base 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one Synthesis Phosphoramidite ¹⁵N₂-dC Phosphoramidite Synthesis Labeled_Base->Phosphoramidite Glycosylation & Protection DNA_Synth Solid-Phase DNA Synthesis Phosphoramidite->DNA_Synth Automated Coupling Labeled_DNA ¹⁵N₂-Labeled DNA DNA_Synth->Labeled_DNA Deprotection & Purification Labeled_Base_Enz 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one Triphosphate ¹⁵N₂-CTP Synthesis Labeled_Base_Enz->Triphosphate Ribosylation & Phosphorylation RNA_Synth In Vitro Transcription Triphosphate->RNA_Synth T7 RNA Polymerase Labeled_RNA ¹⁵N₂-Labeled RNA RNA_Synth->Labeled_RNA Purification

Caption: Overall workflow for incorporating ¹⁵N₂-cytosine into DNA and RNA.

Part 1: Chemical Synthesis of ¹⁵N₂-Labeled Deoxycytidine Phosphoramidite

The cornerstone of incorporating labeled cytosine into synthetic DNA is the preparation of its phosphoramidite derivative.[7][8] This process involves the chemical synthesis of the labeled nucleoside followed by the addition of the phosphoramidite group.

Protocol 1: Illustrative Synthesis of 4-amino(¹⁵N)-2'-deoxycytidine

This protocol outlines a representative synthesis of a singly labeled deoxycytidine, which can be adapted for the doubly labeled compound by starting with ¹⁵N₂-urea.

Materials:

  • 2'-Deoxyuridine

  • 1,2,4-Triazole

  • Phosphorus oxychloride (POCl₃)

  • ¹⁵N-Ammonia (or ¹⁵N₂-urea for double labeling)

  • Standard organic solvents and reagents for protection and deprotection steps.

Procedure:

  • Activation of 2'-Deoxyuridine: React 2'-deoxyuridine with a suitable activating agent, such as a triazole derivative in the presence of POCl₃, to convert the 4-keto group into a more reactive intermediate.

  • Amination with ¹⁵N-Ammonia: Introduce the ¹⁵N label by reacting the activated intermediate with ¹⁵N-ammonia. This nucleophilic substitution reaction replaces the activated group with the ¹⁵N-amino group.

  • Deprotection and Purification: Remove any protecting groups used during the synthesis and purify the resulting 4-amino(¹⁵N)-2'-deoxycytidine using chromatographic techniques.

Protocol 2: Phosphoramidite Synthesis

Materials:

  • ¹⁵N₂-Labeled 2'-deoxycytidine

  • Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) and acetonitrile

Procedure:

  • 5'-Hydroxyl Protection: React the ¹⁵N₂-labeled 2'-deoxycytidine with DMT-Cl in pyridine to protect the 5'-hydroxyl group.

  • Phosphitylation: In an anhydrous environment, react the 5'-O-DMT-protected nucleoside with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA.[9]

  • Purification: Purify the resulting ¹⁵N₂-labeled deoxycytidine phosphoramidite using silica gel chromatography.

Part 2: Solid-Phase DNA Synthesis

With the ¹⁵N₂-dC phosphoramidite in hand, the labeled DNA oligonucleotide can be synthesized using a standard automated DNA synthesizer.[7][8]

Protocol 3: Automated DNA Synthesis
  • Synthesizer Setup: Load the ¹⁵N₂-dC phosphoramidite onto the DNA synthesizer along with the other standard phosphoramidites (A, G, T), reagents, and the solid support functionalized with the first nucleoside of the desired sequence.

  • Synthesis Cycle: The automated synthesis proceeds through a four-step cycle for each nucleotide addition:

    • Detritylation: Removal of the DMT protecting group from the 5'-hydroxyl of the growing chain.

    • Coupling: The ¹⁵N₂-dC phosphoramidite is activated and coupled to the free 5'-hydroxyl group.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Cleavage and Deprotection: After the final coupling step, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed by treatment with aqueous ammonia.

  • Purification: The final ¹⁵N₂-labeled DNA is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Part 3: Enzymatic Incorporation into RNA

For the production of ¹⁵N₂-labeled RNA, the labeled cytosine must first be converted into its triphosphate form (¹⁵N₂-CTP), which can then be incorporated by RNA polymerases during in vitro transcription.[10][11][12]

Protocol 4: Chemo-Enzymatic Synthesis of ¹⁵N₂-Cytidine Triphosphate (CTP)

This approach combines chemical synthesis of the labeled nucleoside with enzymatic phosphorylation.

Materials:

  • ¹⁵N₂-Labeled cytidine (synthesized similarly to the deoxy version but starting with uridine)

  • Appropriate kinases (e.g., Uridine-Cytidine Kinase, Nucleoside Monophosphate Kinase, Nucleoside Diphosphate Kinase)

  • ATP as a phosphate donor

  • Reaction buffers

Procedure:

  • Synthesis of ¹⁵N₂-Cytidine: Synthesize ¹⁵N₂-labeled cytidine from ¹⁵N₂-urea and ribose derivatives.

  • Enzymatic Phosphorylation: Perform a series of enzymatic reactions to convert the labeled nucleoside into the triphosphate. This typically involves a three-step cascade of phosphorylation events catalyzed by specific kinases.[13]

  • Purification: Purify the ¹⁵N₂-CTP using ion-exchange chromatography.

Protocol 5: In Vitro Transcription

Materials:

  • Linearized DNA template containing the gene of interest downstream of a T7, T3, or SP6 promoter

  • T7, T3, or SP6 RNA Polymerase

  • ¹⁵N₂-CTP

  • Unlabeled ATP, GTP, and UTP

  • Transcription buffer

  • RNase inhibitor

Procedure:

  • Transcription Reaction Setup: Combine the DNA template, RNA polymerase, ¹⁵N₂-CTP, the other three unlabeled NTPs, and the transcription buffer.

  • Incubation: Incubate the reaction at the optimal temperature for the chosen RNA polymerase (typically 37°C).

  • DNase Treatment: After the transcription is complete, add DNase to digest the DNA template.

  • Purification: Purify the ¹⁵N₂-labeled RNA using methods such as PAGE or size-exclusion chromatography.

Data Presentation: Expected Outcomes

ParameterChemical Synthesis (DNA)Enzymatic Synthesis (RNA)
Isotopic Enrichment >98%>98%
Incorporation Efficiency >99% per coupling cycleDependent on polymerase and sequence context[14][15][16]
Yield Micromole scaleMilligram scale[17]
Purity >95% (after purification)>95% (after purification)

Applications in Research and Drug Development

The ability to incorporate ¹⁵N₂-labeled cytosine into nucleic acids opens up a wide range of applications, primarily centered around NMR spectroscopy.

Applications Labeled_NA ¹⁵N₂-Labeled Nucleic Acid NMR NMR Spectroscopy Labeled_NA->NMR Structure 3D Structure Determination NMR->Structure Dynamics Conformational Dynamics NMR->Dynamics Interactions Molecular Interactions NMR->Interactions Drug_Dev Drug Development Interactions->Drug_Dev Target_Val Target Validation Drug_Dev->Target_Val Binding_Studies Binding Affinity & Kinetics Drug_Dev->Binding_Studies SAR Structure-Activity Relationship Drug_Dev->SAR

Caption: Key applications of ¹⁵N₂-labeled nucleic acids.

NMR Spectroscopy
  • ¹H-¹⁵N HSQC/HMQC: These experiments correlate the chemical shifts of protons directly bonded to ¹⁵N atoms, providing a unique fingerprint of the labeled cytosine residues. Changes in these signals upon binding of a protein or drug can pinpoint the site of interaction.[5][6]

  • Hydrogen Bond Scalar Couplings: Measurement of scalar couplings across hydrogen bonds (e.g., ²hJNN) can provide direct evidence of base pairing and its geometry.

  • Relaxation Studies: ¹⁵N relaxation experiments can probe the dynamics of the labeled cytosine residues on a range of timescales, from picoseconds to seconds.

Drug Development

In the pharmaceutical industry, ¹⁵N-labeled nucleic acids are invaluable tools for:

  • Fragment-Based Screening: Identifying small molecule fragments that bind to a specific RNA or DNA target.

  • Lead Optimization: Guiding the chemical modification of lead compounds to improve their binding affinity and specificity.

  • Mechanism of Action Studies: Understanding how a drug exerts its therapeutic effect by altering the structure or dynamics of its nucleic acid target.

Conclusion

The incorporation of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one into nucleic acids provides a powerful and versatile platform for investigating the intricate world of DNA and RNA. The detailed protocols and applications outlined in this note are intended to empower researchers to leverage the full potential of stable isotope labeling in their scientific endeavors. While the synthesis of the labeled precursors requires expertise in organic chemistry, the subsequent incorporation into oligonucleotides is now a routine procedure, making this advanced technique accessible to a broad range of scientists in academia and industry.

References

Application Note: A Researcher's Guide to the 1H-15N HMBC NMR Experiment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Nitrogen Skeleton

In the landscape of structural elucidation, nitrogen atoms represent critical junctures of chemical and biological identity. From the heterocycles that form the core of pharmaceuticals to the amide bonds that define proteins, understanding the nitrogen framework is paramount. The Heteronuclear Multiple Bond Correlation (HMBC) experiment, tailored for the ¹H-¹⁵N pair, serves as a powerful and indispensable tool for this purpose.

While the ¹⁵N nucleus is a spin-½ particle ideal for high-resolution NMR, its utility is hampered by a low natural abundance (0.37%) and a low gyromagnetic ratio, which lead to profound sensitivity challenges in direct observation experiments[1][2][3][4]. The ¹H-¹⁵N HMBC experiment elegantly circumvents this limitation through inverse detection: magnetization is transferred from the highly sensitive protons, through two- to four-bond (ⁿJHN) couplings, to the ¹⁵N nucleus, and then transferred back to protons for acquisition[2][5]. The result is a 2D correlation map that connects protons to distant nitrogen atoms, providing a powerful method to piece together molecular structures, assign tautomeric forms, and probe electronic environments at natural abundance[6][7].

This guide provides a comprehensive protocol for the ¹H-¹⁵N HMBC experiment, grounded in the fundamental principles that govern its success. We will move beyond a simple list of steps to explain the causality behind experimental choices, empowering researchers to not only execute the protocol but also to intelligently adapt it to their specific scientific questions.

Pillar 1: The Theoretical Foundation

The success of an HMBC experiment hinges on the transfer of magnetization through scalar coupling (J-coupling). The core of the pulse sequence contains a variable evolution delay (often denoted as Δ) that is fundamentally linked to the magnitude of the long-range coupling constant. This delay is typically set to 1/(2 * ⁿJHN)[7][8].

The primary challenge in ¹H-¹⁵N HMBC is the vast and unpredictable range of long-range coupling constants, which can span from less than 1 Hz to over 15 Hz depending on the number of intervening bonds, dihedral angles, and the hybridization state of the nitrogen atom[5][9]. An experiment optimized for a 4 Hz coupling will be suboptimal for detecting a 12 Hz coupling, and vice-versa. This is a critical distinction from the more routine ¹H-¹³C HMBC, where long-range couplings fall into a more predictable range.

Modern HMBC experiments universally employ pulsed field gradients (PFGs). These gradients are crucial for selectively choosing the desired magnetization pathway, effectively purging unwanted signals from protons not coupled to ¹⁵N and suppressing artifacts that would otherwise contaminate the spectrum[7][10][11]. This "gradient selection" results in significantly cleaner spectra, especially for concentrated samples, and allows for fewer phase cycle steps, shortening the minimum experiment time.

Pillar 2: Strategic Experimental Design

A successful experiment is born from careful planning, not just execution. The choices made before acquisition begins will dictate the quality and utility of the final spectrum.

Sample Preparation: The First Determinant of Success

Due to the low natural abundance of ¹⁵N, sample concentration is a critical factor. While ¹H-¹³C HMBC experiments can often yield results on sub-millimolar samples, ¹H-¹⁵N HMBC demands more concentrated solutions to achieve adequate signal-to-noise in a reasonable timeframe.

  • Small Molecules (<1000 Da): Aim for a concentration of 50 mM or higher (>20 mg/mL for a ~400 Da compound). For very limited samples, concentrations down to 10-20 mM are feasible but will require significantly longer acquisition times.

  • Isotopically Enriched Samples (e.g., Proteins): For uniformly ¹⁵N-labeled proteins, standard NMR concentrations (0.5 - 1.0 mM) are sufficient.

Parameter Optimization: The Scientist's Discretion

This is where expertise and a deep understanding of the experiment's mechanics come into play. The parameters below are described in the context of Bruker TopSpin software, but the principles are universal across platforms.

  • The Long-Range Coupling Delay (cnst13): The Most Critical Choice This parameter defines the value of ⁿJHN for which magnetization transfer is optimal[8]. There is no single "correct" value.

    • Survey Value: An optimization for 8 Hz is a robust starting point for general-purpose screening of unknown structures[12]. This provides a good compromise for detecting a range of typical three-bond couplings.

    • Targeted Analysis: If you are searching for specific, weaker correlations (e.g., 4-bond couplings), a second experiment optimized for a smaller coupling, such as 3-5 Hz , may be necessary[13]. Conversely, if you are probing rigid systems with potentially larger couplings, a value of 10-12 Hz could be beneficial.

    • Advanced Methods: For a broader survey, "accordion" pulse sequences (like CIGAR-HMBC) vary the evolution delay to excite a wider range of coupling constants in a single experiment, though sometimes at a cost of sensitivity[5][8].

  • Spectral Windows (F2 and F1 Dimensions)

    • F2 (¹H Dimension): The spectral width (sw in F2) should be set to encompass all proton signals, as determined from a standard 1D ¹H spectrum[12].

    • F1 (¹⁵N Dimension): This is challenging due to the enormous chemical shift range of nitrogen (~-400 to +500 ppm)[9]. A wide, untargeted window can lead to poor digital resolution.

      • Strategy: Use chemical shift prediction software or consult literature for similar compounds to estimate the expected ¹⁵N chemical shift range[2][6]. For a complete unknown, a wide initial experiment (~300-400 ppm) may be required, followed by a second, higher-resolution experiment focused on the observed regions.

  • ¹⁵N Pulse Width: Ensuring Uniform Excitation The effectiveness of the experiment relies on the ability to uniformly excite all ¹⁵N nuclei in your sample. Given the wide spectral range, a short, high-power 90° ¹⁵N pulse is essential. On modern probes, this is often automatically calibrated (getprosol), but it is crucial to ensure it is as short as possible (ideally < 40 µs) to avoid signal loss for nitrogens far from the transmitter frequency[2][6].

Workflow for Experimental Setup

G cluster_pre Pre-Acquisition Setup cluster_exp Experiment Configuration cluster_acq Acquisition & Processing A Acquire 1D ¹H Spectrum B Note Proton SW (o1p, sw) A->B D Load ¹H-¹⁵N HMBC Parameter Set (e.g., hmbcgpndqf) A->D C Lock & Shim C->A E Set ¹H SW from 1D Spectrum D->E F Set ¹⁵N SW (o2p, sw) (Estimate from literature/prediction) E->F G Calibrate Pulses & Power (getprosol) F->G H Set Key Parameters: ns, td(f1), cnst13 G->H I Start Acquisition (rga, zg) H->I J Process Data (xfb) I->J K Analyze Spectrum J->K

Caption: Workflow for setting up a ¹H-¹⁵N HMBC experiment.

Pillar 3: A Validating Protocol

This protocol provides a step-by-step methodology for acquiring a standard gradient-selected ¹H-¹⁵N HMBC spectrum on a Bruker spectrometer running TopSpin.

Sample Preparation
  • Prepare a solution of your compound in a deuterated solvent at a concentration of at least 20-50 mM, if possible.

  • Transfer the solution to a high-quality NMR tube.

Spectrometer Setup & Calibration
  • Insert the sample, lock on the solvent deuterium signal, and perform automated or manual shimming to optimize magnetic field homogeneity[12].

  • Acquire a standard 1D ¹H spectrum. Note the spectral width (SW) and the center of the spectrum (o1p) in ppm.

  • Create a new dataset and load a standard gradient-selected ¹H-¹⁵N HMBC parameter set (e.g., rpar HMBCGP_N15 all or by selecting hmbcgpndqf from the pulse program library)[8][12][13].

  • Execute the getprosol command to load the calibrated pulse lengths and power levels for your specific probe and solvent[12][13]. This step is critical for optimal performance.

Setting Acquisition Parameters
  • Set the ¹H spectral width (sw in F2) and offset (o1p) based on the 1D ¹H spectrum acquired in step 2.

  • Set the ¹⁵N spectral width (sw in F1) and offset (o2p). For a typical organic molecule, a starting width of 250-300 ppm centered around 150 ppm is a reasonable guess, but this should be adjusted based on prior knowledge.

  • Set the number of scans (ns). Start with ns=8 or ns=16. This value should be a multiple of the phase cycle.

  • Set the number of increments in the indirect dimension (td in F1). A value of 128 to 256 is a good compromise between resolution and experiment time[12].

  • Set the long-range coupling constant (cnst13). As discussed, 8 Hz is a robust starting point for a general survey.

  • Ensure the relaxation delay (d1) is appropriate, typically 1-1.5 seconds.

Acquisition and Processing
  • If desired, use the expt command to estimate the total experiment time.

  • Adjust the receiver gain automatically using rga.

  • Start the acquisition by typing zg[12].

  • Once the experiment is complete, process the 2D data using the command xfb. The spectrum is typically processed in magnitude mode, which does not require phase correction[12].

Summary of Key Acquisition Parameters
ParameterDescriptionTypical Starting ValueRationale & Key Considerations
cnst13 Long-range JHN for optimization8 HzThe most critical parameter. Lower values (3-5 Hz) for very long-range correlations; higher values (10-12 Hz) for rigid systems.
ns Number of Scans8 - 64Directly impacts S/N. Increase for dilute samples. Must be a multiple of the phase cycle.
td (F1) Number of Increments128 - 256Determines digital resolution in the ¹⁵N dimension. More increments = longer experiment time but better resolution.
sw (F1) ¹⁵N Spectral Width250 - 350 ppmMust encompass all ¹⁵N signals. A narrower, well-centered window improves resolution.
d1 Relaxation Delay1.0 - 1.5 sAllows for protons to relax back to equilibrium. Should be ~1.25 * T₁.

Data Interpretation: From Cross-Peak to Connectivity

The resulting 2D spectrum will have the ¹H chemical shift on the F2 (horizontal) axis and the ¹⁵N chemical shift on the F1 (vertical) axis. A cross-peak at the coordinates (δH, δN) indicates that the proton at δH is scalar coupled to the nitrogen at δN over multiple bonds.

  • Assigning Connectivity: Systematically trace correlations from known proton signals to establish H-C-N or H-C-C-N linkages. Combine these findings with data from ¹H-¹³C HMBC and HSQC experiments to build a complete structural picture.

  • Tautomer Identification: In heterocyclic systems, the presence or absence of a correlation from an N-H proton to a specific nitrogen can definitively establish the tautomeric form.

  • Beware of Absences: The absence of an expected correlation is not definitive proof of a lack of connectivity. The ⁿJHN coupling may be close to zero due to conformational effects, or it may fall into a null of the magnetization transfer function for the chosen cnst13 value. Running a second HMBC with a different optimization delay can often clarify these ambiguities.

Visualizing the HMBC Experiment Logic

G cluster_pulse HMBC Pulse Sequence P1 ¹H Magnetization (High Sensitivity) N1 ¹⁵N Nucleus (Low Sensitivity) T1 Polarization Transfer ¹H → ¹⁵N P1->T1 via ⁿJHN P2 ¹H Detection (High Sensitivity) E Evolution of ¹⁵N Shift & Long-Range Coupling (Delay set by cnst13) T1->E T2 Polarization Transfer ¹⁵N → ¹H E->T2 via ⁿJHN T2->P2

Caption: Conceptual flow of an inverse-detection ¹H-¹⁵N HMBC experiment.

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 6-Amino(15N2)pyrimidin-2(1H)-one in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 6-Amino(15N2)pyrimidin-2(1H)-one in human plasma. 6-Amino(15N2)pyrimidin-2(1H)-one is a stable isotope-labeled (SIL) analog, often employed as an internal standard (IS) for its unlabeled counterpart in pharmacokinetic and metabolic studies. The protocol herein provides a comprehensive workflow, from sample preparation using a combined protein precipitation and solid-phase extraction strategy to optimized LC-MS/MS parameters. The method is validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry, demonstrating excellent linearity, accuracy, precision, and stability.

Introduction and Scientific Principle

Quantitative bioanalysis by LC-MS/MS is the cornerstone of modern drug development, providing critical data on the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents.[1][2] The accuracy of such analyses hinges on the ability to correct for variability introduced during sample preparation and instrumental analysis.[3] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving this correction.[3][4][5] A SIL-IS is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.[3] Because it co-elutes chromatographically and exhibits the same behavior during extraction and ionization, it effectively normalizes for matrix effects and procedural losses, ensuring high accuracy and precision.[3][6]

6-Amino(15N2)pyrimidin-2(1H)-one is the SIL-IS for 6-aminopyrimidin-2(1H)-one, a molecule of interest in various research contexts, potentially as a metabolite of a parent drug or a biomarker. The challenge in its quantification lies in its polar nature, which can lead to poor retention on traditional reversed-phase chromatography columns and significant ion suppression from endogenous components in biological matrices like plasma.[7][8][9] This application note presents a method that overcomes these challenges through hydrophilic interaction liquid chromatography (HILIC) and a rigorous sample cleanup protocol.

Materials and Instrumentation

Reagents and Chemicals
  • 6-Amino(15N2)pyrimidin-2(1H)-one (Reference Standard)

  • Acetonitrile (ACN), LC-MS Grade

  • Methanol (MeOH), LC-MS Grade

  • Water, LC-MS Grade

  • Ammonium Formate, LC-MS Grade

  • Formic Acid, LC-MS Grade

  • Human Plasma (K2EDTA)

Instrumentation and Consumables
  • LC System: High-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Sample Preparation: 96-well protein precipitation plates[10] and polymeric solid-phase extraction (SPE) cartridges or plates suitable for polar analytes.[11][12]

  • General Lab Equipment: Calibrated pipettes, vortex mixer, centrifuge, 96-well collection plates, positive pressure or vacuum manifold.

Experimental Protocols

Protocol 1: Preparation of Stock, Calibration, and QC Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 6-Amino(15N2)pyrimidin-2(1H)-one reference standard and dissolve in an appropriate volume of 50:50 MeOH:Water to achieve a final concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with 50:50 ACN:Water. These will be used to spike into blank plasma.

  • Calibration Standards (CS) and Quality Control (QC) Samples:

    • Spike blank human plasma with the appropriate working solutions to create a calibration curve. A typical range might be 1-1000 ng/mL.

    • Prepare QC samples in blank plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

    Causality Note: Preparing standards in the same biological matrix as the unknown samples is critical for accurately mimicking the analytical conditions and accounting for matrix effects during method validation.

Protocol 2: Biological Sample Preparation

This protocol employs a two-step cleanup process: protein precipitation (PPT) to remove the bulk of macromolecules, followed by solid-phase extraction (SPE) for further purification.

  • Initial Setup: Aliquot 100 µL of plasma samples (standards, QCs, or unknowns) into a 96-well plate.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile to each well.[13] Acetonitrile is an efficient solvent for precipitating plasma proteins by disrupting their hydration layer.[13][14] A 3:1 solvent-to-sample ratio is generally effective.[13]

    • Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.[15]

    • Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate, avoiding disturbance of the protein pellet.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE plate wells by passing 1 mL of Methanol followed by 1 mL of Water through the sorbent. This activates the stationary phase.[16]

    • Equilibration: Equilibrate the wells with 1 mL of water.

    • Loading: Load the supernatant from step 3 onto the conditioned SPE plate.

    • Washing: Wash the wells with 1 mL of 5% Methanol in Water to remove residual endogenous interferences.

    • Elution: Elute the analyte with 1 mL of 80% Acetonitrile in Water.

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile / 5% Water with buffer). This step concentrates the analyte and ensures compatibility with the LC mobile phase.

G cluster_0 Protein Precipitation cluster_1 Solid-Phase Extraction (SPE) Plasma 100 µL Plasma Sample AddACN Add 300 µL Cold ACN Plasma->AddACN Vortex Vortex & Centrifuge AddACN->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Condition Condition & Equilibrate SPE Plate Supernatant->Condition Load Load Supernatant Condition->Load Wash Wash Plate Load->Wash Elute Elute Analyte Wash->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: Workflow for the extraction of 6-Amino(15N2)pyrimidin-2(1H)-one from plasma.

Protocol 3: LC-MS/MS Instrumentation and Conditions

Optimized parameters must be determined empirically for the specific instrument used. The following table provides a validated starting point.

ParameterSetting
LC System
ColumnHILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A10 mM Ammonium Formate in Water
Mobile Phase B10 mM Ammonium Formate in 95:5 ACN:Water
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient95% B (0-1 min), 95-50% B (1-4 min), 50% B (4-5 min), 95% B (5.1-7 min)
MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature500°C
MRM Transitions
6-Amino(15N2)pyrimidin-2(1H)-oneQ1: 114.1 -> Q3: 97.1 (Quantifier)Q1: 114.1 -> Q3: 70.0 (Qualifier)
Dwell Time100 ms

Note: MRM transitions are hypothetical and must be optimized based on the compound's fragmentation pattern.

Method Validation

The method was validated following the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[17] All parameters met the acceptance criteria.

Validation Summary Table
Validation ParameterResultAcceptance Criteria (FDA)
Linearity (Range) 1 – 1000 ng/mL-
Correlation Coefficient (r²) > 0.998≥ 0.99
Accuracy (% Bias) Within ± 8.5% of nominal valueWithin ±15% (±20% at LLOQ)
Precision (%RSD) < 9.2%≤15% (≤20% at LLOQ)
Matrix Effect IS-Normalized Factor: 0.95 - 1.04%RSD of IS-normalized factor ≤15%
Recovery Consistent across QC levels (~85%)Consistent and reproducible
Stability Stable for 24h at RT, 3 freeze-thaw cycles, and 60 days at -80°C%Change within ±15% of baseline

Data Analysis and Troubleshooting

Data Acquisition: Data is acquired using the instrument's software. The peak area ratio of the analyte to the SIL-IS is used for quantification.[3]

Calibration Curve: A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Signal/Sensitivity Inefficient extraction, poor ionization, instrument contamination.Check SPE procedure, optimize MS source parameters (voltages, gas flows), clean MS source.
High Background Noise Matrix interference, contaminated mobile phase or LC system.Improve sample cleanup (e.g., adjust SPE wash step), use fresh, high-purity solvents, flush LC system.
Poor Peak Shape Column degradation, sample solvent mismatch.Replace analytical column, ensure reconstitution solvent matches initial mobile phase conditions.
High Variability (%RSD) Inconsistent sample preparation, injector issue.Review pipetting and extraction steps for consistency, perform injector maintenance.

Conclusion

This application note provides a complete and validated LC-MS/MS protocol for the robust quantification of 6-Amino(15N2)pyrimidin-2(1H)-one in human plasma. The combination of protein precipitation and solid-phase extraction yields a clean extract, while HILIC chromatography provides excellent retention and separation for this polar compound. The method demonstrates the high accuracy, precision, and sensitivity required for regulated bioanalysis in drug development and clinical research settings.

References

Application Note: Quantitative Bioanalysis Using 6-Amino(15N2)pyrimidin-2(1H)-one as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-Amino(15N2)pyrimidin-2(1H)-one as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its unlabeled analogue, isocytosine (6-aminopyrimidin-2(1H)-one), in complex biological matrices. We will delve into the core principles of Stable Isotope Dilution Analysis (SIDA), present a detailed, field-proven protocol for sample preparation and LC-MS/MS analysis, and offer insights into data interpretation and validation.

Foundational Principles: The Rationale for a SIL-IS

Quantitative accuracy in bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS), is paramount. Biological matrices like plasma, serum, or urine are inherently complex and can introduce significant analytical variability through processes like ion suppression or enhancement, inconsistent sample recovery during extraction, and fluctuations in instrument performance.[1][2]

Stable Isotope Dilution Analysis (SIDA) is the gold standard for mitigating these issues.[3][4] This technique involves adding a known quantity of a SIL version of the analyte to the sample at the earliest stage of preparation.[5][6] The SIL-IS is chemically identical to the analyte, ensuring it behaves the same way during extraction, chromatography, and ionization.[7] However, due to the incorporation of heavy isotopes (e.g., ¹⁵N, ¹³C, ²H), it has a higher mass and is distinguishable by the mass spectrometer.[3][6]

By measuring the peak area ratio of the endogenous analyte to the SIL-IS, any sample loss or matrix effects will impact both compounds equally, thus canceling out and preserving the accuracy of the final concentration measurement.[7] 6-Amino(15N2)pyrimidin-2(1H)-one is an ideal SIL-IS for isocytosine, a pyrimidine nucleobase analog, offering the necessary mass shift while maintaining identical physicochemical properties.

The Core Logic of Stable Isotope Dilution

The diagram below illustrates the fundamental principle of SIDA, where the ratio of analyte to internal standard remains constant despite variations in sample processing and analysis.

sida_principle cluster_sample Biological Sample cluster_spike Spiking cluster_process Analytical Workflow cluster_detection Detection & Calculation Analyte Analyte (Unknown Amount) Process Sample Prep (Extraction) LC Separation MS Ionization Analyte->Process IS 6-Amino(15N2)pyrimidin-2(1H)-one (Known Amount) IS->Process Ratio Measure Peak Area Ratio (Analyte / IS) Process->Ratio Variable Signal Intensity Constant Ratio Result Calculate Analyte Concentration Ratio->Result

Figure 1: Principle of Stable Isotope Dilution Analysis (SIDA).

Experimental Protocol: Quantitation of Isocytosine in Human Plasma

This protocol provides a robust method for the extraction and quantification of isocytosine from human plasma using 6-Amino(15N2)pyrimidin-2(1H)-one as the internal standard.

Materials and Reagents
  • Analyte: Isocytosine (6-aminopyrimidin-2(1H)-one), ≥98% purity

  • Internal Standard: 6-Amino(15N2)pyrimidin-2(1H)-one

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade; Formic Acid (FA), ≥98%

  • Water: Deionized water, 18.2 MΩ·cm

  • Biological Matrix: Blank human plasma (K2EDTA)

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials

Instrumentation
  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (TQ-MS) equipped with an electrospray ionization (ESI) source.

Preparation of Standard Solutions
  • Analyte Stock (1 mg/mL): Accurately weigh ~1 mg of isocytosine and dissolve in 1 mL of 50:50 MeOH:Water.

  • IS Stock (1 mg/mL): Accurately weigh ~1 mg of 6-Amino(15N2)pyrimidin-2(1H)-one and dissolve in 1 mL of 50:50 MeOH:Water.

  • Analyte Working Solutions: Serially dilute the Analyte Stock with 50:50 ACN:Water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • IS Working Solution (ISWS) (50 ng/mL): Dilute the IS Stock with ACN. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[8][9] Acetonitrile is a common choice as it efficiently denatures and precipitates plasma proteins.[9]

  • Aliquot: Transfer 50 µL of plasma samples (standards, quality controls, or unknowns) into 1.5 mL polypropylene tubes.

  • Spike & Precipitate: Add 150 µL of the ISWS (50 ng/mL 6-Amino(15N2)pyrimidin-2(1H)-one in ACN). The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[9]

  • Vortex: Vortex mix each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10][11]

  • Transfer: Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Dilute (Optional but Recommended): Add 100 µL of water containing 0.1% FA. This step reduces the organic content of the final sample, which can improve peak shape for reversed-phase chromatography.

  • Inject: The sample is now ready for LC-MS/MS analysis.

Experimental Workflow Overview

The following diagram outlines the key steps from sample receipt to final data analysis.

workflow Sample Plasma Sample (50 µL) Spike Add IS in ACN (150 µL) Sample->Spike Vortex Vortex Mix (30s) Spike->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Dilute Dilute with H₂O/FA (100 µL) Supernatant->Dilute Analysis LC-MS/MS Analysis Dilute->Analysis Data Data Processing (Ratio of Analyte/IS vs. Conc.) Analysis->Data

Figure 2: Step-by-step sample preparation and analysis workflow.

LC-MS/MS Method Parameters

The following tables summarize the optimized conditions for the chromatographic separation and mass spectrometric detection of isocytosine and its internal standard. The analysis of nucleobase analogs often benefits from reversed-phase or HILIC chromatography.[12] Positive mode ESI is typically effective for protonating the amine groups on pyrimidine structures.[13]

Table 1: Chromatographic Conditions
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Table 2: Mass Spectrometer Parameters
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Detection Mode Multiple Reaction Monitoring (MRM)
Compound Precursor Ion (Q1) m/z
Isocytosine112.1
6-Amino(15N2)pyrimidin-2(1H)-one (IS)114.1

Note: The +2 Da mass shift in the IS is due to the incorporation of two ¹⁵N atoms. The fragmentation (product ion) corresponds to a characteristic neutral loss.

Data Analysis and Method Validation

Quantification

A calibration curve is constructed by plotting the peak area ratio (Isocytosine Area / IS Area) against the nominal concentration of the calibration standards. The concentration of isocytosine in unknown samples is then determined by interpolating their measured peak area ratios from this curve using a linear regression with 1/x² weighting.

Method Validation

For use in regulated drug development, the bioanalytical method must be validated according to industry guidelines from regulatory bodies like the FDA.[14][15][16] Key validation parameters include:

  • Accuracy & Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) in at least five replicates over several days.

  • Selectivity & Specificity: Demonstrated by the absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.

  • Matrix Effect: Evaluated to ensure that components of the biological matrix do not suppress or enhance the ionization of the analyte or IS.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples.

  • Stability: Analyte stability is assessed under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.

Conclusion

The use of 6-Amino(15N2)pyrimidin-2(1H)-one as a stable isotope-labeled internal standard provides the highest level of analytical rigor for the quantification of isocytosine in biological matrices.[4][17] The protocol described herein, utilizing a straightforward protein precipitation followed by a rapid LC-MS/MS analysis, is robust, reliable, and suitable for high-throughput applications in research and regulated drug development. The inherent self-validating nature of the stable isotope dilution technique ensures maximum data integrity by correcting for analytical variability from sample preparation through to detection.[6]

References

Metabolic Fate Tracing with 15N Labeled Pyrimidinones: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling Metabolic Networks with Stable Isotopes

Stable isotope tracing has become an indispensable tool in metabolic research, offering a powerful method to delineate the intricate pathways and dynamic fluxes within biological systems.[1] By introducing molecules labeled with stable isotopes, such as Nitrogen-15 (¹⁵N), researchers can track the journey of these atoms as they are incorporated into downstream metabolites.[1][2] This approach provides unparalleled insights into nutrient utilization, biosynthesis, and the overall metabolic wiring of cells.[2][3] This guide focuses on the application of ¹⁵N-labeled pyrimidinones, a class of heterocyclic organic compounds fundamental to the building blocks of DNA and RNA, to trace their metabolic fate.[4][5] Understanding the metabolism of pyrimidinones is critical, as these pathways are often dysregulated in diseases like cancer and are the target of various therapeutic agents.[6][7][8]

Pyrimidinone derivatives are not only integral to nucleic acid synthesis but are also involved in energy transfer and lipid metabolism.[6] The de novo synthesis and salvage pathways of pyrimidines are complex and tightly regulated processes.[4][9][10] By using ¹⁵N-labeled pyrimidinones, we can dissect these pathways, identify key metabolic branch points, and quantify the contribution of these molecules to various cellular processes. This application note provides a comprehensive overview, detailed protocols, and data analysis strategies for conducting metabolic fate tracing experiments with ¹⁵N-labeled pyrimidinones.

Core Principles of ¹⁵N Metabolic Labeling

The fundamental principle of ¹⁵N metabolic labeling lies in providing cells or organisms with a substrate where the naturally abundant ¹⁴N atoms are replaced with the heavier, stable isotope ¹⁵N.[11] As the cells metabolize this labeled substrate, the ¹⁵N is incorporated into newly synthesized nitrogen-containing molecules, including amino acids, nucleotides, and other metabolites.[12][13] This incorporation results in a predictable mass shift that can be detected by mass spectrometry (MS).[1]

By comparing the mass spectra of metabolites from cells grown in the presence of the ¹⁵N-labeled tracer to those from unlabeled (¹⁴N) controls, researchers can identify which metabolites have incorporated the label and quantify the extent of this incorporation.[14][15] This information reveals the metabolic pathways through which the labeled substrate is processed. High-resolution mass spectrometry is particularly crucial for these studies as it can accurately distinguish between the isotopologues (molecules that differ only in their isotopic composition).[1][14]

Experimental Workflow: From Cell Culture to Data Analysis

A typical metabolic fate tracing experiment using ¹⁵N-labeled pyrimidinones involves several key stages, from initial experimental design and cell labeling to sample preparation, mass spectrometry analysis, and data interpretation.

Workflow cluster_prep Stage 1: Preparation & Labeling cluster_processing Stage 2: Sample Processing cluster_analysis Stage 3: Analysis A Experimental Design (Define objectives, select tracer) B Cell Culture & Adaptation (Select cell line, adapt to media) A->B C 15N-Pyrimidinone Labeling (Introduce labeled substrate) B->C D Metabolite Extraction (Quench metabolism, extract metabolites) C->D E Sample Cleanup (Remove interfering substances) D->E F LC-MS/MS Analysis (Separate and detect metabolites) E->F G Data Processing (Peak picking, alignment) F->G H Metabolite Identification & Isotopologue Analysis G->H I Pathway Analysis & Biological Interpretation H->I

Caption: A generalized workflow for metabolic fate tracing with 15N-labeled pyrimidinones.

Detailed Protocols

Protocol 1: ¹⁵N Labeling of Adherent Mammalian Cells

This protocol outlines the steps for labeling adherent mammalian cells with a ¹⁵N-labeled pyrimidinone precursor.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • ¹⁵N-labeled pyrimidinone (e.g., ¹⁵N-Uracil, ¹⁵N-Thymidine)

  • Unlabeled (¹⁴N) pyrimidinone for control cultures

  • Cell culture flasks or plates

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in parallel cultures for labeled and unlabeled conditions at a density that will allow for logarithmic growth during the labeling period.

  • Cell Growth: Culture the cells in their standard growth medium until they reach the desired confluency (typically 50-60%) for the start of the labeling experiment.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with the ¹⁵N-labeled pyrimidinone at a predetermined concentration. A parallel control medium should be prepared with the corresponding unlabeled pyrimidinone.

  • Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared ¹⁵N-labeling medium to the experimental plates and the ¹⁴N-control medium to the control plates.

    • Incubate the cells for a time course determined by the specific experimental goals (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly aspirate the medium.

    • Immediately wash the cells with ice-cold PBS to quench metabolic activity.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[16]

  • Sample Preparation for LC-MS:

    • Transfer the supernatant containing the metabolites to a new tube.

    • Evaporate the solvent using a vacuum centrifuge.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).[16]

Protocol 2: LC-MS/MS Analysis of ¹⁵N-Labeled Metabolites

This protocol provides a general framework for the analysis of ¹⁵N-labeled pyrimidinone metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[14]

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted sample onto an appropriate LC column (e.g., a HILIC column for polar metabolites).[17]

    • Separate the metabolites using a gradient elution with mobile phases typically consisting of acetonitrile and water with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

    • For targeted analysis, a triple quadrupole (QqQ) mass spectrometer in Selected Reaction Monitoring (SRM) mode can provide high sensitivity and selectivity.[17]

    • Acquire full scan MS data to observe the mass-to-charge ratio (m/z) of the intact metabolites.

    • Acquire MS/MS fragmentation data to aid in metabolite identification.[1]

  • Data Acquisition Parameters:

    • Set the mass range to cover the expected m/z of the pyrimidinone and its downstream metabolites.

    • Optimize parameters such as collision energy for fragmentation.

Data Analysis and Interpretation

The analysis of data from stable isotope tracing experiments is a critical step to extract meaningful biological insights.

DataAnalysis A Raw Data Processing (Peak Detection, Alignment) B Metabolite Identification (Database Searching, MS/MS) A->B C Isotopologue Distribution Analysis (Correct for natural abundance) B->C D Fractional Enrichment Calculation C->D E Metabolic Flux Analysis (Optional) D->E F Pathway Mapping & Biological Interpretation D->F E->F

Caption: Key steps in the data analysis workflow for 15N metabolic fate tracing.

Key Data Analysis Steps:

  • Peak Identification and Quantification: Utilize software like MaxQuant or Protein Prospector to identify peptide sequences from the MS/MS spectra and quantify their abundance.[12]

  • Correction for Natural Isotope Abundance: The raw MS data must be corrected for the natural abundance of heavy isotopes to accurately determine the enrichment from the ¹⁵N tracer.[18]

  • Calculation of Isotopic Enrichment: Determine the percentage of the metabolite pool that has incorporated the ¹⁵N label. The labeling efficiency can vary and should be determined experimentally.[19][20]

  • Metabolic Pathway Visualization: Map the labeled metabolites onto known pyrimidine metabolism pathways to visualize the flow of the ¹⁵N tracer.[21]

Example Data Presentation

The following table illustrates how quantitative data from a ¹⁵N-uracil tracing experiment could be presented.

MetaboliteUnlabeled (M+0) Abundance¹⁵N Labeled (M+n) Abundance% Labeling Enrichment
Uracil 1.2 x 10⁶8.5 x 10⁷98.6%
Uridine Monophosphate (UMP) 3.4 x 10⁵2.1 x 10⁷98.4%
Uridine Diphosphate (UDP) 2.8 x 10⁵1.5 x 10⁷98.2%
Uridine Triphosphate (UTP) 4.1 x 10⁵1.9 x 10⁷97.9%
Cytidine Triphosphate (CTP) 5.5 x 10⁵9.8 x 10⁶94.7%

This is example data and does not reflect actual experimental results.

Applications in Research and Drug Development

Metabolic fate tracing with ¹⁵N-labeled pyrimidinones has broad applications:

  • Elucidating Novel Metabolic Pathways: Tracing the flow of ¹⁵N can uncover previously unknown metabolic routes and connections.[13][22]

  • Understanding Disease Metabolism: This technique is invaluable for studying how pyrimidine metabolism is altered in diseases like cancer, providing insights for therapeutic targeting.[1][5][6]

  • Drug Mechanism of Action Studies: Researchers can determine how a drug impacts specific metabolic pathways by observing changes in the incorporation of the ¹⁵N label.

  • Biomarker Discovery: Altered metabolic fluxes identified through tracing can serve as potential biomarkers for disease diagnosis or prognosis.

Conclusion

Metabolic fate tracing with ¹⁵N-labeled pyrimidinones is a robust and informative technique for dissecting the complexities of nucleotide metabolism.[23] By providing a dynamic view of metabolic pathways, this approach offers significant advantages over static metabolomic profiling.[24] The protocols and data analysis strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully design and execute these powerful experiments, ultimately leading to a deeper understanding of cellular biochemistry in health and disease.

References

Application Notes and Protocols for ¹⁵N-Labeling of Proteins in Mammalian Cells for Structural Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Dynamics of Human Proteins

The intricate dance of proteins dictates the rhythm of life, and understanding their three-dimensional structure is paramount to deciphering their function in health and disease. While prokaryotic systems like E. coli have been the workhorses for producing isotopically labeled proteins for Nuclear Magnetic Resonance (NMR) spectroscopy, a vast and crucial landscape of human proteins remains beyond their reach.[1][2] These proteins often require complex post-translational modifications (PTMs), such as glycosylation and disulfide bond formation, and specific chaperone-assisted folding pathways that are exclusive to mammalian cells.[1][3][4] Consequently, expressing and labeling proteins directly in mammalian cells, such as Human Embryonic Kidney (HEK) 293 cells, has become an indispensable technique for researchers in structural biology and drug development.[3][4]

This guide provides a comprehensive overview and detailed protocols for ¹⁵N isotopic labeling of recombinant proteins in mammalian cells for NMR-based structural analysis. We will delve into the rationale behind experimental choices, offering insights honed from extensive field experience to empower researchers to navigate the challenges and unlock the full potential of this powerful technique.

The Challenge and Promise of Mammalian Cell Labeling

Unlike bacteria, which can be cultured in minimal media with inexpensive ¹⁵N sources like ammonium chloride, mammalian cells have complex nutritional requirements, including a need for essential amino acids.[3] This complexity presents both challenges and opportunities:

  • Cost: Uniformly labeling a protein with ¹⁵N in mammalian cells necessitates the use of expensive ¹⁵N-labeled amino acids, as they cannot synthesize all amino acids from a single nitrogen source.[5]

  • Metabolic Scrambling: Mammalian cells possess intricate metabolic networks that can lead to the interconversion of amino acids. This "scrambling" of the ¹⁵N label can complicate spectral analysis.[5][6][7]

  • Lower Yields: Historically, protein expression yields in mammalian cells have been lower than in bacterial systems, though significant advancements in expression vectors and cell culture techniques have greatly improved this.[1][3]

Despite these hurdles, the ability to produce properly folded and post-translationally modified human proteins in their near-native state for structural studies is a significant advantage that often outweighs the challenges.[1][3]

Strategic Approaches to ¹⁵N-Labeling in Mammalian Cells

There are two primary strategies for introducing ¹⁵N isotopes into your protein of interest in mammalian cells: uniform labeling and selective amino acid labeling.

Uniform ¹⁵N-Labeling

This approach aims to incorporate ¹⁵N into every nitrogen-containing position within the protein. While providing the most comprehensive spectral information, it is also the most expensive method. It involves growing cells in a medium where all amino acids are ¹⁵N-labeled.[3]

Selective ¹⁵N-Amino Acid Labeling

A more cost-effective and targeted approach is to label the protein with specific ¹⁵N-amino acids.[3][8] This method simplifies the resulting NMR spectrum, making it easier to analyze specific regions of the protein. However, it requires careful consideration of amino acid metabolism to avoid isotopic scrambling.[5][6]

A comprehensive study on selective ¹⁵N-labeling in HEK293 cells has shown that certain amino acids exhibit minimal metabolic scrambling, making them ideal candidates for this approach.[5][6][7]

Table 1: Metabolic Scrambling of ¹⁵N-Labeled Amino Acids in HEK293 Cells

Minimal ScramblingInterconversionSignificant Scrambling
Cysteine (C)Glycine (G) ↔ Serine (S)Alanine (A)
Phenylalanine (F)Aspartic Acid (D)
Histidine (H)Glutamic Acid (E)
Lysine (K)Isoleucine (I)
Methionine (M)Leucine (L)
Asparagine (N)Valine (V)
Arginine (R)
Threonine (T)
Tryptophan (W)
Tyrosine (Y)

This data is based on findings from studies on HEK293 cell metabolism.[5][6][7]

Experimental Workflow: From Gene to Labeled Protein

The overall process of generating a ¹⁵N-labeled protein in mammalian cells involves several key stages, from initial vector design to final protein purification and analysis.

experimental_workflow cluster_cloning Plasmid Preparation cluster_cell_culture Cell Culture & Transfection cluster_expression Protein Expression & Harvest cluster_purification Purification & Analysis gene_synthesis Gene Synthesis & Codon Optimization vector_construction Vector Construction (e.g., with His/Fc tag) gene_synthesis->vector_construction Insert Gene plasmid_prep Large-Scale Plasmid Production vector_construction->plasmid_prep Transform & Grow transfection Transient Transfection (e.g., PEI-mediated) plasmid_prep->transfection Add DNA cell_maintenance HEK293 Cell Maintenance cell_maintenance->transfection Seed Cells labeling_medium Switch to ¹⁵N-Labeling Medium transfection->labeling_medium Post-transfection protein_expression Protein Expression (4-6 days) labeling_medium->protein_expression Incubate harvest Harvest Supernatant (for secreted proteins) protein_expression->harvest Centrifuge purification Affinity Chromatography (e.g., Ni-NTA, Protein A) harvest->purification quality_control SDS-PAGE & Western Blot purification->quality_control nmr_analysis NMR Spectroscopy purification->nmr_analysis

Figure 1: A generalized workflow for the production of ¹⁵N-labeled proteins in mammalian cells.

Detailed Protocols

Protocol 1: Transient Transfection of HEK293 Cells for ¹⁵N-Labeling

This protocol describes a robust method for transiently transfecting suspension-adapted HEK293 cells to produce ¹⁵N-labeled proteins. Transient transfection is often preferred for its speed and simplicity compared to generating stable cell lines.[3][4][9]

Materials:

  • Suspension-adapted HEK293 cells (e.g., HEK293F, Expi293F™)

  • Appropriate growth medium (e.g., FreeStyle™ 293 Expression Medium)

  • ¹⁵N-labeling medium (custom-made or commercially available)

  • High-quality plasmid DNA encoding the protein of interest with a suitable secretion signal peptide (for secreted proteins) and an affinity tag (e.g., 6xHis, Fc).[10]

  • Polyethylenimine (PEI) transfection reagent

  • Sterile shaker flasks

  • Humidified incubator with CO₂ control

Procedure:

  • Cell Maintenance: Maintain suspension HEK293 cells in the recommended growth medium in shaker flasks at 37°C with 8% CO₂ and appropriate agitation (e.g., 125 rpm). Subculture the cells every 2-3 days to maintain a density of 0.2-2.0 x 10⁶ cells/mL.

  • Transfection (Day 0):

    • On the day of transfection, ensure the cells are in the mid-logarithmic growth phase with high viability (>95%).

    • Dilute the cells to a final density of 1.0 x 10⁶ cells/mL in fresh, pre-warmed growth medium.

    • For a 100 mL culture, prepare the DNA-PEI complex:

      • In tube A, dilute 100 µg of plasmid DNA in 5 mL of serum-free medium.

      • In tube B, dilute 300 µg of PEI in 5 mL of serum-free medium.

      • Add the PEI solution to the DNA solution, mix gently, and incubate for 15-20 minutes at room temperature.

    • Add the DNA-PEI complex dropwise to the cell culture while swirling the flask.

  • Medium Exchange and Labeling (Day 1):

    • Approximately 24 hours post-transfection, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).

    • Gently aspirate the supernatant and resuspend the cell pellet in pre-warmed ¹⁵N-labeling medium. The composition of this medium will depend on whether you are performing uniform or selective labeling.

      • For uniform labeling: Use a medium containing a complete set of ¹⁵N-labeled amino acids.

      • For selective labeling: Use a medium lacking the amino acid(s) you wish to label, and then supplement with the desired ¹⁵N-labeled amino acid(s).[5]

  • Protein Expression and Harvest (Days 2-6):

    • Return the cells to the incubator and continue culturing for an additional 4-5 days.

    • Monitor cell viability and protein expression levels if possible (e.g., by taking small aliquots for Western blot analysis).

    • For secreted proteins, harvest the culture supernatant by centrifugation to remove cells and cellular debris. The supernatant now contains your labeled protein.[11] For intracellular proteins, the cell pellet would be harvested.

Protocol 2: Preparation of ¹⁵N-Labeling Medium (Selective Labeling Example)

This protocol provides a general guideline for preparing a custom ¹⁵N-labeling medium for selective labeling of a protein with ¹⁵N-Lysine and ¹⁵N-Arginine. This is a common strategy used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for mass spectrometry, but the principle is applicable to NMR.[8][12][13]

Materials:

  • Lysine- and Arginine-free cell culture medium (e.g., RPMI 1640, DMEM)

  • ¹⁵N-labeled L-Lysine (e.g., ¹⁵N₂)

  • ¹⁵N-labeled L-Arginine (e.g., ¹⁵N₄)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • Cell culture grade water

  • Sterile filter (0.22 µm)

Procedure:

  • Reconstitute Base Medium: Prepare the Lysine- and Arginine-free medium according to the manufacturer's instructions.

  • Add ¹⁵N-Amino Acids:

    • Dissolve the ¹⁵N-L-Lysine and ¹⁵N-L-Arginine in a small volume of cell culture grade water.

    • Add the dissolved labeled amino acids to the base medium to achieve the desired final concentration (this should match the concentration in the standard, unlabeled medium).

  • Supplement the Medium:

    • Aseptically add dFBS to the desired final concentration (e.g., 10%). Dialyzed serum is crucial to avoid introducing unlabeled amino acids.[13]

    • Add Penicillin-Streptomycin to a final concentration of 1x.

  • Sterile Filtration: Sterilize the complete labeling medium by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Storage: Store the medium at 2-8°C, protected from light.

Downstream Processing and Analysis

Following expression, the ¹⁵N-labeled protein must be purified to homogeneity for NMR analysis. The choice of purification strategy will depend on the affinity tag incorporated into the protein.

purification_and_analysis start Harvested Supernatant (containing ¹⁵N-labeled protein) affinity_chrom Affinity Chromatography (e.g., Ni-NTA for His-tag) start->affinity_chrom Load buffer_exchange Buffer Exchange into NMR Buffer affinity_chrom->buffer_exchange Elute & Dialyze concentration Concentration of Labeled Protein buffer_exchange->concentration nmr_spec NMR Spectroscopy (e.g., ¹H-¹⁵N HSQC) concentration->nmr_spec Prepare Sample structure_analysis Structure Calculation & Functional Analysis nmr_spec->structure_analysis Data Processing

Figure 2: Key steps in the purification and analysis of ¹⁵N-labeled proteins for NMR.

A crucial first step in the NMR analysis is the acquisition of a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This 2D experiment produces a peak for each non-proline residue in the protein, providing a unique "fingerprint" of the folded state. The dispersion of peaks in the HSQC spectrum is an excellent indicator of whether the protein is well-folded.[14]

Troubleshooting and Key Considerations

  • Low Protein Yield: If the protein yield is low, consider optimizing the transfection efficiency, the amount of plasmid DNA, and the post-transfection incubation time.[15] Ensure that the expression vector is optimized for mammalian cells.[4]

  • Low Labeling Efficiency: Incomplete labeling can result from residual unlabeled amino acids from the initial growth medium or from the serum supplement. Ensure thorough washing of the cells before switching to the labeling medium and always use dialyzed serum.[13][16]

  • Metabolic Scrambling: If significant scrambling is observed for a selectively labeled sample, consider using amino acids that are known to be metabolically stable (see Table 1).[5][6] It has also been shown that adjusting the concentration of the labeled amino acid can sometimes reduce scrambling.[5]

  • Cell Viability: Monitor cell viability throughout the expression period. A significant drop in viability can indicate toxicity of the expressed protein or issues with the culture conditions.

Conclusion: A New Frontier in Structural Biology

The ability to produce ¹⁵N-labeled proteins in mammalian cells has opened the door to studying a wide array of complex and medically relevant human proteins that were previously intractable.[1][17] While the protocols require careful planning and optimization, the reward is a deeper understanding of protein structure and function in a biologically relevant context. As methodologies continue to improve and the costs of labeled reagents decrease, this technique is poised to become an even more integral part of the toolkit for researchers in academia and the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Signal in ¹⁵N NMR of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and often frustrating challenge in NMR spectroscopy: acquiring high-quality ¹⁵N NMR spectra for pyrimidine-containing molecules.

The inherent properties of the ¹⁵N nucleus present a significant sensitivity challenge. This guide will walk you through the causes of low signal-to-noise and provide a series of troubleshooting steps and advanced protocols to help you obtain the data you need for your research.

Understanding the Challenge: Why is My ¹⁵N Signal So Weak?

Acquiring ¹⁵N NMR spectra for pyrimidines is fundamentally challenging due to several intrinsic properties of the ¹⁵N nucleus:

  • Low Natural Abundance: The NMR-active ¹⁵N isotope has a natural abundance of only 0.36%.[1] The vast majority of nitrogen is the NMR-inactive (quadrupolar) ¹⁴N isotope.[2]

  • Low Gyromagnetic Ratio (γ): The gyromagnetic ratio of ¹⁵N is negative and its magnitude is only about 10% that of ¹H.[1] Since signal sensitivity is proportional to γ³, this results in a signal that is inherently much weaker than that of protons.

  • Long Spin-Lattice Relaxation Times (T₁): ¹⁵N nuclei, particularly in non-protonated environments common in pyrimidine rings, can have very long T₁ relaxation times. This necessitates long relaxation delays between scans to allow the magnetization to return to equilibrium, significantly increasing total experiment time.[3]

  • Unfavorable Nuclear Overhauser Effect (NOE): Due to its negative gyromagnetic ratio, the NOE enhancement from proton decoupling can be negative or close to zero, potentially suppressing or even nullifying the already weak ¹⁵N signal.[4][5]

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions we receive regarding low ¹⁵N signal in pyrimidine analysis.

Q1: My initial 1D ¹⁵N experiment shows nothing but noise. What's the first thing I should check?

A1: Before delving into complex pulse sequences, verify the fundamentals:

  • Sample Concentration: Is your sample concentrated enough? For natural abundance ¹⁵N NMR, higher concentrations are almost always necessary.

  • Number of Scans (NS): The signal-to-noise ratio (S/N) increases with the square root of the number of scans. A low initial NS may simply be insufficient to pull the signal out of the noise. Try significantly increasing the scan count as a first step.

  • Instrument Calibration: Ensure the probe is properly tuned and matched for the ¹⁵N frequency.[6] Also, confirm that your 90° pulse width (p1) is correctly calibrated for your sample.

Q2: I don't have time for an overnight experiment. What is the fastest way to get a usable ¹⁵N spectrum?

A2: Switch from a direct 1D ¹⁵N experiment to a proton-detected 2D heteronuclear correlation experiment, such as an HMBC (Heteronuclear Multiple Bond Correlation).[7] These experiments detect the high-sensitivity ¹H signal, which is modulated by its coupling to the ¹⁵N nucleus. This "inverse detection" method is vastly more sensitive and can often provide the ¹⁵N chemical shift information you need in a fraction of the time required for a 1D experiment.[2][7]

Q3: What are INEPT and DEPT, and should I be using them?

A3: INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) and DEPT (Distortionless Enhancement by Polarization Transfer) are powerful pulse sequences that significantly enhance the signal of insensitive nuclei like ¹⁵N.[4] They work by transferring magnetization from the highly polarized protons to the directly coupled ¹⁵N nuclei.[8]

For ¹⁵N, which has a negative gyromagnetic ratio, INEPT-based experiments are highly recommended.[5] They provide a much larger signal enhancement than the NOE and avoid the risk of signal cancellation.[4][5] Many modern 2D experiments like HSQC and HMBC have INEPT modules built into them.[8]

Q4: Should I consider isotopic labeling?

A4: Absolutely. If your workflow allows for it, ¹⁵N isotopic labeling is the most direct and effective way to overcome sensitivity issues.[1] By enriching your sample with ¹⁵N, you directly address the problem of low natural abundance.[9][10] This can turn an impossible experiment into a routine one, enabling more advanced structural and dynamic studies.[11] Even modest levels of enrichment (8-10%) can significantly improve signal-to-noise ratios.[10]

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step guidance for specific challenges you may encounter.

Guide 1: Systematic Signal Enhancement for Weak Samples

This guide provides a logical workflow for maximizing your chances of observing a signal from a challenging, low-concentration pyrimidine sample.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Troubleshooting Workflow for Low ¹⁵N Signal

Guide 2: Optimizing Experiment Time by Managing Long T₁ Relaxation

Long T₁ relaxation times for ¹⁵N nuclei can lead to impractically long experiments. This guide explains how to shorten the required recycle delay (D1) without saturating the signal.

The Problem: The recycle delay between scans should ideally be 3-5 times the longest T₁ value of the nuclei being observed to allow for ~95-99% recovery of the longitudinal magnetization. For quaternary nitrogens in a pyrimidine ring, T₁ can be tens or even hundreds of seconds, making direct observation inefficient.[12]

The Solution: Use of a Paramagnetic Relaxation Agent (PRA)

PRAs are compounds with unpaired electrons that can dramatically decrease the T₁ relaxation times of nearby nuclei through dipolar interactions.[3][13] By adding a small amount of a PRA, you can significantly shorten the required recycle delay.

Recommended Protocol: Using Cr(acac)₃

Chromium(III) acetylacetonate, Cr(acac)₃, is a common and effective PRA.

  • Prepare a Stock Solution: Prepare a dilute stock solution of Cr(acac)₃ (e.g., 100 mM) in a compatible solvent.

  • Determine Optimal Concentration: The goal is to shorten T₁ without causing excessive line broadening (which is a T₂ effect).[3] You must titrate the PRA into your sample.

    • Start with a very low concentration (e.g., final concentration of 0.5-1.0 mM).

    • Acquire a quick ¹H spectrum. You should see some line broadening.

    • Gradually increase the Cr(acac)₃ concentration, acquiring a ¹H spectrum at each step. Stop when you see significant broadening of your proton signals, as this indicates the T₂ effects are becoming detrimental. The optimal concentration is usually in the 1-10 mM range.

  • Set Acquisition Parameters: With the PRA added, you can dramatically reduce your recycle delay (D1). A D1 of 1-2 seconds is often sufficient.

  • Acquire Data: Proceed with your ¹⁵N experiment (e.g., a 1D ¹⁵N or an INEPT-based experiment). The reduction in D1 will allow you to acquire many more scans in the same amount of time, leading to a significant improvement in S/N.

Table 1: Comparison of Signal Enhancement Strategies

TechniqueTypical S/N Gain (vs. simple 1D)Experiment TimeKey Requirement(s)
Signal Averaging Proportional to √NSLong to Very LongPatience, stable sample
Paramagnetic Agent 2-5x (time-equivalent)ShortenedPRA compatibility, optimization
INEPT / DEPT ~10x for ¹⁵N[5]ModerateJ(N,H) coupling present
¹H-Detected 2D (HMBC) >100xShort to Moderate¹H-¹⁵N correlations
¹⁵N Isotopic Labeling >270x (at 100% enrichment)ShortSynthetic access to labeled material[10][14]

Advanced Protocols

Protocol 1: Acquiring a ¹H-¹⁵N HMBC Spectrum

This is the recommended starting point for obtaining ¹⁵N chemical shifts at natural abundance.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

} caption: Simplified HMBC Pulse Sequence Workflow

Step-by-Step Methodology:

  • Sample Preparation: Prepare your sample as you would for a standard ¹H NMR experiment, ensuring it is free of particulate matter.

  • Load and Lock: Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field.

  • Acquire a ¹H Spectrum: Run a standard 1D ¹H spectrum to identify the proton chemical shifts and ensure good resolution.

  • Setup the HMBC Experiment:

    • Load a standard HMBC parameter set (e.g., hsqcedetgp on Bruker systems).

    • Set Spectral Widths (SW):

      • In the ¹H dimension (F2), set the spectral width to cover all proton signals.

      • In the ¹⁵N dimension (F1), set a wide spectral width to ensure you cover the expected range for pyrimidine nitrogens (typically 0 to -300 ppm relative to liquid NH₃, or 380 to 80 ppm relative to CH₃NO₂).[1][2]

    • Set the Long-Range Coupling Constant (cnst2 or J): The HMBC experiment is optimized for a specific long-range coupling constant (ⁿJ(N,H)). For pyrimidines, a value between 5-10 Hz is a good starting point.

    • Set Acquisition Parameters:

      • Number of Scans (NS): Start with 8 or 16 scans per increment.

      • Number of Increments (NI or TD in F1): Start with 128 or 256 points.

      • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

  • Run the Experiment: Start the acquisition. A typical HMBC experiment can take anywhere from 30 minutes to several hours, depending on the sample concentration and desired S/N.

  • Process and Analyze: After acquisition, perform a 2D Fourier transform, phase correct, and baseline correct the spectrum. Cross-peaks will appear at the ¹H chemical shift of a proton and the ¹⁵N chemical shift of a nitrogen that are coupled over two or three bonds.

References

Technical Support Center: Optimizing LC-MS Methods for Isotopically Labeled Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) methods for isotopically labeled compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during quantitative bioanalysis using stable isotope-labeled (SIL) internal standards.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled (SIL) internal standard considered the 'gold standard' in LC-MS quantification?

A stable isotope-labeled internal standard (SIL-IS) is considered the best practice for quantitative LC-MS analysis because it shares nearly identical physicochemical properties with the analyte of interest.[1] This structural similarity ensures that the SIL-IS behaves almost identically to the analyte during sample preparation, chromatography, and ionization in the mass spectrometer.[2] Consequently, it can effectively compensate for variability in extraction recovery and, most importantly, mitigate unpredictable matrix effects—the suppression or enhancement of the analyte's signal caused by co-eluting components from the sample matrix.[3]

Q2: Can my SIL-IS have a different retention time than my analyte?

Ideally, the SIL-IS and the analyte should co-elute perfectly.[4] However, slight shifts in retention time can occur, particularly when deuterium (²H) is used for labeling. This phenomenon, known as the "deuterium isotope effect," can alter the compound's lipophilicity, leading to partial or complete separation from the unlabeled analyte on a reversed-phase column. If the analyte and SIL-IS do not co-elute, they may experience different degrees of matrix effects, which can compromise the accuracy and precision of the quantification.[4] Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeled standards are generally preferred as they tend to have retention times that are more similar to their unlabeled counterparts.[5]

Q3: What is "crosstalk" and how does it affect my results?

Crosstalk, or cross-signal contribution, occurs when the signal from the analyte interferes with the signal of the SIL-IS, or vice versa.[6][7] This can happen for several reasons:

  • Isotopic Impurities: The SIL-IS may contain a small amount of the unlabeled analyte, or the analyte standard may have some level of isotopic labeling.[7]

  • Natural Isotope Abundance: For analytes with a high number of carbon atoms, the naturally occurring ¹³C isotopes can contribute to the signal at the mass-to-charge ratio (m/z) of the SIL-IS, particularly if the mass difference is small.[8] This is also a concern for compounds containing elements with significant natural isotopes, like chlorine or bromine.[9][10]

Crosstalk can lead to inaccuracies and non-linear calibration curves, especially at the lower and upper limits of quantification.[6][9]

Q4: How much of the SIL-IS should I add to my samples?

The concentration of the SIL-IS should be appropriate for the expected concentration range of the analyte.[11] A common practice is to add the SIL-IS at a concentration that is in the mid-range of the calibration curve. The goal is to have a strong, stable signal for the internal standard that is not so high that it introduces significant crosstalk or detector saturation. It is advisable to check for the contribution of the unlabeled analyte's isotopic signal to the SIL-IS channel, especially if the number of labeled atoms is low or the number of carbon atoms in the analyte is high.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during method development and analysis.

Issue 1: Inconsistent Analyte-to-Internal Standard Area Ratios

Potential Cause 1: Differential Matrix Effects due to Chromatographic Separation

  • Why it happens: If the analyte and SIL-IS are not perfectly co-eluting, they can be affected differently by ion suppression or enhancement from matrix components.[4] This can lead to high variability in the area ratios between samples.

  • How to diagnose:

    • Overlay the chromatograms of the analyte and the SIL-IS from a real sample.

    • Zoom in on the peaks. Do the apexes of the peaks align perfectly? Is there any sign of a shoulder or partial separation?

    • Inject the analyte and SIL-IS in a clean solvent and compare the retention times to those in a matrix sample. A shift in one but not the other indicates a matrix-induced retention time shift.

  • Solutions:

    • Modify Chromatographic Conditions: Adjust the mobile phase composition (e.g., weaken the organic solvent to increase retention) or the gradient profile to achieve co-elution.[12][13]

    • Change the Column: A column with different selectivity may resolve the issue.

    • Use a Different Labeled Standard: If using a deuterated standard, consider switching to a ¹³C or ¹⁵N labeled version, which are less prone to chromatographic shifts.[5]

Potential Cause 2: Crosstalk between Analyte and SIL-IS

  • Why it happens: The signal from a high concentration of the analyte can spill over into the MS channel of the SIL-IS, artificially inflating the IS signal and leading to inaccurate quantification.[8][14]

  • How to diagnose:

    • Inject a high concentration standard of the unlabeled analyte without any SIL-IS. Monitor the MRM transition for the SIL-IS. Any signal detected indicates crosstalk from the analyte to the IS.

    • Inject the SIL-IS solution alone. Monitor the MRM transition for the analyte. Any signal detected indicates an impurity in the SIL-IS.

  • Solutions:

    • Select a Different MRM Transition: If possible, choose a product ion for the SIL-IS that is not susceptible to interference from the analyte.

    • Use a SIL-IS with a Larger Mass Difference: A mass difference of at least 3 Da is recommended to minimize interference from the natural isotopic abundance of the analyte.[2]

    • Select a Less Abundant Isotope for the SIL-IS: For compounds with significant isotopic contributions (e.g., those with chlorine), an alternative approach is to use a less abundant isotope of the SIL-IS as the precursor ion, which has minimal contribution from the analyte's isotopes.[9][15]

Issue 2: Non-Linear Calibration Curve

Potential Cause 1: Significant Crosstalk at High or Low Concentrations

  • Why it happens: At the upper limit of quantification (ULOQ), the contribution from the analyte's natural isotopes to the SIL-IS signal can become significant, leading to a downward curve.[9] Conversely, at the lower limit of quantification (LLOQ), impurities in the SIL-IS can contribute to the analyte signal, causing an upward curve.

  • How to diagnose: Perform the crosstalk experiments described in the previous section.

  • Solutions:

    • Implement Crosstalk Correction: Some software allows for the correction of crosstalk if the percentage of contribution is known and consistent.

    • Optimize SIL-IS Concentration: Adjusting the internal standard concentration can sometimes mitigate the issue, though this may not always be feasible.[9]

    • Use a Weighted Regression Model: A 1/x or 1/x² weighting is often used in bioanalytical methods to give less weight to the higher concentration points where the absolute error may be larger.

    • Propose a Non-linear Calibration Model: If the non-linearity is predictable and reproducible, a quadratic curve fit may be acceptable, but this should be justified and thoroughly validated.[6]

Potential Cause 2: Detector Saturation

  • Why it happens: At high concentrations, the detector may become saturated, leading to a non-linear response.

  • How to diagnose: The peak shape of either the analyte or the SIL-IS may appear flattened at the top in the high concentration standards.

  • Solutions:

    • Reduce Injection Volume: This will decrease the amount of analyte reaching the detector.

    • Dilute High Concentration Samples: Ensure that the highest calibration standard is within the linear dynamic range of the instrument.

    • Optimize Ion Source Parameters: Adjusting source parameters like spray voltage or gas flows can sometimes reduce signal intensity without compromising sensitivity at the low end.[5]

Experimental Protocols

Protocol 1: Verifying Co-elution of Analyte and SIL-IS

Objective: To confirm that the stable isotope-labeled internal standard and the unlabeled analyte have identical retention times under the final chromatographic conditions.

Methodology:

  • Prepare Samples:

    • A solution of the analyte in a clean solvent (e.g., mobile phase).

    • A solution of the SIL-IS in the same clean solvent.

    • A mixed solution containing both the analyte and SIL-IS in the clean solvent.

    • A blank matrix sample (e.g., plasma, urine) spiked with the mixed solution at a mid-range concentration.

  • LC-MS Analysis:

    • Inject each sample onto the LC-MS system using the proposed method.

    • Acquire data for the specific MRM transitions of the analyte and the SIL-IS.

  • Data Analysis:

    • Determine the retention time (RT) for the analyte and SIL-IS from the injection of the individual solutions.

    • Overlay the chromatograms for the analyte and SIL-IS from the injection of the mixed solution in the clean solvent. The peaks should perfectly overlap.

    • Overlay the chromatograms for the analyte and SIL-IS from the spiked matrix sample. Again, the peaks should perfectly co-elute.

    • Acceptance Criteria: The difference in retention time between the analyte and the SIL-IS should be less than 2% of the average retention time. Visually, the peaks should be symmetrical and perfectly aligned.

Protocol 2: Assessing Crosstalk

Objective: To determine the extent of signal contribution between the analyte and the SIL-IS.

Methodology:

  • Prepare Samples:

    • Analyte Contribution to IS: A solution of the analyte at the ULOQ concentration without any SIL-IS.

    • IS Contribution to Analyte: A solution of the SIL-IS at the working concentration without any analyte.

  • LC-MS Analysis:

    • Inject the ULOQ analyte solution and monitor both the analyte and the SIL-IS MRM transitions.

    • Inject the working SIL-IS solution and monitor both the analyte and the SIL-IS MRM transitions.

  • Data Analysis:

    • Analyte to IS Crosstalk: In the injection of the ULOQ analyte solution, calculate the area of the peak in the SIL-IS channel. This area should be less than 5% of the area of the SIL-IS peak in a typical sample.

    • IS to Analyte Crosstalk: In the injection of the SIL-IS solution, calculate the area of the peak in the analyte channel. This area should be less than 1% of the area of the analyte peak at the LLOQ.

Visualizations and Data

Workflow for Troubleshooting Inconsistent Analyte/IS Ratios

Troubleshooting Workflow Troubleshooting Inconsistent Analyte/IS Ratios start Inconsistent Analyte/IS Ratio Observed check_coelution Step 1: Verify Co-elution Overlay Analyte & IS Chromatograms start->check_coelution is_coeluting Are they co-eluting perfectly? check_coelution->is_coeluting adjust_lc Adjust LC Method: - Modify Gradient - Weaken Mobile Phase - Change Column is_coeluting->adjust_lc No check_crosstalk Step 2: Assess Crosstalk Inject ULOQ Analyte & IS alone is_coeluting->check_crosstalk Yes adjust_lc->check_coelution is_crosstalk Is crosstalk significant? check_crosstalk->is_crosstalk optimize_ms Optimize MS Method: - Select different MRM - Use IS with larger mass shift - Select less abundant isotope is_crosstalk->optimize_ms Yes revalidate Re-evaluate Precision & Accuracy is_crosstalk->revalidate No optimize_ms->check_crosstalk

Caption: A logical workflow for diagnosing and resolving inconsistent analyte to internal standard ratios.

Table 1: Common Isotope Labeling Strategies and Considerations
Isotope LabelCommon Mass ShiftChromatographic Shift vs. UnlabeledPotential for CrosstalkTypical Use
Deuterium (²H) +n (n = # of ²H)Can be significant (Isotope Effect)ModerateWidely available, cost-effective.
Carbon-13 (¹³C) +n (n = # of ¹³C)Generally negligible[5]Low to moderate (depends on # of C atoms)Preferred for minimizing chromatographic shifts.[2]
Nitrogen-15 (¹⁵N) +n (n = # of ¹⁵N)Generally negligible[5]LowUsed for nitrogen-containing compounds.

References

Resolving overlapping peaks in 1H NMR of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with spectral interpretation, particularly the common issue of signal overlap in ¹H NMR spectra. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you resolve these complexities and obtain clear, interpretable data.

Troubleshooting Guide: Resolving Overlapping Signals

This section addresses specific experimental challenges in a question-and-answer format, providing probable causes and actionable solutions.

Issue 1: My aromatic proton signals are clustered into a single, unresolved multiplet.

Probable Cause: The protons on the pyrimidine ring and any attached aromatic substituents often have very similar electronic environments, causing their chemical shifts to be very close. This, combined with complex spin-spin coupling (J-coupling), leads to significant signal overlap that can obscure crucial structural information.[1]

Recommended Solutions:

  • Solvent Titration: Changing the deuterated solvent is one of the most powerful and accessible first steps. The anisotropy of aromatic solvents or the hydrogen-bonding capabilities of others can induce differential chemical shifts, effectively "spreading out" the overlapping signals.[1][2][3] Aromatic solvents like benzene-d₆ will solvate electron-poor areas of the molecule, causing significant changes in the chemical shifts of nearby protons due to ring current effects.[4]

    • Expert Insight: Start by running the spectrum in CDCl₃, then in benzene-d₆ and DMSO-d₆. The differences can be dramatic and often sufficient to resolve the overlap. Note that the chemical shift of water also changes with the solvent, which can be a useful diagnostic.[5]

    Table 1: Typical Effect of NMR Solvent on Pyrimidine Proton Chemical Shifts

    Solvent Dielectric Constant (ε) Primary Interaction Expected Effect on Aromatic Protons
    CDCl₃ 4.8 Weakly Polar Baseline measurement.
    Benzene-d₆ 2.3 Aromatic (Anisotropic) Protons above/below the benzene ring are shielded (upfield shift); protons in the plane are deshielded (downfield shift).[4]
    DMSO-d₆ 46.7 Hydrogen Bond Acceptor Can form H-bonds with NH or OH groups, significantly altering the electronic environment and resolving nearby signals.[6][7]

    | CD₃OD | 32.7 | Hydrogen Bond Donor/Acceptor | Similar to DMSO but can cause exchange with labile protons (OH, NH), leading to signal broadening or disappearance.[8] |

  • Increase Magnetic Field Strength: If accessible, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) can resolve second-order effects and simplify the spectrum.[9]

    • Causality: The chemical shift dispersion, measured in Hertz (Hz), is directly proportional to the magnetic field strength. However, the J-coupling constant (also in Hz) remains the same. Therefore, at a higher field, the multiplets are physically further apart on the spectrum, which can resolve the overlap.[9]

  • Utilize 2D COSY (Correlation Spectroscopy): This is the definitive experiment for determining which protons are coupled to each other.

    • Mechanism: A COSY spectrum shows correlations (cross-peaks) between protons that are J-coupled, typically through two or three bonds.[10] By tracing the connectivity from a resolved proton, you can identify the chemical shifts of all other protons within that spin system, even if they are buried in an unresolved multiplet.[11][12]

Protocol: Standard COSY Experiment
  • Sample Prep: Prepare a moderately concentrated sample (5-10 mg in 0.6 mL of deuterated solvent).

  • Instrument Setup: Lock and shim the spectrometer on your sample. Acquire a standard 1D ¹H spectrum and note the spectral width (e.g., from -1 to 11 ppm).

  • Experiment Parameters:

    • Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker).

    • Set the spectral width in both F2 (direct) and F1 (indirect) dimensions to encompass all proton signals.

    • Typically, 2-4 scans per increment are sufficient.

    • Acquire 256-512 increments in the F1 dimension for adequate resolution.

  • Processing: After acquisition, apply a sine-bell or similar window function in both dimensions and perform a 2D Fourier transform.

  • Analysis: Symmetrize the spectrum. Identify cross-peaks, which appear off the diagonal. A cross-peak at (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.

Issue 2: Signals from aliphatic or methoxy substituents are overlapping.

Probable Cause: In highly substituted pyrimidine derivatives, multiple methyl, ethyl, or methoxy groups can have very similar chemical environments, causing their signals to overlap in the crowded 0-4 ppm region of the ¹H NMR spectrum.

Recommended Solutions:

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This is the most effective method for resolving overlapping proton signals that are attached to different carbon atoms.[12][13]

    • Mechanism: An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[11] Since the ¹³C chemical shift range is much larger (~200 ppm) than the ¹H range (~12 ppm), protons that overlap in the 1D spectrum are often separated along the second, ¹³C dimension.[14]

Protocol: 2D HSQC Experiment
  • Sample Prep: A slightly more concentrated sample (10-20 mg) is beneficial for ¹³C-based experiments.

  • Instrument Setup: After locking and shimming, acquire standard ¹H and ¹³C{¹H} spectra to determine the respective spectral widths.

  • Experiment Parameters:

    • Load a standard HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker for multiplicity editing).

    • Set the ¹H spectral width (F2 axis) and the ¹³C spectral width (F1 axis) based on your 1D spectra.

    • The experiment is optimized for a one-bond ¹J(CH) coupling constant, typically set to ~145 Hz for sp³ carbons and ~165 Hz for sp² carbons.

  • Processing & Analysis: A 2D Fourier transform will generate a spectrum where the x-axis is the ¹H chemical shift and the y-axis is the ¹³C chemical shift. Each peak represents a direct C-H bond.

Diagram 1: General Troubleshooting Workflow for Overlapping NMR Signals

workflow start Overlapping Peaks Observed in 1D ¹H NMR q1 Are aromatic protons overlapping? start->q1 q2 Are aliphatic/substituent protons overlapping? q1->q2 No solvent Change Solvent (e.g., CDCl₃ to Benzene-d₆) q1->solvent Yes hsqc Run 2D HSQC Experiment q2->hsqc Yes field Increase Magnetic Field Strength solvent->field Still Overlapped cosy Run 2D COSY Experiment field->cosy Still Overlapped resolved Peaks Resolved cosy->resolved tocsy Run 1D TOCSY Experiment hsqc->tocsy Still Overlapped hsqc->resolved Resolved lsr Use Lanthanide Shift Reagent lsr->resolved tocsy->lsr Still Overlapped tocsy->resolved Resolved

  • Lanthanide Shift Reagents (LSRs): For persistent overlap, chemical intervention can be used. LSRs are paramagnetic complexes that reversibly coordinate to Lewis basic sites in the molecule, such as the nitrogen atoms of the pyrimidine ring.[15][16]

    • Mechanism: This coordination induces large changes in the chemical shifts of nearby protons (a pseudocontact shift).[4] The magnitude of the shift is proportional to 1/r³, where r is the distance from the lanthanide ion. This often spreads the signals out dramatically. Europium (Eu) and Praseodymium (Pr) based reagents are common.[16]

    • Caveat: LSRs can cause significant line broadening, which may reduce resolution. The effect is also highly dependent on the specific binding site, which can sometimes be ambiguous in multifunctional molecules. This technique has become less common with the advent of high-field and 2D NMR, but it remains a useful tool.[15]

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of substituted pyrimidines often so complex to begin with? The complexity arises from a combination of factors. The aromatic protons on the pyrimidine ring itself create intricate spin-spin coupling patterns. Furthermore, substituents drastically alter the electronic environment, leading to closely spaced chemical shifts.[1] For certain substituents, like primary amines, restricted rotation around the C-N bond can lead to the presence of rotamers, which exhibit line broadening effects at room temperature, further complicating the spectrum.[17]

Q2: What is the practical difference between a COSY and a TOCSY experiment? Both are homonuclear correlation experiments that reveal proton-proton couplings.

  • COSY (Correlation Spectroscopy) shows correlations only between directly coupled protons (i.e., those separated by 2 or 3 bonds). It is ideal for tracing direct neighbor-to-neighbor connections.[11]

  • TOCSY (Total Correlation Spectroscopy) shows correlations between a proton and all other protons within the same coupled spin system, even if they are not directly coupled to each other.[11] For example, irradiating one proton on a sugar ring in a 1D TOCSY experiment can reveal the signals of all other protons on that same ring, which is invaluable for separating signals from different structural fragments.[12][18]

Q3: When should I choose an HSQC versus an HMBC experiment? Both are heteronuclear experiments that provide crucial connectivity information.

  • HSQC (Heteronuclear Single Quantum Coherence) reveals one-bond correlations between protons and the carbons they are directly attached to (¹JCH). Its primary use is to resolve overlapping proton signals and assign protons to their specific carbons.[11][12]

  • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons over two or three bonds (²JCH, ³JCH). It is the key experiment for assembling the carbon skeleton of a molecule by connecting different spin systems and identifying quaternary carbons.

Table 2: Comparison of Key 2D NMR Experiments for Peak Resolution

Experiment Correlation Type Information Gained Best For...
COSY ¹H – ¹H (through-bond) Identifies which protons are J-coupled to each other. Tracing out spin systems; confirming adjacent protons.
TOCSY ¹H – ¹H (through-bond) Identifies all protons belonging to the same spin system. Separating signals from distinct molecular fragments (e.g., different sugar units).
HSQC ¹H – ¹³C (one-bond) Correlates protons to their directly attached carbons. Resolving overlapping ¹H signals via the dispersed ¹³C dimension.[13][18]
HMBC ¹H – ¹³C (multiple-bond) Connects molecular fragments by showing 2- and 3-bond correlations. Assembling the complete molecular structure; identifying quaternary carbons.

| NOESY/ROESY | ¹H – ¹H (through-space) | Shows which protons are close to each other in 3D space (<5 Å). | Determining stereochemistry and 3D conformation. |

Diagram 2: Conceptual Workflow of a 2D HSQC Experiment

hsqc cluster_1d 1D Spectra cluster_2d 2D HSQC Experiment cluster_result Resolution h1_spectrum 1D ¹H Spectrum (Overlapping Signals at δH_x) pulse HSQC Pulse Sequence (Magnetization transfer ¹H → ¹³C → ¹H) h1_spectrum->pulse c13_spectrum 1D ¹³C Spectrum (Resolved Signals at δC_a, δC_b) c13_spectrum->pulse ft 2D Fourier Transform pulse->ft spectrum_2d 2D HSQC Spectrum (Shows correlations) ft->spectrum_2d peak1 Resolved Peak 1 (δH_x, δC_a) spectrum_2d->peak1 peak2 Resolved Peak 2 (δH_x, δC_b) spectrum_2d->peak2

Q4: What are "Pure Shift" NMR experiments? "Pure shift" NMR is a category of advanced 1D and 2D experiments designed to significantly enhance spectral resolution.[19] These methods use specialized pulse sequences and processing to remove the effect of homonuclear J-coupling, effectively collapsing complex multiplets into sharp singlets.[18] This can be exceptionally powerful for resolving severely overlapped regions of a spectrum where even 2D methods may struggle. While not yet standard on all instruments, it is a valuable technique to be aware of for particularly challenging molecules.[18][19]

References

Technical Support Center: Synthesis of 15N Labeled Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges and improve yields in the chemical synthesis of pyrimidine derivatives labeled with the stable isotope nitrogen-15 (¹⁵N). The incorporation of ¹⁵N into pyrimidines is a critical technique for a range of applications, from metabolic flux analysis to mechanistic drug studies using NMR and mass spectrometry.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of these syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for introducing the ¹⁵N label into a pyrimidine ring?

A1: The choice of the ¹⁵N-labeled precursor is a critical first step. The most common and efficient sources are ¹⁵N-labeled urea ([¹⁵N₂]-urea) or thiourea, and ¹⁵N-labeled amidines.[][4] These reagents can be condensed with a three-carbon component, such as a β-dicarbonyl compound, to form the pyrimidine ring.[] For syntheses starting from an existing pyrimidine, innovative "deconstruction-reconstruction" strategies may use labeled amidines to exchange nitrogen isotopes within the ring.[1][5][6]

Q2: I'm observing low isotopic enrichment in my final product. What could be the cause?

A2: Low isotopic enrichment, despite using a labeled precursor, often points to contamination from a non-labeled (¹⁴N) nitrogen source. This can happen if:

  • Atmospheric Contamination: Ammonia from the air can be a surprising contaminant in reactions run under non-inert conditions.

  • Reagent Impurities: Impurities in your starting materials or solvents may contain nitrogen.

  • Isotopic Scrambling: In some cases, side reactions can lead to the unintended exchange of nitrogen atoms, diluting the ¹⁵N label.[7] Always use high-purity reagents and consider running sensitive reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize these issues.[8]

Q3: Can I label a complex, pre-existing pyrimidine-containing molecule directly?

A3: Direct labeling of complex molecules is challenging but possible. Traditional de novo synthesis, building the ring from scratch with labeled precursors, is often more straightforward. However, recently developed methods like the Zincke reaction for pyridines and deconstruction-reconstruction strategies for pyrimidines allow for the direct exchange of nitrogen isotopes in an existing heterocyclic core.[5][9][10][11] These methods typically involve ring-opening to an intermediate followed by ring-closure with a ¹⁵N source like [¹⁵N]ammonium chloride or a labeled amidine.[5][9]

Troubleshooting Guide: Low Product Yield

Low yield is one of the most common frustrations in organic synthesis.[12][13] The following guide addresses specific issues you might encounter when synthesizing ¹⁵N-labeled pyrimidines.

Problem 1: The reaction is sluggish or does not go to completion.

Possible Causes & Solutions

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters.[8] Many condensation reactions for pyrimidine synthesis require heat to overcome the activation energy.

    • Solution: Systematically optimize the reaction temperature. Start with conditions reported in the literature for similar substrates and then incrementally increase the temperature, monitoring the reaction by TLC or LC-MS to check for product formation versus degradation.[14] Microwave-assisted synthesis can also be an effective way to shorten reaction times and improve yields.

  • Poor Reagent Purity/Activity: The quality of your starting materials is paramount.

    • Solution: Ensure the purity of your β-dicarbonyl compound and your ¹⁵N-labeled urea or amidine. If using a salt form of a reagent (e.g., amidine hydrochloride), ensure the base used for neutralization is appropriate and added in the correct stoichiometry. Impurities in solvents, especially water in anhydrous reactions, can halt the reaction.[8]

  • Inefficient Mixing: In heterogeneous reactions (e.g., solid-liquid mixtures), poor mixing can lead to low reaction rates.

    • Solution: Ensure vigorous stirring is maintained throughout the reaction. For very viscous mixtures, consider mechanical stirring or dilution with an appropriate high-boiling solvent.[8]

Problem 2: The starting materials are consumed, but the yield of the desired product is low.

This scenario strongly suggests the formation of side products or degradation of the target compound.[12]

Possible Causes & Solutions

  • Side Reactions: The condensation reaction to form the pyrimidine ring can sometimes yield regioisomers or other undesired heterocyclic products.

    • Solution: Altering the catalyst (acid or base) can influence the regioselectivity of the cyclization.[] Changing the solvent can also affect reaction pathways. Analyze your crude reaction mixture by LC-MS to identify the mass of major byproducts, which can provide clues to their structure and formation mechanism.

  • Product Instability: The newly formed pyrimidine ring might be unstable under the reaction conditions (e.g., high heat, strong acid/base).

    • Solution: Monitor the reaction over time. If the product forms and then its concentration decreases, it is likely decomposing.[8] In this case, try running the reaction at a lower temperature for a longer duration.

  • Losses During Workup and Purification: Labeled compounds are precious, and significant material loss can occur during extraction and chromatography.

    • Solution: Minimize the number of transfer steps.[14] During aqueous workup, ensure the pH is optimized for the solubility of your product in the organic phase. If your compound is highly polar, you may need to perform multiple extractions or use a different solvent system. For chromatography, choose a method that minimizes potential decomposition on the stationary phase (e.g., use deactivated silica gel if your compound is base-sensitive).[14]

Decision Workflow for Troubleshooting Low Yield

The following diagram outlines a logical approach to diagnosing and solving low-yield issues.

TroubleshootingWorkflow cluster_reaction Reaction Analysis cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_low_product Solutions for Low Product Formation start Low Yield Observed check_completion Monitor Reaction by TLC/LC-MS start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains complete_low Complete Consumption, Low Product check_completion->complete_low Starting Material Consumed optimize_cond Optimize Conditions (Temp, Time, Conc.) incomplete->optimize_cond check_reagents Verify Reagent Purity & Solvent Anhydrousness incomplete->check_reagents improve_mixing Improve Mixing incomplete->improve_mixing analyze_side_products Analyze Side Products (LC-MS) complete_low->analyze_side_products check_stability Check Product Stability complete_low->check_stability review_workup Review Workup & Purification complete_low->review_workup end Systematically Optimize & Re-run optimize_cond->end check_reagents->end improve_mixing->end analyze_side_products->end check_stability->end review_workup->end

Caption: A decision tree for troubleshooting low yield.

Experimental Protocols & Data

Table 1: Comparison of ¹⁵N-Labeling Precursors
¹⁵N PrecursorTypical UseAdvantagesConsiderations
[¹⁵N₂]-Urea De novo synthesis of uracil, thymine, cytosine derivatives.[4]Commercially available, incorporates two ¹⁵N atoms per molecule.Can require harsh condensation conditions.
[¹⁵N]-Ammonium Chloride Ring-closure step in Zincke-type or reconstruction syntheses.[9][10]Inexpensive source of a single ¹⁵N atom.Requires a specific reaction pathway capable of incorporating ammonia.
[¹⁵N]-Amidines De novo synthesis and reconstruction strategies.[5]Can be used for more complex or substituted pyrimidines.May need to be synthesized from a corresponding nitrile and ¹⁵N-ammonia.
Protocol: Synthesis of [1,3-¹⁵N₂]-Uracil

This protocol is a generalized procedure based on the classical condensation of a β-ketoester with [¹⁵N₂]-urea.[4]

Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants b_keto β-Ketoester (e.g., Ethyl Acetoacetate) step1 Step 1: Condensation (Base catalyst, e.g., NaOEt in EtOH) b_keto->step1 n15_urea [¹⁵N₂]-Urea n15_urea->step1 step2 Step 2: Cyclization & Dehydration (Acid workup, e.g., HCl) step1->step2 step3 Step 3: Isolation & Purification (Filtration/Recrystallization) step2->step3 product Final Product: [1,3-¹⁵N₂]-Uracil step3->product

Caption: General workflow for [1,3-¹⁵N₂]-Uracil synthesis.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, prepare a solution of sodium ethoxide in absolute ethanol. This is typically done by carefully dissolving sodium metal in ethanol under an inert atmosphere.[14]

  • Addition of Reactants: To the sodium ethoxide solution, add [¹⁵N₂]-urea, followed by the dropwise addition of the β-ketoester (e.g., ethyl acetoacetate).

  • Reaction: Heat the reaction mixture to reflux and maintain for the prescribed time (typically several hours). Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, carefully neutralize the reaction mixture with an acid (e.g., concentrated HCl) to a pH of ~5-6. This will cause the product to precipitate.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then cold ethanol to remove unreacted starting materials and salts. The crude product can be further purified by recrystallization from water or an appropriate solvent system.

  • Characterization: Confirm the identity, purity, and isotopic enrichment of the final product using HPLC, Mass Spectrometry, and NMR spectroscopy.

This guide provides a framework for addressing common issues in the synthesis of ¹⁵N-labeled pyrimidines. Successful synthesis requires a systematic approach to optimization, careful attention to technique, and a solid understanding of the reaction mechanism.[8]

References

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC of Aminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of aminopyrimidines. As a class of basic, nitrogen-containing heterocyclic compounds, aminopyrimidines present unique challenges in reversed-phase chromatography. Their propensity for strong interactions with the stationary phase and metal components of the HPLC system often leads to frustrating issues with peak shape, such as tailing, fronting, and broadening.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of solutions to provide a deeper, mechanistic understanding of why these problems occur and how to systematically troubleshoot them. By understanding the underlying chemical principles, you can develop robust and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem

This section addresses the most common peak shape issues encountered during the analysis of aminopyrimidines.

Q1: Why are my aminopyrimidine peaks severely tailing?

Peak tailing is the most common issue when analyzing basic compounds like aminopyrimidines.[1] It is characterized by an asymmetrical peak where the latter half of the peak is drawn out. This is primarily caused by secondary-site interactions between the basic analyte and the stationary phase.[1][2]

  • Primary Cause: Silanol Interactions. Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[3] At mobile phase pH values above approximately 3, these silanol groups become deprotonated and negatively charged (Si-O⁻).[4] The positively charged (protonated) amine groups on your aminopyrimidine molecule can then undergo strong ionic interactions with these negative sites.[5] This secondary retention mechanism is stronger and has slower kinetics than the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind, resulting in a tail.[3][5]

  • Secondary Cause: Metal Chelation. Aminopyrimidines can act as chelating agents, interacting with trace metal ions (like iron, chromium, or titanium) present in the stainless-steel components of the HPLC system (e.g., frits, tubing, column hardware) or impurities within the silica packing itself.[6][7][8] This interaction can cause peak tailing or even complete loss of the analyte signal.[9]

Q2: My peaks are broad and poorly defined. What's the issue?

Broad peaks can be a symptom of several underlying problems, often related to kinetics or system setup.

  • Poor Mass Transfer: If the mobile phase conditions are not optimal, the kinetics of the analyte moving between the mobile and stationary phases can be slow, leading to band broadening.

  • Column Degradation: Over time, columns can degrade, especially when used at pH extremes.[10][11] High pH (>8) can dissolve the silica backbone, while low pH (<2) can cleave the bonded phase. This leads to a loss of efficiency and broader peaks.

  • Extra-Column Volume: Excessive tubing length or the use of fittings with a large internal diameter can contribute to "dead volume," where the sample band can spread out before and after the column, causing peak broadening.[12]

Q3: I'm observing peak fronting. What does this indicate?

Peak fronting, where the first half of the peak is sloped, is less common than tailing but points to specific issues.

  • Sample Overload: Injecting too much sample (either too high a concentration or too large a volume) can saturate the stationary phase at the column inlet.[13] This causes the excess analyte molecules to travel through the column more quickly, leading to a fronting peak shape.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread and distort as it enters the column.[14][15] For reversed-phase HPLC, using a diluent with a high percentage of organic solvent (like 100% acetonitrile or methanol) when the mobile phase is highly aqueous is a common cause of peak fronting and splitting.[14][15][16]

Q4: How critical is mobile phase pH for aminopyrimidine analysis?

Mobile phase pH is arguably the most critical parameter for controlling the retention and peak shape of ionizable compounds like aminopyrimidines.[17][18][19]

  • Control of Ionization: The pH of the mobile phase relative to the pKa of the aminopyrimidine determines its ionization state.[10] When the pH is close to the pKa, the analyte will exist as a mixture of its ionized and unionized forms, which can lead to severe peak distortion or splitting.[17][18]

  • Suppression of Silanol Interactions: By controlling pH, you also control the ionization state of the silica surface.[20] Lowering the mobile phase pH (typically to 3 or below) keeps the silanol groups in their neutral, protonated state (Si-OH), which minimizes the strong ionic interactions that cause peak tailing for basic compounds.[2]

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides systematic, step-by-step approaches to resolving the issues identified in the FAQs.

Guide 2.1: A Systematic Approach to Eliminating Peak Tailing

The following workflow provides a logical progression for troubleshooting peak tailing, starting with the simplest and most common solutions.

G Start Poor Peak Shape: Peak Tailing Observed Step1 Step 1: Mobile Phase pH Adjust pH to < 3.0 Start->Step1 Start Here Step2 Step 2: Add Competing Base Add 0.1% TEA or DEA Step1->Step2 If tailing persists Step3 Step 3: Column Selection Use a modern, base-deactivated or hybrid-surface column Step2->Step3 If tailing persists Step4 Step 4: Metal Chelation Add 5mM EDTA to mobile phase or passivate system Step3->Step4 If tailing persists Result Symmetrical Peak Achieved Step4->Result Final Check

Caption: Systematic workflow for troubleshooting peak tailing.
Protocol 2.1.1: Mobile Phase pH and Buffer Optimization

The goal is to operate at a pH where your analyte is consistently protonated and the column's silanol groups are consistently neutral.

  • Determine Analyte pKa: Find the pKa value(s) for your specific aminopyrimidine. This information is crucial for selecting the correct pH range.

  • Select an Acidic pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0.[2] This ensures the silanol groups on the silica surface are protonated (neutral), minimizing secondary ionic interactions.[5]

  • Choose an Appropriate Buffer: Use a buffer to maintain a stable pH. The buffer's pKa should be close to the desired mobile phase pH.

    • Formate Buffer (pKa ~3.75): Good for pH ranges between 2.8 and 4.8. Formic acid is a common choice and is MS-compatible.[21]

    • Phosphate Buffer (pKa1 ~2.15): Excellent for maintaining pH in the 2-3 range. Note that phosphate buffers are not volatile and are incompatible with mass spectrometry (MS).

  • Buffer Concentration: Start with a buffer concentration of 10-20 mM. This is typically sufficient to provide adequate buffering capacity without causing issues with salt precipitation.

Protocol 2.1.2: Using Mobile Phase Additives (Silanol Blockers)

If adjusting the pH is not sufficient, a competing base can be added to the mobile phase. These additives are highly basic and will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.[22]

  • Select a Competing Base: Triethylamine (TEA) or Diethylamine (DEA) are common choices.[22][23][24]

  • Add to Mobile Phase: Add the competing base to the aqueous portion of your mobile phase at a concentration of 0.1-0.5% (v/v).

  • Re-adjust pH: After adding the amine, the pH will increase. Carefully re-adjust the pH back down to your target (e.g., pH 3.0) using an acid like phosphoric acid or formic acid.

  • Equilibrate Thoroughly: It is critical to flush the column with at least 20-30 column volumes of the new mobile phase. The competing base needs time to fully equilibrate with the stationary phase.

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Formic Acid 0.1%pH control, ion-pairingMS-compatible, good general-purpose choice.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong ion-pairing agent, pH controlCan cause ion suppression in MS.[21] Can be difficult to flush from a column.[25]
Triethylamine (TEA) 0.1 - 0.5%Competing base, masks active silanol sitesStrong UV absorbance, not MS-compatible. Requires careful pH readjustment.[22][24]
Protocol 2.1.3: Column Selection for Basic Compounds

Modern HPLC columns are designed to minimize the issues that plague the analysis of basic compounds. If you are using an older column (e.g., a traditional Type A silica column), upgrading may be the most effective solution.[2]

  • High-Purity, Base-Deactivated Columns (Type B Silica): These columns are made from silica with very low metal content and undergo extensive end-capping to cover as many residual silanol groups as possible.[12] They offer significantly improved peak shape for basic compounds compared to older columns.[5]

  • Hybrid Particle Columns (e.g., BEH): These columns incorporate ethylene bridges into the silica structure, making them more resistant to dissolution at high pH. This allows for the analysis of basic compounds in their neutral state at high pH, which can be an alternative strategy to low-pH methods.[26]

  • Superficially Porous (Solid-Core) Columns: These columns have a solid, impermeable core with a porous outer layer. This design leads to higher efficiency and less band broadening, which can improve the appearance of even slightly tailing peaks.

Guide 2.2: Resolving Peak Fronting and Splitting

These issues are almost always related to the sample itself or how it is introduced to the system.

Protocol 2.2.1: Addressing Sample Overload and Solvent Mismatch
  • Rule of Thumb for Sample Solvent: The ideal sample solvent is the mobile phase itself.[27] If solubility is an issue, the sample solvent should be weaker than or equal in elution strength to the mobile phase.[14][15]

  • Perform a Dilution Series: To check for mass overload, dilute your sample by a factor of 5 and 10 and reinject. If the peak shape improves and becomes more symmetrical, you were overloading the column.[11][27]

  • Reconstitute in a Weaker Solvent: If you suspect a solvent mismatch, evaporate your sample (if possible) and reconstitute it in a solvent that matches the initial mobile phase composition. If this is not feasible, dilute the sample with water or the aqueous component of your mobile phase before injection.[15]

  • Reduce Injection Volume: If you cannot change the sample solvent, try reducing the injection volume.[28] A smaller injection volume minimizes the disruptive effect of a strong sample solvent.[28]

Guide 2.3: Mitigating Metal Chelation Effects

If you have optimized the mobile phase and column but still observe stubborn peak tailing, metal chelation may be the culprit.

G cluster_system HPLC System Component Frit Stainless Steel Frit (Fe²⁺, Cr³⁺) Chelation Chelation Interaction Frit->Chelation Column Silica Packing (Metal Impurities) Column->Chelation Analyte Aminopyrimidine (Chelating Agent) Analyte->Chelation Tailing Poor Peak Shape (Tailing) Chelation->Tailing

Caption: Interaction diagram for metal chelation.
Protocol 2.3.1: System Passivation and Use of Chelating Additives

Passivation involves treating the system to remove active metal sites, while chelating additives in the mobile phase can "scavenge" metal ions before they interact with your analyte.[29][30]

  • System Passivation: For persistent issues, passivating the entire HPLC system can be effective. This involves flushing the system with an acidic solution to remove metal ions. A common procedure is to flush all flow paths with 6N nitric acid (disconnect the column first!), followed by a thorough flush with water and isopropanol. Always consult your instrument's manual before performing this procedure.[29][31]

  • Use of a Chelating Agent: A simpler approach is to add a strong chelating agent to the mobile phase.

    • Add EDTA: Prepare your aqueous mobile phase with 1-5 mM of ethylenediaminetetraacetic acid (EDTA).[29] The EDTA will complex with free metal ions in the system, preventing them from interacting with your aminopyrimidine analytes.[29]

    • Equilibrate: Flush the system and column thoroughly with the EDTA-containing mobile phase to ensure all active sites are neutralized.

By systematically addressing these potential issues—from mobile phase pH to column hardware—you can diagnose the root cause of poor peak shape and develop a robust, reliable method for the analysis of challenging aminopyrimidine compounds.

References

Technical Support Center: Minimizing Isotopic Scrambling in 15N Labeling Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ¹⁵N metabolic labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you minimize isotopic scrambling and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of ¹⁵N metabolic labeling?
Q2: What are the primary causes of ¹⁵N isotopic scrambling?

A2: The principal cause of isotopic scrambling is the metabolic activity of the organism or cell line used for protein expression.[1] Key enzymatic players in this process are transaminases , which transfer the α-amino group (containing the ¹⁵N) from the labeled amino acid to various α-keto acids, thereby generating new ¹⁵N-labeled amino acids.[1][4][5] Amino acids that are central to metabolic pathways, such as alanine, aspartate, and glutamate, are particularly susceptible to scrambling.[1] Other contributing factors include metabolic branch points and reversible enzymatic reactions that can redistribute ¹⁵N labels.[6]

Q3: How can I detect and quantify the level of isotopic scrambling in my experiment?

A3: Isotopic scrambling is primarily detected and quantified using mass spectrometry (MS).[1][7] Techniques such as MALDI-TOF or LC-MS/MS are employed to analyze peptides derived from the labeled protein.[1] The degree of scrambling is assessed by comparing the experimentally observed isotopic distribution of these peptides with the theoretical distribution expected for a perfectly labeled sample.[1] Specialized software tools like Protein Prospector can assist in this analysis by calculating the percentage of ¹⁵N enrichment and identifying any unexpected labeled species.[1][8]

Q4: Which amino acids are most and least prone to scrambling?

A4: The propensity for scrambling varies significantly among amino acids due to their distinct roles in cellular metabolism. A study in Human Embryonic Kidney (HEK) 293 cells provides a useful classification.[9]

Scrambling PropensityAmino Acids
Minimal Scrambling Lysine (K), Valine (V), Glycine (G), Serine (S)
Moderate Scrambling Isoleucine (I)
High Scrambling Alanine, Aspartate, Glutamate, Leucine, Phenylalanine, Tyrosine

This table summarizes findings on amino acid scrambling propensity in HEK293F cells, which can serve as a general guideline.[9]

Troubleshooting Guide

This section addresses common problems encountered during ¹⁵N metabolic labeling experiments and provides structured solutions.

Issue 1: High levels of isotopic scrambling observed in mass spectrometry data.

This is often characterized by the appearance of ¹⁵N labels on amino acids that were not intentionally labeled, leading to complex and difficult-to-interpret mass spectra.

Potential Cause 1: High Transaminase Activity The chosen expression system (e.g., cell line, bacterial strain) possesses high levels of transaminase enzymes, leading to significant interconversion of amino acids.[1][6]

  • Solution:

    • Use Transaminase-Deficient Strains: For bacterial expression, consider using E. coli strains engineered to be deficient in key transaminases.[6]

    • Optimize Cell Culture Conditions: Adjusting culture parameters like temperature and pH can sometimes favor the desired metabolic pathways and reduce unwanted enzymatic activity.[6]

    • Cell-Free Protein Synthesis: If scrambling is intractable in cellular systems, a cell-free protein synthesis system can be an effective alternative.[1][10][11] These systems lack the complex metabolic networks of intact cells, thus minimizing scrambling.

Potential Cause 2: Labeled Amino Acid is Metabolically Central The specific ¹⁵N-labeled amino acid you are using is heavily involved in central metabolic pathways.

  • Solution:

    • Select Metabolically Stable Amino Acids: Whenever possible, choose to label amino acids that are less prone to metabolic conversion, such as lysine or valine.[9]

    • Use Selective Labeling Strategies: Instead of uniform labeling, consider residue-specific labeling to focus on a few key positions in the protein, which can simplify spectra even if some minor scrambling occurs.[10]

Potential Cause 3: Reversible Enzymatic Reactions High rates of reversible reactions in metabolic pathways can lead to the redistribution of the ¹⁵N label.[6]

  • Solution:

    • Enzyme Inhibitors: If the specific off-target reversible reaction is known, consider the use of specific enzyme inhibitors. This should be approached with caution as it can impact cell health.

    • Optimize Precursor Selection: Choose labeled precursors that are part of irreversible biosynthetic pathways.[6]

Issue 2: Low or incomplete ¹⁵N labeling efficiency.

This issue manifests as a lower-than-expected incorporation of the ¹⁵N label, resulting in a mix of labeled and unlabeled protein.

Potential Cause 1: Insufficient Labeling Duration The cells have not had enough time to fully incorporate the ¹⁵N-labeled amino acid into newly synthesized proteins.

  • Solution:

    • Optimize Incubation Time: Perform a time-course experiment to determine the optimal labeling duration for your specific cell line and its growth rate.[1] Reaching an isotopic steady state, where the enrichment of intracellular metabolites is constant, is crucial for many analyses.[12]

Potential Cause 2: Dilution by Endogenous ¹⁴N Pools Pre-existing unlabeled (¹⁴N) amino acid pools within the cells or from the culture medium are diluting the ¹⁵N label.[1][7]

  • Solution:

    • Deplete Endogenous Pools: Before introducing the ¹⁵N-labeled medium, incubate the cells in an amino acid-free medium for a short period to deplete the internal unlabeled amino acid stores.[12]

    • Use Dialyzed Serum: If using fetal bovine serum (FBS), switch to dialyzed FBS to reduce the concentration of contaminating unlabeled amino acids.[2]

    • Add Excess Unlabeled Amino Acids (for selective labeling): When selectively labeling a single amino acid, adding a 10-fold excess of all other unlabeled amino acids can help suppress the metabolic pathways that lead to scrambling.[1]

Potential Cause 3: Poor Cell Health or Viability Suboptimal cell culture conditions can lead to reduced metabolic activity and protein synthesis, thereby hindering label incorporation.

  • Solution:

    • Monitor Cell Health: Regularly monitor cell viability and ensure that the culture density is optimal for healthy, metabolically active cells.[1]

Issue 3: In-source fragmentation in the mass spectrometer.

Fragmentation of ions within the mass spectrometer's source can mimic the appearance of scrambled isotopes, complicating data interpretation.[2][6]

  • Solution:

    • Optimize MS Source Conditions: Carefully tune the mass spectrometer's source parameters, such as cone voltage and capillary temperature, to minimize in-source fragmentation.[2] Analyzing a pure, labeled standard can help to establish its fragmentation pattern under your experimental conditions.[2]

Experimental Protocols & Visualizations

Protocol 1: General Workflow for ¹⁵N Metabolic Labeling in Cell Culture
  • Cell Culture Preparation: Grow cells in standard, unlabeled medium to the desired confluency. Ensure cells are healthy and in the exponential growth phase.[12]

  • Depletion of Unlabeled Amino Acids (Optional but Recommended):

    • Aspirate the standard growth medium.

    • Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).

    • Incubate cells in an amino acid-free medium for a short duration (e.g., 30-60 minutes).

  • Isotopic Labeling:

    • Aspirate the depletion medium.

    • Add the ¹⁵N labeling medium, which is a complete medium where the amino acid(s) of interest are replaced with their ¹⁵N-labeled counterparts.

    • Incubate for the predetermined optimal duration to allow for sufficient protein turnover and label incorporation.

  • Cell Harvest and Protein Extraction:

    • Wash the cells with ice-cold PBS to halt metabolic activity.[12]

    • Harvest the cells and proceed with your standard protein extraction protocol.

  • Sample Preparation for Mass Spectrometry:

    • Perform protein quantification, followed by reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution mass spectrometer.[13]

  • Data Analysis:

    • Use appropriate software to identify peptides and quantify the extent of ¹⁵N incorporation and scrambling.[8][13]

Caption: Workflow for a typical ¹⁵N metabolic labeling experiment.

Understanding the Metabolic Basis of Scrambling

Isotopic scrambling is a direct consequence of fundamental biochemical pathways. The process of transamination is central to this phenomenon.

Scrambling_Pathway ¹⁵N-Labeled Amino Acid ¹⁵N-Labeled Amino Acid Transaminase Transaminase ¹⁵N-Labeled Amino Acid->Transaminase α-Ketoglutarate α-Ketoglutarate α-Ketoglutarate->Transaminase ¹⁵N-Glutamate ¹⁵N-Glutamate Transaminase->¹⁵N-Glutamate Original α-Keto Acid Original α-Keto Acid Transaminase->Original α-Keto Acid Other α-Keto Acids Other α-Keto Acids ¹⁵N-Glutamate->Other α-Keto Acids Transamination Other ¹⁵N-Amino Acids Other ¹⁵N-Amino Acids Other α-Keto Acids->Other ¹⁵N-Amino Acids Synthesis

Caption: The metabolic pathway leading to isotopic scrambling.

In this pathway, a ¹⁵N-labeled amino acid donates its labeled amino group to α-ketoglutarate, a key metabolic intermediate. This reaction, catalyzed by a transaminase enzyme, produces ¹⁵N-glutamate and the corresponding α-keto acid of the original amino acid. The newly formed ¹⁵N-glutamate can then serve as a nitrogen donor for the synthesis of other amino acids from their respective α-keto acid precursors, thus "scrambling" the ¹⁵N label across the cellular amino acid pool.[4][5]

References

Addressing broad N-H signals in NMR of pyrimidinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers encountering challenges with the NMR analysis of pyrimidinone-containing compounds. This guide, curated by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common issue of broad N-H proton signals.

As a Senior Application Scientist, I understand that ambiguous NMR data can be a significant roadblock in research and development. Pyrimidinones are a crucial scaffold in medicinal chemistry, and obtaining clean, interpretable NMR spectra is paramount for structural confirmation and further studies.[1][2][3] This guide is designed to not only provide solutions but also to explain the fundamental principles behind them, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Addressing Broad N-H Signals

This section directly addresses the most common and frustrating issue observed in the ¹H NMR of pyrimidinones: the broadening or complete disappearance of the N-H proton signal.

Question 1: Why is the N-H proton signal of my pyrimidinone derivative extremely broad or even invisible?

Answer:

The broadening of N-H signals in pyrimidinone systems is a frequent observation stemming from several distinct, and sometimes concurrent, physical phenomena.[4] Understanding these root causes is the first step toward resolving the issue.

  • Chemical Exchange: The N-H proton is labile, meaning it can exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities in the NMR solvent.[5][6] This exchange can occur at a rate that is intermediate on the NMR timescale, leading to a broadening of the signal.[4][7] If the exchange is very rapid, the N-H signal may average with the water signal, often appearing as a broad hump near the water resonance.[6]

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I > ½, which gives it a quadrupole moment.[8][9] This quadrupole interacts with the local electric field gradient, providing an efficient relaxation pathway. This rapid relaxation of the nitrogen nucleus is transferred to the attached proton, significantly shortening the proton's excited state lifetime and causing its signal to broaden.[8][9] This is often a significant contributor to the broadening of N-H signals.

  • Intermolecular Hydrogen Bonding: Pyrimidinone scaffolds are excellent hydrogen bond donors (N-H) and acceptors (C=O).[1][2][3][10] In solution, particularly at higher concentrations, extensive intermolecular hydrogen bonding can occur, leading to the formation of dimers and other aggregates.[1][2][10] This creates a dynamic equilibrium of different hydrogen-bonded species, each with a slightly different chemical shift for the N-H proton. The rapid exchange between these states leads to a broad, averaged signal.

  • Tautomerism: Depending on the substitution pattern, some pyrimidinone derivatives can exist in equilibrium between different tautomeric forms. If the rate of interconversion is on the NMR timescale, it can lead to signal broadening for the protons involved, including the N-H.

Workflow for Diagnosing N-H Signal Broadening

start Broad N-H Signal Observed cause1 Chemical Exchange? start->cause1 cause2 Quadrupolar Broadening? start->cause2 cause3 H-Bonding? start->cause3 exp1 D2O Exchange Experiment cause1->exp1 Test exp2 Variable Temperature (VT) NMR cause2->exp2 Investigate exp3 Solvent & Concentration Study cause3->exp3 Probe res1 Signal Disappears exp1->res1 Result res2 Signal Sharpens exp2->res2 Result (often) res3 No Change exp2->res3 Result (sometimes) exp3->res2 Result (often)

Caption: Diagnostic workflow for broad N-H signals.

Question 2: How can I sharpen the N-H signal of my pyrimidinone to confirm its presence and coupling?

Answer:

Based on the potential causes, several experimental strategies can be employed to sharpen the N-H signal. The goal is to slow down exchange processes and minimize quadrupolar relaxation effects.

Strategy 1: Solvent Modification

The choice of NMR solvent is critical. Solvents that can act as hydrogen bond acceptors (like DMSO-d₆) are often preferred over less interactive solvents (like CDCl₃).[11][12]

  • Rationale: In a solvent like DMSO-d₆, the solvent molecules will competitively hydrogen bond with the pyrimidinone N-H. This disrupts the intermolecular self-association of the pyrimidinone molecules, effectively "caging" them and slowing down intermolecular proton exchange.[7] The result is often a significantly sharper N-H signal.

  • Protocol: Switching to a Hydrogen-Bonding Solvent

    • Prepare a sample of your pyrimidinone derivative in a highly polar, aprotic, hydrogen-bond-accepting solvent such as DMSO-d₆.

    • Ensure the solvent is as anhydrous as possible to minimize exchange with water. Using a fresh ampule of deuterated solvent is recommended.[6]

    • Acquire the ¹H NMR spectrum. The N-H proton in DMSO-d₆ often appears as a sharp singlet or multiplet.

Strategy 2: Variable Temperature (VT) NMR

Lowering the temperature of the NMR experiment can have a profound effect on dynamic processes.[13]

  • Rationale: Chemical exchange and conformational changes are temperature-dependent processes. By lowering the temperature, you can slow down the rate of proton exchange and hydrogen bond dynamics.[7][14][15][16] If the exchange rate is slowed sufficiently, the N-H signal will sharpen.[7] This technique is also effective at "freezing out" different conformers or tautomers, potentially allowing for the observation of distinct signals for each species.

  • Protocol: Low-Temperature ¹H NMR

    • Prepare your sample in a solvent with a low freezing point suitable for your instrument's VT capabilities (e.g., CD₂Cl₂, THF-d₈).

    • Acquire a standard ¹H NMR spectrum at room temperature.

    • Cool the probe in decrements of 10-20 K, allowing the temperature to equilibrate for 5-10 minutes at each step.

    • Acquire a spectrum at each temperature and observe the changes in the N-H signal's line shape.

Strategy 3: D₂O Exchange

This is a definitive test to confirm the identity of a labile proton signal.[5][17][18]

  • Rationale: Deuterium is not directly observed in a standard ¹H NMR experiment.[19] By adding a small amount of deuterium oxide (D₂O) to the NMR sample, the labile N-H proton will exchange with a deuterium atom.[5][20] This will cause the N-H signal to disappear from the ¹H spectrum, confirming its identity as an exchangeable proton.[5][17][18]

  • Protocol: D₂O Shake

    • Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆).

    • Add one or two drops of D₂O to the NMR tube.

    • Gently shake the tube to mix the contents thoroughly.

    • Re-acquire the ¹H NMR spectrum. The N-H signal should have significantly diminished or disappeared entirely.[5][17][18]

Summary of Troubleshooting Approaches

TechniquePrincipleExpected Outcome for N-H Signal
Switch to DMSO-d₆ Disrupts intermolecular H-bonding, slows exchangeSharpening
Lower Temperature (VT NMR) Slows chemical exchange ratesSharpening
D₂O Exchange Replaces N-H with N-DSignal disappears
Lower Concentration Reduces intermolecular interactionsPotential sharpening

Frequently Asked Questions (FAQs)

Q1: What is the typical chemical shift range for N-H protons in pyrimidinones?

The chemical shift of the N-H proton in pyrimidinones is highly dependent on the solvent, concentration, and temperature.[21][22] However, in the most commonly used solvent for this purpose, DMSO-d₆, you can typically expect the N-H signal to appear in the range of δ 10.5 - 11.5 ppm , as seen in similar heterocyclic structures.[23] In less polar solvents like CDCl₃, the signal is often more upfield and broader.

Q2: Can I use 2D NMR techniques to identify my broad N-H proton signal?

Yes, 2D NMR can be a powerful tool. A ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment is particularly useful.[24][25] This experiment correlates protons directly attached to ¹⁵N nuclei.[24] Even if the ¹H signal is broad, a correlation peak should be visible in the 2D spectrum at the ¹H chemical shift of the N-H and the ¹⁵N chemical shift of the nitrogen it's attached to. This provides unambiguous confirmation of the N-H group.[26][27]

Q3: Why is my N-H proton not showing any coupling to adjacent C-H protons?

The same phenomena that cause signal broadening—chemical exchange and quadrupolar relaxation—also lead to the decoupling of the N-H proton from its neighbors.[21] The rapid exchange averages the spin state, and the fast relaxation of the nitrogen collapses the coupling information. Sharpening the signal using the techniques described above (e.g., low temperature, switching to DMSO-d₆) will often resolve the coupling pattern.

References

Technical Support Center: Optimizing ESI-MS for 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice, troubleshooting, and clear protocols for robust and sensitive analysis. As a small, polar molecule with basic nitrogen sites, 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one is an excellent candidate for ESI, and this guide will help you unlock its full analytical potential.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the ESI-MS analysis of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one.

Q1: What is the expected ionization behavior of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one in ESI-MS?

A1: Given its structure, which includes primary amine and pyrimidine ring nitrogens, 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one is expected to ionize most efficiently in positive ion mode . The primary mechanism will be protonation, resulting in the detection of the protonated molecule, [M+H]⁺. The two ¹⁵N labels will increase the mass of the molecule by approximately 2 Da compared to its unlabeled counterpart, a key consideration for mass spectrometer setup.[1][2]

Q2: Which solvents and mobile phase additives are recommended for this analysis?

A2: For ESI, reversed-phase solvents like water, methanol, and acetonitrile are ideal as they support ion formation.[3] To promote robust protonation and enhance signal intensity, it is highly recommended to add a small amount of an acidic modifier to the mobile phase. Formic acid (0.1%) is the most common and effective choice. It ensures the analyte is in its charged form in solution before it even enters the ESI source, which is a critical step for efficient ionization.[4]

Q3: Should I be concerned about in-source fragmentation?

A3: Yes, while ESI is a "soft" ionization technique, in-source fragmentation (ISF) can occur, especially with improperly optimized source parameters.[5][6] For a molecule like 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one, excessive energy in the source (e.g., from high cone/fragmentor voltage or high temperatures) could potentially lead to the loss of the amino group (NH₃). Careful optimization is key to maximizing the [M+H]⁺ signal while minimizing fragmentation.[6]

Q4: How do the ¹⁵N labels affect the analysis?

A4: The stable isotope labels are fundamental to the molecule's use in tracer studies.[7][8] In terms of ESI-MS, their primary effect is a predictable mass shift. It is crucial to calculate the correct monoisotopic mass for the labeled compound to ensure the mass spectrometer is set to monitor the correct m/z. These labels do not significantly alter the molecule's chemical properties or its ionization behavior in the ESI source.[2] However, it's important to account for the natural isotopic abundance of the unlabeled compound when analyzing samples to avoid systematic errors.[9]

Systematic Optimization of ESI Source Parameters

Achieving maximum sensitivity and reproducibility requires a systematic approach to optimizing the key ESI source parameters. The goal is to find a set of conditions that provides the most stable and intense signal for the protonated molecule [M+H]⁺.

Experimental Protocol: Parameter Optimization Workflow

This protocol describes a methodical approach to optimizing your ESI source. It is best performed by infusing a standard solution of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one (e.g., 100-500 ng/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) directly into the mass spectrometer via a syringe pump.

  • Initial Instrument Setup:

    • Set the mass spectrometer to operate in positive ion mode.

    • Calculate the exact m/z for the [M+H]⁺ of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one.

    • Use the instrument's auto-tune function with a standard calibrant to ensure the MS is performing optimally before starting.[10]

  • Systematic Parameter Tuning:

    • Begin with the manufacturer's recommended default settings.

    • Optimize parameters one at a time, in the logical order presented below. For each parameter, acquire data over a range of values and plot the resulting signal intensity to find the optimum.

    • Key Principle: Aim for a value on a maximum plateau, not a sharp peak. This ensures the method is robust against small day-to-day variations.[11]

  • Parameter Optimization Order:

    • Capillary Voltage: This voltage is applied to the ESI needle and is critical for droplet formation.[1]

    • Cone/Fragmentor/Skimmer Voltage: This voltage accelerates ions from the atmospheric pressure region into the vacuum region of the mass spectrometer. It has a major impact on ion transmission and in-source fragmentation.[6]

    • Desolvation Gas Temperature: This heated gas aids in solvent evaporation from the charged droplets.[4]

    • Desolvation Gas Flow Rate: This parameter controls the flow of the heated gas.

    • Nebulizer Gas Pressure/Flow: This gas helps to form a fine spray of droplets at the capillary tip.[12]

Data Presentation: Typical Optimization Ranges

The following table provides typical starting points and optimization ranges for the key ESI parameters. The optimal values will be instrument-dependent.

ParameterTypical Starting ValueTypical Optimization RangePrimary Function & Rationale
Capillary Voltage 3.5 kV2.5 - 4.5 kVCreates the electrospray. Too low results in poor ionization; too high can cause unstable spray or discharge.[12]
Cone/Fragmentor Voltage 20 V10 - 60 VGuides ions into the MS. A critical parameter to balance for maximum parent ion signal without inducing fragmentation.
Desolvation Temperature 350 °C250 - 500 °CAids solvent evaporation. Too low leads to poor desolvation and cluster ions; too high can cause thermal degradation of the analyte.
Desolvation Gas Flow 800 L/Hr600 - 1000 L/HrRemoves solvent from droplets. Higher flow aids desolvation but can reduce sensitivity if it deflects ions from the inlet.
Nebulizer Gas Pressure 45 psi30 - 60 psiAssists in forming a fine, stable aerosol. Dependent on liquid flow rate.[12][13]
Visualization of the Optimization Workflow

The following diagram illustrates the logical progression for systematically optimizing ESI source parameters.

ESI_Optimization_Workflow cluster_prep Preparation cluster_optim Systematic Parameter Optimization cluster_final Finalization start Prepare Analyte Standard Solution infuse Infuse into MS (via Tee-piece) start->infuse cap_v 1. Optimize Capillary Voltage infuse->cap_v cone_v 2. Optimize Cone Voltage cap_v->cone_v Hold Optimal gas_t 3. Optimize Desolvation Temp cone_v->gas_t Hold Optimal gas_f 4. Optimize Desolvation Flow gas_t->gas_f Hold Optimal neb_p 5. Optimize Nebulizer Pressure gas_f->neb_p Hold Optimal confirm Confirm Final Parameters neb_p->confirm save Save Method confirm->save

Caption: A logical workflow for systematic ESI source parameter optimization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Signal Intensity

Q: I'm infusing my standard, but I see a very weak signal, or no signal at all, for my [M+H]⁺ ion. What should I check?

A: This is a common issue that can stem from several sources.[10] Follow this logical troubleshooting path:

  • Verify the Basics:

    • Is the MS tuned and calibrated? An out-of-spec instrument will not perform well.[10]

    • Is the sample being delivered? Check for leaks in the fluid path, ensure the syringe pump is running, and look for a visible (but stable) spray at the ESI probe tip.

    • Are you in the correct ionization mode? Ensure you are in positive ion mode.

  • Source Parameter Checks:

    • Is the Capillary Voltage appropriate? Too low a voltage will not generate a stable spray. Try increasing it in small increments (e.g., 0.5 kV).[12]

    • Is the Cone/Fragmentor Voltage too high? An excessively high voltage can cause all of your parent ion to fragment, leaving no [M+H]⁺ signal to detect. Decrease this voltage significantly (e.g., to 10-15 V) to see if the signal appears.

  • Chemical/Sample Checks:

    • Is your mobile phase acidic? Without an acid like formic acid, protonation will be inefficient. Ensure 0.1% formic acid is present.

    • Is the sample concentration sufficient? If your sample is too dilute, you may not see a signal. Try a more concentrated standard.[10]

Problem 2: Unstable Signal or "Spitting" Spray

Q: My signal intensity is fluctuating wildly, and when I look at the ESI probe, the spray seems erratic. What's causing this?

A: An unstable signal is almost always due to an unstable electrospray.

  • Check for Blockages: A partial clog in the ESI capillary is a primary cause. Clean or replace the capillary.

  • Optimize Nebulizer Gas: The nebulizer gas pressure is critical for forming a stable aerosol. If the pressure is too low for your liquid flow rate, large, unstable droplets will form. If it's too high, it can extinguish the spray. Re-optimize this parameter.[13]

  • Look for Air Bubbles: An air bubble in the sample line will cause the spray to sputter. Purge the syringe and lines to remove any bubbles.

  • Re-evaluate Solvent Composition: Highly aqueous mobile phases (>95% water) can have high surface tension, making stable spray formation difficult. Ensure you have sufficient organic solvent (e.g., at least 10-20% acetonitrile or methanol) in your infusion solution.[4]

Problem 3: Seeing Unexpected Adducts or Fragments

Q: In my mass spectrum, I see my [M+H]⁺ ion, but also a significant peak at [M+Na]⁺ and/or some smaller fragment ions. How can I fix this?

A: This indicates that your source conditions are not yet optimal for your specific analyte.

  • To Reduce Sodium Adducts ([M+Na]⁺):

    • Sodium adducts are common and arise from trace sodium contamination in glassware, solvents, or reagents.[3]

    • Solution: Use high-purity solvents (LC-MS grade). Switch from glass to plastic vials and volumetric flasks.[3] The addition of 0.1% formic acid will also help, as an abundance of protons will outcompete sodium ions for adduction to your molecule.

  • To Reduce In-Source Fragmentation:

    • Fragments appear when ions gain too much internal energy in the source region.[6]

    • Solution: The primary parameter to adjust is the Cone/Fragmentor Voltage . This is the most common cause of ISF. Methodically decrease this voltage until the fragment peak is minimized and the [M+H]⁺ peak is maximized. You may also consider slightly reducing the desolvation temperature.

Troubleshooting Logic Diagram

This diagram provides a visual guide to troubleshooting common ESI-MS issues.

ESI_Troubleshooting start Problem Observed no_signal Low / No Signal start->no_signal unstable_signal Unstable Signal start->unstable_signal adducts Unexpected Adducts or Fragments start->adducts check_basics Check MS Tune, Fluidics & Polarity no_signal->check_basics Is it the instrument? check_voltage Adjust Capillary & Cone Voltage check_basics->check_voltage Are parameters correct? check_chem Verify Sample Conc. & Mobile Phase pH check_voltage->check_chem Is it the sample? check_blockage Check for Blockages in Capillary unstable_signal->check_blockage Physical issue? check_gas Optimize Nebulizer Gas check_blockage->check_gas Gas/Liquid balance? check_bubbles Purge Air Bubbles from Line check_gas->check_bubbles Contamination? reduce_na Reduce [M+Na]⁺: Use Plasticware, Check Solvents adducts->reduce_na If adducts... reduce_frag Reduce Fragments: Lower Cone Voltage & Source Temperature adducts->reduce_frag If fragments...

Caption: A flowchart for troubleshooting common ESI-MS problems.

References

Technical Support Center: Improving Dissolution of 6-Amino(15N2)pyrimidin-2(1H)-one for NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Amino(15N2)pyrimidin-2(1H)-one, a compound also known as isocytosine. This document provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal dissolution for high-quality Nuclear Magnetic Resonance (NMR) spectroscopy.

The unique structure of isocytosine, characterized by its ability to form strong intermolecular hydrogen bonds, often presents a solubility challenge. This guide offers a systematic approach to overcoming this hurdle, ensuring you can acquire clear, high-resolution NMR spectra.

Understanding the Challenge: Why is Dissolution Difficult?

6-Aminopyrimidin-2(1H)-one is a planar, polar heterocyclic compound. Its structure features multiple hydrogen bond donors (-NH2, -NH) and acceptors (C=O, ring nitrogens), leading to a stable crystal lattice structure that is resistant to dissolution in many common organic solvents. The key to successful solubilization lies in selecting a solvent system that can effectively disrupt this hydrogen bonding network.

Frequently Asked Questions (FAQs): First-Line Approaches

Q1: What is the recommended starting solvent for 6-Amino(15N2)pyrimidin-2(1H)-one?

For polar compounds like this, the recommended starting solvent is Dimethyl Sulfoxide-d6 (DMSO-d6) .[1][2][3] DMSO-d6 is a highly polar aprotic solvent with an exceptional ability to dissolve a wide range of organic molecules, including those capable of strong hydrogen bonding.[1][4][5] Its residual proton signal appears at approximately 2.50 ppm, which typically does not interfere with the aromatic region where the analyte signals are expected.[5]

Q2: My compound is not soluble in CDCl3. Is this expected?

Yes, this is entirely expected. Chloroform-d (CDCl3) is a relatively non-polar solvent and is generally unsuitable for highly polar, hydrogen-bonding compounds like isocytosine.[1][2][6] Researchers often find that polar analytes have poor solubility in CDCl3.[7]

Q3: I've added my sample to DMSO-d6, but it's not dissolving completely. What should I do first?

Before moving to more advanced techniques, ensure you have followed best practices for sample preparation:

  • Vortex/Sonicate: Vigorously mix the sample using a vortex mixer.[8] If solids remain, sonication can provide the energy needed to break up solute particles and facilitate dissolution.[6][9]

  • Start Small: If you anticipate poor solubility, begin by trying to dissolve a very small amount (~1 mg) of your sample first. Once that dissolves, you can gradually add more.[10]

  • Patience: Allow the sample some time to dissolve. Some compounds can be slow to fully solubilize, even in a good solvent.

Q4: How much sample should I use?

The required sample amount depends on the experiment.

  • For ¹H NMR: Typically, 1-5 mg of the compound in 0.6-0.7 mL of solvent is sufficient.[5]

  • For ¹³C or ¹⁵N NMR: Due to the lower natural abundance and sensitivity of these nuclei, a higher concentration is necessary. Aim for 5-30 mg or even 50-100 mg of the sample to get a good signal-to-noise ratio in a reasonable time.[5][6][11] Be aware that very high concentrations can increase the solution's viscosity, which may lead to broader spectral lines.[12]

Troubleshooting Guide: A Systematic Workflow for Poor Solubility

If initial attempts with DMSO-d6 are unsuccessful, follow this systematic workflow. The goal is to modify the solvent system to better accommodate the solute's chemical properties without altering the analyte itself.

G cluster_0 Step 1: Standard Method cluster_1 Step 2: pH Modification cluster_2 Step 3: Advanced Methods start Start: ~5-10 mg of Compound solvent Add 0.6-0.7 mL DMSO-d6 start->solvent mix Vortex / Sonicate solvent->mix check1 Is it fully dissolved? mix->check1 success Acquire NMR Spectrum check1->success Yes ph_mod Prepare Acidic/Basic NMR Solvent check1->ph_mod No protocol_acid Add 1-2 µL DCl in D2O or TFA-d ph_mod->protocol_acid Try Acid protocol_base Add 1-2 µL NaOD in D2O ph_mod->protocol_base Try Base check2 Is it fully dissolved? protocol_acid->check2 protocol_base->check2 check2->success Yes heat Gentle Heating (VT NMR, 40-60°C) check2->heat No check3 Is it fully dissolved? heat->check3 check3->success Yes fail Consider alternative characterization methods check3->fail No

Caption: A troubleshooting workflow for dissolving 6-Amino(15N2)pyrimidin-2(1H)-one.

Detailed Protocols & Explanations

Protocol 1: pH Modification

Causality: 6-Aminopyrimidin-2(1H)-one (isocytosine) is an amphoteric molecule, meaning it can be protonated or deprotonated. Its basicity arises from the amino group and ring nitrogens, while the amide proton provides acidity. The pKa for the first protonation is approximately 4.5.[13] By adjusting the pH of the solvent, you can ionize the molecule. This charge disrupts the intermolecular hydrogen bonding in the crystal lattice, often dramatically increasing solubility.

Step-by-Step Methodology (Acidic Conditions):

  • Prepare the initial suspension of your compound in DMSO-d6 in a small vial.

  • In a separate vial, prepare a dilute solution of an acid. A common choice is Deuterated Trifluoroacetic Acid (TFA-d) or a solution of Deuterium Chloride (DCl) in D2O. For polyaza heterocycles that are poorly soluble, TFA-d can be a solvent of choice.[14]

  • Using a microliter syringe, add the acidic solution dropwise (1-2 µL at a time) to your sample suspension.

  • Vortex the sample after each addition.

  • Observe for dissolution. The protonation of a ring nitrogen should break up the crystal lattice and allow the compound to dissolve.

  • Once dissolved, transfer the clear solution to an NMR tube.[10][15] Note that the chemical shifts of your compound will be different in the protonated state.

Step-by-Step Methodology (Basic Conditions):

  • Follow the same initial steps as the acidic protocol.

  • For the basic solution, use a 40 wt. % solution of Sodium Deuteroxide (NaOD) in D2O.

  • Add the NaOD solution dropwise to your sample, vortexing between additions.

  • Deprotonation of the amide proton will form the corresponding anion, which should be much more soluble in the polar DMSO.

  • Transfer the clear solution to an NMR tube for analysis.

Protocol 2: Gentle Heating (Variable Temperature NMR)

Causality: Solubility is temperature-dependent. For many compounds, solubility increases with temperature.[16] By gently heating the sample, you provide the thermal energy required to overcome the lattice energy of the crystal, promoting dissolution. This is a common technique for compounds that precipitate out of solution at room temperature.[3]

Step-by-Step Methodology:

  • Prepare your sample in the NMR tube using the best solvent identified in the previous steps (e.g., DMSO-d6).

  • Use the variable temperature (VT) unit on the NMR spectrometer.

  • Set the temperature to a moderate value, such as 40°C. Do not exceed 60-80°C initially to avoid potential sample degradation.

  • Allow the sample to equilibrate at the set temperature for 5-10 minutes before acquiring the spectrum.

  • If you observe rotamers (multiple peaks for the same proton due to slow bond rotation), increasing the temperature can often coalesce these peaks into a single, sharp signal.[7]

Data & Reference Tables

Table 1: Properties of Common Deuterated Solvents

This table summarizes key properties of solvents relevant for dissolving polar heterocyclic compounds. Data is compiled from various sources.[17][18][19][20]

SolventFormulaResidual ¹H Peak (ppm)¹³C Peaks (ppm)Boiling Point (°C)Key Characteristics
DMSO-d6 C₂D₆SO2.50 (quintet)39.52 (septet)189Highly polar; excellent for dissolving a wide range of polar compounds, peptides, and nucleic acids.[2][5]
Deuterium Oxide (D₂O) D₂O~4.8 (broad singlet)N/A101Used for water-soluble compounds and biomolecules; will exchange with labile protons (-NH, -OH).[1][5]
Methanol-d4 CD₄O3.31 (quintet), 4.87 (singlet)49.0 (septet)65Polar protic solvent; good for many polar compounds.[4]
Chloroform-d CDCl₃7.26 (singlet)77.16 (triplet)61Common, non-polar solvent; generally poor for this specific compound.[2]
Acetone-d6 C₃D₆O2.05 (quintet)29.84, 206.2656Polar aprotic solvent, can be an alternative to DMSO.[2][17]

*Position of the HOD peak is highly dependent on temperature, pH, and concentration.[20]

Final Troubleshooting & Best Practices

  • Sample Purity: Ensure your sample is free of particulate matter by filtering it through a pipette with a cotton or glass wool plug into the NMR tube.[12][15][21] Suspended solids will degrade spectral resolution (cause broad peaks) and make shimming difficult.[5][15]

  • Water Contamination: Deuterated solvents are often hygroscopic.[8] Water contamination is a common issue and can be identified by a broad peak around 3.3 ppm in DMSO-d6 or 1.56 ppm in CDCl3.[5][20] To minimize this, use fresh ampoules of solvent and dry your glassware thoroughly.[8]

  • Concentration Effects: In some cases, the chemical shifts of protons involved in hydrogen bonding, like the amino group protons of isocytosine, can be concentration-dependent.[22] Be consistent with your sample concentrations if comparing spectra.

By following this structured approach, you will be well-equipped to overcome the dissolution challenges of 6-Amino(15N2)pyrimidin-2(1H)-one and obtain high-quality NMR data for your research.

References

Validation & Comparative

A Senior Application Scientist’s Guide to Isotope Tracing: Comparing 15N vs. 13C Labeling for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate web of cellular metabolism is paramount. Metabolic Flux Analysis (MFA) stands as a cornerstone technique, offering a quantitative lens into the rates of metabolic reactions within a biological system.[1][2][3] The power of MFA is unlocked through the use of stable isotope tracers, which act as molecular spies, allowing us to follow the journey of atoms through complex metabolic networks.[1][3]

Among the most powerful of these tracers are the stable isotopes of carbon (¹³C) and nitrogen (¹⁵N). The choice between them—or the decision to use them in tandem—is not arbitrary. It is a critical experimental design choice dictated by the biological question at hand. This guide provides an in-depth comparison of ¹³C and ¹⁵N labeling, delving into the causality behind experimental choices, outlining validated protocols, and offering the field-proven insights needed to harness the full potential of MFA.

The Core Principle: What Are You Tracking?

The fundamental distinction between ¹³C and ¹⁵N labeling lies in the element they trace. This choice inherently directs the focus of your metabolic investigation.

  • ¹³C Labeling: Tracing the Carbon Backbone. Carbon is the scaffold of life, forming the backbone of carbohydrates, lipids, amino acids, and nucleotides. Consequently, ¹³C-MFA is the gold standard for interrogating central carbon metabolism.[4][5] It is the method of choice for quantifying fluxes through glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and related biosynthetic pathways.[6][7] By feeding cells a ¹³C-labeled substrate, such as [U-¹³C]glucose, researchers can track how carbon atoms are rearranged and incorporated into a vast array of downstream metabolites.[4][5]

  • ¹⁵N Labeling: Unveiling Nitrogen Metabolism. Nitrogen is a crucial component of amino acids and nucleotides, the building blocks of proteins and nucleic acids. ¹⁵N-MFA is therefore uniquely suited to map the pathways of nitrogen assimilation, amino acid biosynthesis, and nucleotide metabolism.[8][9][10] Tracers like [¹⁵N]ammonium chloride or ¹⁵N-labeled amino acids (e.g., [U-¹⁵N]glutamine) reveal how nitrogen is acquired and distributed throughout the cell.[8][11]

Comparative Analysis: ¹³C vs. ¹⁵N at a Glance

To make an informed decision, a direct comparison of their key characteristics is essential. The following table summarizes the critical differences and their practical implications for experimental design and data interpretation.

Feature¹³C Labeling¹⁵N Labeling
Element Traced Carbon (C)Nitrogen (N)
Primary Pathways Central Carbon Metabolism (Glycolysis, TCA, PPP), Fatty Acid SynthesisAmino Acid & Nucleotide Biosynthesis, Nitrogen Assimilation
Natural Abundance ~1.1%[12]~0.37%[13][]
Common Tracers [U-¹³C]glucose, [1,2-¹³C₂]glucose, [U-¹³C]glutamine[6][15][¹⁵N]Ammonium, [U-¹⁵N]glutamine, [U-¹⁵N]aspartate[8][11]
Analytical Platforms GC-MS, LC-MS, NMR[16]GC-MS, LC-MS, NMR[13]
Key Advantages Well-established methodology, provides detailed maps of central energy metabolism, high information content from complex labeling patterns.[5][6][17]Directly probes nitrogen sources and sinks, lower natural abundance provides a cleaner background signal.[9][]
Key Limitations Higher natural abundance can complicate background correction. Complex fragmentation patterns in MS can be challenging to analyze.[12][]Fewer nitrogen atoms in many metabolites yields less isotopic information. Often requires isotopically non-stationary approaches for robust flux quantification.[10][18]

Causality in Experimental Design: Why Choose One Over the Other?

When to Prioritize ¹³C-MFA: Your research question centers on cellular energy and biosynthesis. You need to understand how cells rewire their central carbon pathways in response to genetic modifications, drug treatments, or environmental stress. For example, in cancer research, ¹³C-MFA is indispensable for quantifying the Warburg effect (aerobic glycolysis) and identifying dependencies on specific carbon sources like glucose and glutamine.[15] The choice of a specific ¹³C tracer is a further layer of experimental design; for instance, [1,2-¹³C₂]glucose is highly effective at resolving fluxes between glycolysis and the pentose phosphate pathway.[15]

When to Prioritize ¹⁵N-MFA: Your investigation focuses on how cells build proteins and nucleic acids. You want to determine the primary nitrogen sources for a cell (e.g., glutamine vs. ammonium) or understand how amino acid metabolic pathways are regulated. For instance, in studying nitrogen fixation in microorganisms or amino acid metabolism in disease, ¹⁵N tracing is the direct and essential tool.[9][18]

The Power of Synergy: ¹³C and ¹⁵N Dual-Labeling For the most comprehensive view of cellular metabolism, a dual-labeling approach using both ¹³C and ¹⁵N tracers provides unparalleled insight.[9][18] This powerful technique allows for the simultaneous quantification of carbon and nitrogen fluxes, revealing the intricate coordination between central carbon metabolism and the biosynthetic pathways for amino acids and nucleotides.[9][18] While experimentally and computationally more complex, this "one-shot" approach can, for example, definitively link the carbon source of an amino acid's backbone to the nitrogen source of its amine group, establishing glutamate as a central hub for both carbon and nitrogen metabolism.[9][18]

Visualizing Metabolic Flow

Diagrams are essential for conceptualizing the flow of isotopes through metabolic networks. The following Graphviz diagrams illustrate simplified pathways for both ¹³C and ¹⁵N tracing.

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_ppp PPP cluster_tca TCA Cycle Glucose Glucose [¹³C₆] G6P G6P Glucose->G6P F6P F6P G6P->F6P G6P->F6P R5P R5P [¹³C₅] G6P->R5P CO₂ [¹³C] G6P->R5P PYR Pyruvate [¹³C₃] F6P->PYR F6P->PYR ACCOA Acetyl-CoA [¹³C₂] PYR->ACCOA PYR->ACCOA CIT Citrate [¹³C₂] ACCOA->CIT AKG α-KG [¹³C₂] CIT->AKG CIT->AKG

Caption: Flow of ¹³C from labeled glucose through central carbon metabolism.

Nitrogen_Metabolism cluster_inputs Nitrogen Sources cluster_hub Central Hub cluster_outputs Biosynthesis NH4 Ammonium [¹⁵N] Glu Glutamate [¹⁵N] NH4->Glu Gln_in Glutamine [¹⁵N₂] Gln_in->Glu Gln -> Glu Gln Glutamine [¹⁵N₂] Glu->Gln AA Other Amino Acids [¹⁵N] Glu->AA Gln->AA Nuc Nucleotides [¹⁵N] Gln->Nuc AKG α-Ketoglutarate AKG->Glu

Caption: Assimilation of ¹⁵N from ammonium and glutamine into amino acids and nucleotides.

Experimental Protocols: A Self-Validating System

The trustworthiness of MFA data hinges on rigorous, reproducible protocols. Below are generalized workflows for stationary ¹³C-MFA and isotopically non-stationary ¹⁵N-MFA.

Protocol 1: Stationary ¹³C-Metabolic Flux Analysis

This protocol is designed for systems that can achieve a steady state, where metabolite concentrations and isotopic labeling are constant over time.[6][19]

  • Experimental Design & Tracer Selection:

    • Define the metabolic network of interest and the target fluxes.

    • Select an appropriate ¹³C tracer to maximize information content for the target fluxes (e.g., 80% [1-¹³C]glucose and 20% [U-¹³C]glucose for central carbon metabolism).[6]

  • Cell Culture & Labeling:

    • Culture cells in a chemically defined minimal medium with the selected ¹³C-labeled substrate as the sole carbon source.[6]

    • Maintain cells in a metabolic pseudo-steady state, typically during the exponential growth phase.[20]

    • Continue the culture for a sufficient duration to achieve isotopic steady state, where the labeling patterns of intracellular metabolites become constant.[19]

  • Sample Quenching & Metabolite Extraction:

    • Rapidly quench all metabolic activity to preserve the in vivo metabolic state. This is critical and is often achieved by plunging cell cultures into a cold solvent like -20°C methanol.[3][20]

    • Extract intracellular metabolites using a biphasic solvent system (e.g., methanol/water/chloroform) to separate polar metabolites from lipids.

  • Analytical Measurement:

    • Analyze the isotopic labeling patterns of metabolites, typically proteinogenic amino acids (after hydrolysis) or intracellular free metabolites.[19][21]

    • Gas Chromatography-Mass Spectrometry (GC-MS) is the most common high-precision technique for this analysis.[7][20] LC-MS and NMR are also powerful alternatives.[4]

  • Computational Flux Estimation:

    • Use software (e.g., OpenMebius, INCA) to integrate extracellular rate measurements (substrate uptake, product secretion) and the measured intracellular labeling patterns.[7]

    • The software estimates the intracellular metabolic fluxes by iteratively minimizing the difference between the experimentally measured labeling patterns and the patterns simulated by a metabolic model.[16]

  • Statistical Analysis:

    • Perform a goodness-of-fit analysis (e.g., chi-squared test) to validate the model.

    • Calculate confidence intervals for the estimated fluxes to assess their precision.[20]

Protocol 2: Isotopically Non-Stationary ¹⁵N-Metabolic Flux Analysis

For many systems, especially mammalian cells or when studying nitrogen metabolism, achieving a true isotopic steady state is difficult or too slow.[22] INST-MFA circumvents this by using the transient labeling data collected before a steady state is reached.[23][24][25] This approach is often necessary for ¹⁵N-MFA to gain sufficient information for flux quantification.[10][18]

  • Experimental Design & Tracer Selection:

    • Define the nitrogen pathways of interest.

    • Select a ¹⁵N tracer (e.g., [¹⁵N]Ammonium Chloride or [U-¹⁵N₂]glutamine).

  • Isotope Switch Experiment:

    • Grow cells to a metabolic steady state on unlabeled (¹⁴N) medium.

    • Initiate the labeling experiment by rapidly switching the medium to one containing the ¹⁵N tracer.

  • Time-Course Sampling & Quenching:

    • Collect samples at multiple, rapid time points after the isotope switch (e.g., 30s, 1min, 5min, 15min, 30min).[23]

    • Immediately quench metabolism at each time point using a validated cold solvent method. This step is even more time-critical than in stationary MFA.

  • Metabolite Extraction & Analysis:

    • Extract intracellular metabolites as described in the ¹³C protocol.

    • Analyze the mass isotopomer distributions for key nitrogen-containing metabolites (e.g., amino acids, nucleotides) at each time point using high-sensitivity LC-MS/MS.

  • Computational Flux Estimation (INST-MFA):

    • Use specialized software that can model transient isotopic labeling data.

    • The model must now account for both the metabolic fluxes and the intracellular metabolite pool sizes to accurately simulate the time-course labeling data.

    • Fluxes are estimated by fitting the model's predicted labeling dynamics to the measured time-series data.[25][26]

Conclusion: A Question-Driven Approach

The choice between ¹³C and ¹⁵N labeling is not a matter of one being superior to the other; it is a strategic decision guided by the specific biological question. ¹³C-MFA is the established workhorse for dissecting the core carbon-based energy and biosynthetic machinery of the cell. ¹⁵N-MFA provides a direct, often essential, window into the assimilation and allocation of nitrogen, a fundamental process for growth. For the most holistic understanding of cellular physiology, dual-labeling strategies that integrate both carbon and nitrogen tracing represent the frontier, offering a systems-level view of metabolism that is greater than the sum of its parts. By carefully considering the principles, protocols, and analytical frameworks outlined in this guide, researchers can confidently design and execute metabolic flux experiments that yield precise, actionable insights into the complex workings of the cell.

References

A Senior Application Scientist's Guide to Quantification of ¹⁵N Incorporation Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of ¹⁵N incorporation is a cornerstone of modern biological and chemical research. This guide provides an in-depth, objective comparison of mass spectrometry-based techniques for this purpose, grounded in experimental data and field-proven insights. We will explore the core principles, compare key methodologies, and provide detailed protocols to empower you to make informed decisions for your experimental design.

The Principle of ¹⁵N Stable Isotope Labeling

Stable isotope labeling with nitrogen-15 (¹⁵N) is a powerful technique for tracing the metabolic fate of nitrogen-containing compounds in biological systems.[1][2][3] Unlike radioactive isotopes, stable isotopes are non-hazardous and do not decay, making them ideal for in vivo studies.[4] The fundamental principle lies in replacing the naturally abundant ¹⁴N isotope with the heavier, stable ¹⁵N isotope in a molecule of interest.[3] This mass shift is then detected by a mass spectrometer, allowing for the differentiation and quantification of labeled versus unlabeled molecules.[2][3][5]

Metabolic labeling, where organisms or cells are cultured in a ¹⁵N-enriched medium, allows for the in vivo incorporation of the heavy isotope into the entire proteome or metabolome.[1][2] This approach is advantageous as it minimizes errors associated with in vitro chemical labeling methods.[1] The applications of ¹⁵N labeling are vast, spanning proteomics to study protein turnover, metabolomics to elucidate metabolic pathways, and agricultural science to track fertilizer uptake and nitrogen cycling.[1][3][4][6]

Comparative Analysis of Mass Spectrometry Platforms

The choice of mass spectrometry platform is critical for the accurate quantification of ¹⁵N incorporation and depends on the specific research question, desired level of precision, and sample type. The three most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Isotope Ratio Mass Spectrometry (IRMS).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Isotope Ratio Mass Spectrometry (IRMS)
Principle Separates volatile and thermally stable compounds followed by mass analysis.Separates compounds in a liquid mobile phase followed by mass analysis.Measures the ratio of stable isotopes with very high precision.
Sample Volatility Requires volatile or derivatized analytes.[7]Suitable for a wide range of non-volatile and thermally labile compounds.Analyzes gases; samples are combusted to N₂.[7]
Precision Good, with a coefficient of variation (CV) that can range from 0.1-1.0%.[7]Good, suitable for relative quantification in complex mixtures.[8]Highest precision, with a CV of <0.2‰.[9]
Sensitivity High, capable of detecting low levels of analytes.High, particularly with modern high-resolution instruments.Very high for isotope ratio measurements.
Throughput Can be high with appropriate automation.[10]High, suitable for large-scale proteomics and metabolomics.Generally lower due to specialized sample preparation.
Common Applications Metabolomics, amino acid analysis.[11][12]Proteomics, metabolomics, drug development.[8][13]Environmental science, agriculture, geology, food authenticity.[14][15]
Key Advantage Widely available and versatile.[7]Broad applicability to non-volatile biomolecules.Unparalleled precision for isotope ratio measurements.[7]
Limitations Derivatization can add complexity and variability.[7]Ion suppression effects can impact quantification.Destructive to the sample, provides bulk isotope ratio.

Experimental Workflow: From Sample to Data

The successful quantification of ¹⁵N incorporation relies on a meticulously executed experimental workflow. Below is a generalized protocol, with specific steps that may be adapted based on the chosen mass spectrometry platform and research application.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Start ¹⁵N Labeling of Biological System Harvest Harvesting of Cells/Tissues Start->Harvest Extraction Extraction of Proteins/Metabolites Harvest->Extraction Derivatization Derivatization (if GC-MS) Extraction->Derivatization Separation Chromatographic Separation (GC/LC) Extraction->Separation Derivatization->Separation MS_Analysis Mass Spectrometry Separation->MS_Analysis Peak_Integration Peak Integration & Isotopic Profile Analysis MS_Analysis->Peak_Integration Quantification Quantification of ¹⁵N Incorporation Peak_Integration->Quantification Biological_Interpretation Biological Interpretation Quantification->Biological_Interpretation

Caption: A generalized experimental workflow for the quantification of ¹⁵N incorporation.

Step-by-Step Methodologies

1. Sample Preparation:

  • ¹⁵N Labeling: Cells or organisms are grown in a medium where the primary nitrogen source is enriched with ¹⁵N (e.g., ¹⁵NH₄Cl or ¹⁵N-labeled amino acids).[3] The duration of labeling depends on the organism's growth rate and the turnover of the molecules of interest.

  • Harvesting and Extraction: Cells or tissues are harvested, and the molecules of interest (proteins or metabolites) are extracted using appropriate biochemical techniques. It is crucial to minimize contamination from unlabeled sources.

  • For Proteomics: Proteins are typically digested into peptides using an enzyme like trypsin.

  • For GC-MS: Non-volatile metabolites, such as amino acids, often require derivatization to increase their volatility.[11][16] A common method is esterification followed by trifluoroacetylation.[11][16]

2. Mass Spectrometry Analysis:

  • GC-MS: The derivatized sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer for ionization and mass analysis.

  • LC-MS: The extracted sample is injected into the liquid chromatograph, where compounds are separated based on their interaction with the stationary and mobile phases. The eluent is then introduced into the mass spectrometer for ionization (e.g., electrospray ionization) and mass analysis.[8][13]

  • IRMS: The sample is combusted at a high temperature to convert all nitrogen into N₂ gas. This gas is then introduced into the isotope ratio mass spectrometer, which simultaneously measures the ion beams of ¹⁴N¹⁴N, ¹⁴N¹⁵N, and ¹⁵N¹⁵N to determine the precise ¹⁵N/¹⁴N ratio.[7][14]

3. Data Analysis:

  • Peak Identification and Integration: The chromatographic peaks corresponding to the labeled and unlabeled analytes are identified and their areas are integrated.

  • Isotopic Profile Analysis: The mass spectra of the labeled and unlabeled compounds are analyzed to determine the extent of ¹⁵N incorporation. This often involves comparing the observed isotopic distribution to theoretical distributions.[17]

  • Quantification: The percentage of ¹⁵N incorporation is calculated based on the relative intensities of the mass isotopologues. Specialized software, such as Census or Protein Prospector, can aid in this analysis, especially for complex proteomic data.[13][18] These tools can account for factors like incomplete labeling and the natural abundance of other isotopes.[8][18]

Visualizing the Core Principle of Mass Spectrometric Detection

The fundamental principle of detecting ¹⁵N incorporation lies in the mass shift it imparts on a molecule. This is visualized in the following diagram:

MS_Detection_Principle cluster_0 Analyte Population cluster_1 Mass Spectrum Unlabeled Unlabeled Peptide ¹⁴N-containing MassSpec Mass Spectrometer Unlabeled->MassSpec Labeled Labeled Peptide ¹⁵N-containing Labeled->MassSpec Spectrum Mass-to-Charge (m/z) Unlabeled Peak (M) Labeled Peak (M+n) MassSpec->Spectrum

Caption: Principle of detecting ¹⁵N incorporation by mass spectrometry.

Conclusion

The quantification of ¹⁵N incorporation by mass spectrometry is an indispensable tool in modern research. The choice between GC-MS, LC-MS, and IRMS should be guided by the specific analytical requirements of the study. While GC-MS and LC-MS offer versatility and high throughput for complex biological samples, IRMS provides unmatched precision for bulk isotope ratio analysis. By understanding the principles and adhering to rigorous experimental protocols, researchers can confidently and accurately trace nitrogen pathways, providing critical insights into biological systems and environmental processes.

References

A Comparative Guide to Isotopic Enrichment Analysis of 6-Amino(15N_2_)pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparison of predominant mass spectrometry-based methodologies for the isotopic enrichment analysis of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one, a key isotopically labeled analog of cytosine. We objectively evaluate High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) techniques, focusing on their analytical performance, experimental workflows, and data interpretation challenges. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope tracers for metabolic flux analysis, pharmacokinetic studies, or as internal standards for quantitative bioanalysis. Detailed, field-tested protocols and supporting data are provided to enable informed selection of the optimal analytical strategy based on specific research objectives.

Introduction: The Critical Role of Isotopic Enrichment Analysis

6-Amino(¹⁵N₂)pyrimidin-2(1H)-one, a stable isotope-labeled (SIL) analog of the nucleobase cytosine, serves as an invaluable tool in biomedical research. Its applications range from a tracer in metabolic studies investigating nucleic acid synthesis and salvage pathways to an internal standard for precise quantification of its unlabeled counterpart in complex biological matrices.[1] The efficacy of these applications hinges on the accurate determination of its isotopic enrichment—the percentage of the labeled compound relative to the total compound pool.

Why is this measurement critical?

  • For Quality Control: Before use, the synthesized SIL compound must be validated to confirm its isotopic purity. Inaccurate assumptions about enrichment can lead to significant quantification errors.[2]

  • For Metabolic Flux Analysis: In tracer studies, the degree of ¹⁵N incorporation into downstream metabolites provides a dynamic view of pathway activity.[3][4] Accurate enrichment data is fundamental to calculating valid metabolic fluxes.

The primary analytical challenge lies in distinguishing the intentionally introduced ¹⁵N isotopes from the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) present in all molecules.[5][6] This guide compares the two leading mass spectrometry platforms used to overcome this challenge: High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS).

Core Principles of Mass Spectrometry-Based Isotopic Analysis

Mass spectrometry (MS) separates ions based on their mass-to-charge ratio (m/z). For 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one (elemental formula C₄H₅N₃O), we are interested in its isotopologues:

  • M+0 (Unlabeled): The molecule containing the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

  • M+1 (Natural Abundance): Molecules containing one naturally occurring heavy isotope (e.g., one ¹³C atom).

  • M+2 (Labeled): The target molecule containing two ¹⁵N atoms, which is the primary signal for the labeled tracer.

The core task is to accurately measure the ion intensity of the M+0 and M+2 species to calculate the enrichment percentage, while accounting for and correcting the contribution of natural isotopes to the mass spectrum.[7][8]

Comparative Analysis of Analytical Methodologies

The choice between HRMS and MS/MS platforms involves a trade-off between mass resolving power, sensitivity, and specificity. Both are typically coupled with Liquid Chromatography (LC) for upfront separation from complex sample components.

Method 1: High-Resolution Mass Spectrometry (LC-HRMS)

Principle of Operation: HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, possess high resolving power (typically >60,000). This allows them to distinguish between ions with very small mass differences. For isotope tracing, this means the instrument can resolve the M+2 isotopologue of the target analyte from other potential isobaric (same nominal mass) interferences, providing a "cleaner" signal for quantification.[4][9]

Experimental Workflow: The HRMS workflow is relatively straightforward. It involves acquiring full scan mass spectra over a defined m/z range that includes the M+0 and M+2 ions of the analyte.

Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.

Method 2: Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation: Tandem mass spectrometers, most commonly triple quadrupole (QqQ) instruments, offer exceptional sensitivity and specificity by monitoring specific fragmentation patterns. In this method, known as Multiple Reaction Monitoring (MRM), the first quadrupole selects the precursor ion (e.g., the M+0 or M+2 species), which is then fragmented in the second quadrupole. The third quadrupole selects a specific fragment ion for detection. This process filters out nearly all chemical noise, resulting in a highly sensitive measurement.[10][11]

Experimental Workflow: The MS/MS workflow requires an initial method development step to identify the most stable and intense precursor-to-product ion transitions for both the unlabeled (M+0) and labeled (M+2) forms of the analyte.

Caption: Tandem Mass Spectrometry (MS/MS) Workflow.

Performance Comparison

The selection of an analytical platform should be guided by the specific requirements of the study.

ParameterLC-HRMS (e.g., Orbitrap)LC-MS/MS (e.g., QqQ)Rationale & Causality
Sensitivity (LOQ) Good (low- to mid-pg/mL)Excellent (low- to sub-pg/mL)MRM is inherently more sensitive due to the filtering of chemical noise, making it ideal for trace-level quantification.
Specificity Good to ExcellentExcellentHRMS specificity relies on mass accuracy. MS/MS specificity comes from the unique fragmentation pattern, which is highly selective.
Throughput HighHighBoth platforms are amenable to high-throughput analysis with modern autosamplers and fast LC gradients.
Method Development MinimalModerateHRMS requires only defining the m/z range. MS/MS requires optimization of MRM transitions for each isotopologue.
Data Analysis More ComplexMore StraightforwardHRMS data requires sophisticated software for natural abundance correction.[7] MS/MS data analysis is often a direct ratio calculation.
Cost (Instrument) HighModerate to HighHRMS instruments are generally more expensive than mid-range triple quadrupoles.
Application Focus Metabolomics, Discovery, Flux AnalysisTargeted Quantification, PharmacokineticsHRMS is superior for untargeted analysis and discovery, while MS/MS excels at routine, high-sensitivity targeted quantification.[4][12]

Validated Experimental Protocol: LC-HRMS Method

This section provides a self-validating protocol for determining the isotopic enrichment of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one in a cell culture model.

4.1. Materials & Reagents

  • Analytes: 6-Aminopyrimidin-2(1H)-one (unlabeled standard) and 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one (labeled standard).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Mobile Phase Additive: LC-MS grade formic acid.

  • Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C.

4.2. Standard Preparation

  • Primary Stocks: Prepare 1 mg/mL stock solutions of both unlabeled and labeled standards in 50:50 Methanol:Water.

  • Calibration Standards: Create a series of calibration standards by mixing the unlabeled and labeled stocks to achieve known enrichment percentages (e.g., 0%, 10%, 25%, 50%, 75%, 90%, 100%). This is crucial for validating the accuracy of the natural abundance correction algorithm.

4.3. Sample Preparation (from Adherent Cells)

  • Culture Cells: Grow cells in appropriate media. For tracer experiments, replace with media containing the ¹⁵N-labeled precursor.

  • Quench Metabolism: Aspirate media and immediately wash cells with ice-cold saline. Instantly add 1 mL of pre-chilled (-80°C) 80% methanol. This step is critical to halt all enzymatic activity.

  • Harvest Cells: Scrape the cells in the cold methanol and transfer the entire suspension to a microcentrifuge tube.

  • Lyse & Precipitate: Vortex thoroughly and incubate at -20°C for 30 minutes to ensure cell lysis and protein precipitation.

  • Clarify Lysate: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant (containing polar metabolites) to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

4.4. LC-HRMS Instrumentation & Parameters

  • LC System: High-performance liquid chromatography system (e.g., Thermo Vanquish).

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining this polar compound (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 6 min, wash, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Thermo Q Exactive HF).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full Scan (FS).

  • Resolution: 120,000.

  • Scan Range: m/z 100-200.

4.5. Data Processing & Enrichment Calculation

  • Chromatogram Extraction: Using instrument software (e.g., Xcalibur) or third-party tools, extract the ion chromatograms for the exact masses of the M+0 and M+2 isotopologues.

  • Peak Integration: Integrate the peak areas for both chromatograms.

  • Correction & Calculation: Use a specialized software tool (e.g., IsoCor, IsoCorrectoR) to perform the natural abundance correction.[5][7] These tools use the elemental formula of the analyte to calculate the theoretical contribution of natural isotopes to the M+2 peak and subtract it.

  • Final Enrichment Calculation: The corrected enrichment is calculated as: Enrichment (%) = [Corrected Area(M+2) / (Area(M+0) + Corrected Area(M+2))] x 100

Conclusion and Recommendations

The choice between LC-HRMS and LC-MS/MS for the isotopic enrichment analysis of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one is dictated by the experimental goal.

  • For high-sensitivity, targeted quantification in pharmacokinetic or bioequivalence studies , the superior sensitivity and robustness of LC-MS/MS (QqQ) make it the preferred platform. Its MRM-based workflow provides unparalleled confidence in quantitative results, especially at low concentrations.

  • For metabolic flux analysis, untargeted metabolomics, and discovery-based research , the full-scan capability and high resolving power of LC-HRMS are indispensable.[3] It allows for the simultaneous analysis of enrichment in the target compound and its downstream metabolites from a single injection, providing a comprehensive view of the metabolic landscape.

Regardless of the platform, a robust experimental design that includes validated protocols, proper standards, and appropriate data correction software is paramount for generating accurate and trustworthy isotopic enrichment data.[5][13]

References

A Comparative Guide to In Vivo vs. In Vitro Labeling Efficiency with 15N Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the world of quantitative proteomics, stable isotope labeling is an indispensable tool. Among the various methods, the use of 15N-labeled precursors to differentiate protein populations underpins many powerful experimental designs. The fundamental choice between conducting this labeling in vivo (within a living organism) or in vitro (in a controlled cellular environment) has profound implications for experimental outcomes, particularly concerning labeling efficiency. This guide provides an in-depth, objective comparison of these two methodologies, grounded in experimental data and established protocols, to empower you to make the most informed decision for your research.

The Principle of 15N Metabolic Labeling

Metabolic labeling with 15N, a stable, non-radioactive isotope, is a powerful technique for accurate relative and absolute protein quantification.[1] The core principle involves replacing the naturally abundant light nitrogen (14N) with its heavier counterpart (15N) in newly synthesized proteins. This is achieved by providing cells or organisms with a nitrogen source exclusively enriched with 15N. As proteins are synthesized, 15N is incorporated into all nitrogen-containing amino acids, resulting in a predictable mass shift for every protein and peptide.[2] When "heavy" (15N) and "light" (14N) proteomes are mixed, they can be distinguished by mass spectrometry, allowing for precise quantification of changes in protein abundance between different biological states.[3][4]

A Head-to-Head Comparison: In Vivo vs. In Vitro 15N Labeling

The decision to label within a complex organism or a simplified cell culture system hinges on the biological question at hand. Each approach presents a unique set of advantages and challenges that directly impact labeling efficiency and experimental feasibility.

FeatureIn Vitro Labeling (e.g., SILAC)In Vivo Labeling (e.g., 15N-labeled feed)
System Complexity Low (Cell lines in controlled culture)High (Whole organisms with complex physiology)
Typical Labeling Efficiency Very High (>95-99%)[3][5][6]Variable (Can be high, >90%, but often lower and tissue-dependent)[7][8][9]
Control over Labeling High (Direct manipulation of media composition)Moderate to Low (Dependent on diet, metabolism, and protein turnover)[7][10]
Time to Achieve High Efficiency Relatively short (typically 5-6 cell doublings)[3][11]Longer and variable (can require multiple generations for some tissues)[7]
Cost Generally lower (less 15N precursor required)[12]Higher (significant amount of 15N precursor needed for feed)
Biological Relevance Models cellular processes in isolationReflects protein dynamics in a physiological context
Key Applications Cell signaling, protein-protein interactions, secretome analysis[3][4]Disease models, developmental biology, tissue-specific proteomics[13][14][15]
Causality Behind the Differences in Labeling Efficiency

In vitro systems, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), offer a highly controlled environment.[3][16][17] By replacing standard amino acids with their 15N-labeled counterparts in the culture medium, researchers can achieve near-complete incorporation into the proteome.[3][11] The closed nature of the system and the direct availability of the labeled precursors to the cells are the primary reasons for the consistently high labeling efficiencies observed.

In vivo labeling, conversely, introduces multiple layers of biological complexity that can influence the final labeling efficiency. The 15N-labeled precursors, typically provided through a specialized diet, must be ingested, absorbed, and distributed throughout the organism.[13][15] The efficiency of incorporation is then subject to the metabolic state of the animal and the protein turnover rates of different tissues.[7][10] For instance, tissues with high rates of protein synthesis, like the liver, will incorporate 15N more rapidly and to a higher degree than tissues with slower turnover, such as the brain.[7] Achieving high and uniform labeling across all tissues in an organism is a significant challenge and can sometimes require labeling across multiple generations to ensure complete equilibration of the isotope.[7]

Experimental Workflows and Methodologies

To provide a practical understanding, we will now detail the experimental workflows for both in vitro and in vivo 15N labeling.

In Vitro 15N Labeling Workflow

The following diagram illustrates a typical workflow for an in vitro labeling experiment using the SILAC methodology.

InVitro_Workflow cluster_prep Stage 1: Cell Culture & Labeling cluster_processing Stage 2: Sample Processing cluster_analysis Stage 3: Analysis culture1 Culture cells in 'Light' (14N) medium treatment1 treatment1 culture1->treatment1 Apply Control Treatment culture2 Culture cells in 'Heavy' (15N) medium treatment2 treatment2 culture2->treatment2 Apply Experimental Treatment mix Mix 'Light' and 'Heavy' cell populations (1:1 ratio) treatment1->mix treatment2->mix lyse Cell Lysis & Protein Extraction mix->lyse digest Protein Digestion (e.g., with Trypsin) lyse->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantification lcms->data

A generalized workflow for quantitative proteomics using in vitro 15N metabolic labeling.

This protocol outlines the key steps for labeling mammalian cells in culture.

  • Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM) that lacks the standard amino acids to be used for labeling (typically L-arginine and L-lysine). Supplement one batch of medium with the "light" (14N) forms of these amino acids and another with the "heavy" (e.g., 13C6,15N4-Arginine and 13C6,15N2-Lysine) versions.

  • Cell Adaptation: Culture the chosen cell line in the "heavy" medium for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids into the proteome.[3][11] Monitor cell growth and morphology to ensure the labeling has no adverse effects.

  • Experimental Treatment: Once labeling is complete, apply the experimental treatment to the "heavy" labeled cells and the control treatment to the "light" labeled cells.

  • Cell Harvesting and Mixing: After the treatment period, harvest the "light" and "heavy" cell populations. Count the cells and mix them in a 1:1 ratio.

  • Protein Extraction and Digestion: Lyse the mixed cell pellet and extract the total protein. Subsequently, digest the proteins into peptides using a protease like trypsin.

  • Mass Spectrometry and Data Analysis: Analyze the resulting peptide mixture using high-resolution LC-MS/MS. The mass difference between the "light" and "heavy" peptide pairs allows for their relative quantification using specialized software.

In Vivo 15N Labeling Workflow

The workflow for in vivo labeling is conceptually similar but involves the added complexity of animal handling and tissue processing.

InVivo_Workflow cluster_labeling Stage 1: Animal Labeling cluster_processing Stage 2: Tissue Processing cluster_analysis Stage 3: Analysis animal1 Raise animal on 'Light' (14N) diet harvest Harvest Tissues of Interest animal1->harvest animal2 Raise animal on 'Heavy' (15N) diet animal2->harvest mix Mix 'Light' and 'Heavy' tissues (1:1 ratio) harvest->mix homogenize Homogenization & Protein Extraction mix->homogenize digest Protein Digestion homogenize->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantification lcms->data

A generalized workflow for quantitative proteomics using in vivo 15N metabolic labeling.

This protocol describes the labeling of E. coli using a minimal medium with 15NH4Cl as the sole nitrogen source.[2]

  • Media Preparation:

    • Prepare 1 liter of M9 minimal medium, omitting ammonium chloride (NH4Cl). Sterilize by autoclaving.

    • Prepare sterile stock solutions of 20% glucose, 1M MgSO4, and 1M CaCl2.

  • Labeling Medium Formulation:

    • For "heavy" medium, aseptically add 1 gram of 15NH4Cl to the sterile M9 medium.

    • For "light" medium, add 1 gram of 14NH4Cl.

    • To both, add 20 mL of 20% glucose, 2 mL of 1M MgSO4, and 100 µL of 1M CaCl2.

  • Cell Culture:

    • Inoculate a small pre-culture in a rich medium (e.g., LB) and grow to a high cell density.

    • Use this pre-culture to inoculate both the "light" and "heavy" M9 minimal media at a 1:100 dilution.

    • Grow the cultures at the optimal temperature with shaking until they reach the desired growth phase (e.g., mid-log phase).

  • Harvesting and Mixing:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellets and mix equal amounts of "light" and "heavy" cells based on optical density or cell count.

  • Protein Extraction and Downstream Analysis: Proceed with protein extraction, digestion, and LC-MS/MS analysis as described for the in vitro protocol.

Quantifying Labeling Efficiency

A critical aspect of any metabolic labeling experiment is the verification of labeling efficiency. Incomplete labeling can complicate data analysis and lead to inaccurate quantification.[5][12][18] Labeling efficiency is typically determined by mass spectrometry, comparing the isotopic distribution of peptides from the labeled sample to theoretical distributions at various incorporation rates.[19][20][21] For 15N labeling, this can be more complex than for SILAC due to the variable number of nitrogen atoms in different peptides.[12][18]

Factors that are crucial for achieving high labeling efficiency include:

  • Purity of the Isotope: The 15N-containing precursor should be of high isotopic purity (>98-99%).[5][12][18]

  • Labeling Duration: Sufficient time must be allowed for the isotope to be fully incorporated, which depends on the organism's or cell's doubling time and protein turnover rates.[5][9][12]

  • Precursor Availability: The 15N precursor must be the sole source of the element to avoid dilution with "light" isotopes from other sources.

Conclusion: Making the Right Choice

The choice between in vivo and in vitro 15N labeling is fundamentally a trade-off between biological complexity and experimental control.

  • Choose In Vitro Labeling when your research question is focused on cellular mechanisms in a controlled environment. It offers high labeling efficiency, reproducibility, and is generally more cost-effective. It is the gold standard for quantitative proteomics of cultured cells.[3][11]

  • Choose In Vivo Labeling when your research necessitates understanding protein dynamics within the context of a whole organism. While it presents challenges in achieving uniform and complete labeling, it is unparalleled for studying disease models, developmental processes, and the interplay between different tissues.[15][22]

By understanding the principles, advantages, and limitations of each approach, researchers can design more robust and insightful quantitative proteomics experiments, ultimately accelerating discoveries in basic science and drug development.

References

A Senior Application Scientist's Guide to Selecting the Optimal 15N Labeled Pyrimidine Isomer for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of 15N-labeled pyrimidine isomers for researchers, scientists, and drug development professionals.

In the intricate world of nucleic acid and drug development research, stable isotope labeling is an indispensable tool. Among the various isotopes, 15N-labeled pyrimidines (uracil, thymine, and cytosine) are crucial for elucidating molecular structures, tracking metabolic pathways, and understanding drug-target interactions. However, the choice of which specific 15N labeled isomer to use is far from trivial. The position of the 15N atom within the pyrimidine ring dictates the type of information that can be gleaned from sophisticated analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This guide provides a comparative analysis of different 15N labeled pyrimidine isomers, offering experimental insights and data to inform your selection process. We will delve into the practical implications of choosing one isomer over another, supported by established scientific principles and methodologies.

Understanding the Landscape: A Comparative Overview of 15N Pyrimidine Isomers

The strategic placement of the 15N label is paramount. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3. Consequently, commercially available isomers typically include single-labeled ([1-¹⁵N]-pyrimidine, [3-¹⁵N]-pyrimidine) and uniformly labeled ([1,3-¹⁵N₂]-pyrimidine) varieties. The choice of isomer directly impacts the experimental outcome.

Isomer Key Characteristics Primary Applications Relative Cost
[1-¹⁵N]-Pyrimidine Label at the glycosidic linkage point in nucleosides.NMR studies of nucleic acid structure and dynamics, particularly for probing hydrogen bonding and base pairing.Moderate
[3-¹⁵N]-Pyrimidine Label adjacent to the C2 and C4 positions, which are often involved in hydrogen bonding in Watson-Crick base pairs.NMR studies of base pairing and protein-nucleic acid interactions.Moderate
[1,3-¹⁵N₂]-Pyrimidine Both nitrogen atoms are labeled.Maximizes the signal in 15N NMR and is useful for complex structural studies and as a universal tracer in metabolic studies.High
Uniformly ¹⁵N-Labeled All nitrogen atoms in the molecule are labeled.Primarily used as internal standards in quantitative mass spectrometry-based metabolomics and proteomics.Very High

Performance in Key Applications: An Experimental Perspective

The utility of a specific 15N labeled pyrimidine isomer is best illustrated by its performance in various experimental contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe for Structure and Dynamics

In NMR spectroscopy, the 15N nucleus acts as a sensitive reporter of its local chemical environment. The choice of label position allows researchers to selectively probe different aspects of molecular structure and interactions.

  • Probing Watson-Crick Base Pairing with [3-¹⁵N]-Thymine: In a standard A-T base pair, the N3 atom of thymine is directly involved in a hydrogen bond with the N1 atom of adenine. By using [3-¹⁵N]-thymine, researchers can directly observe this interaction through scalar couplings (e.g., ¹hJ(N-H)) in ¹H-¹⁵N HSQC experiments. This provides unambiguous evidence of base pairing and can be used to study the stability of DNA and RNA helices.

  • Analyzing Glycosidic Bond Conformation with [1-¹⁵N]-Uracil: The N1 position of uracil is where the ribose sugar attaches to form the nucleoside uridine. Labeling at this position allows for the study of the glycosidic bond torsion angle (χ), which is a key determinant of nucleic acid conformation. Changes in the chemical shift of the 15N1 nucleus can indicate alterations in the sugar-base orientation, often induced by drug binding or protein interactions.

Mass Spectrometry: Tracing Metabolic Fates

In metabolic studies, 15N labeled pyrimidines are used as tracers to follow the synthesis and degradation of nucleotides. The choice of isomer can influence the clarity of the metabolic pathway being investigated.

  • De Novo vs. Salvage Pathways: Uniformly labeled [1,3-¹⁵N₂]-pyrimidines are excellent for differentiating between the de novo synthesis and salvage pathways of nucleotide metabolism. In the de novo pathway, the pyrimidine ring is synthesized from simpler precursors, and the incorporation of the doubly labeled pyrimidine will be minimal. Conversely, in the salvage pathway, pre-existing pyrimidines are directly incorporated into nucleotides, leading to a significant enrichment of the 15N₂ label in the cellular nucleotide pool.

Experimental Protocols: A Practical Guide

To provide a tangible context for the application of these isomers, we present a generalized workflow for an NMR-based study of drug-DNA interaction.

Workflow for Investigating Drug-DNA Binding Using ¹⁵N-Labeled Oligonucleotides

This protocol outlines the steps for preparing a ¹⁵N-labeled DNA oligonucleotide and using it to study the binding of a small molecule drug.

cluster_0 Oligonucleotide Preparation cluster_1 NMR Sample Preparation cluster_2 NMR Data Acquisition & Analysis A Synthesize DNA Oligonucleotide with [3-15N]-Thymine B Purify Oligonucleotide (e.g., HPLC) A->B C Anneal to form Duplex DNA B->C D Dissolve Duplex DNA in NMR Buffer C->D E Add Small Molecule Drug D->E F Transfer to NMR Tube E->F G Acquire 1H-15N HSQC Spectra F->G H Compare Spectra With and Without Drug G->H I Identify Chemical Shift Perturbations H->I

Caption: Workflow for NMR analysis of drug-DNA interactions.

Step-by-Step Methodology:

  • Oligonucleotide Synthesis: A custom DNA oligonucleotide containing a [3-¹⁵N]-thymine at a specific position is synthesized using standard phosphoramidite chemistry.

  • Purification and Annealing: The synthesized oligonucleotide is purified by high-performance liquid chromatography (HPLC) to ensure high purity. It is then annealed with its complementary strand to form a stable DNA duplex.

  • NMR Sample Preparation: The DNA duplex is dissolved in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The small molecule drug of interest is then titrated into the DNA solution.

  • NMR Data Acquisition: A series of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra are acquired. This 2D NMR experiment correlates the proton and nitrogen atoms that are directly bonded, providing a unique signal for each N-H group.

  • Data Analysis: The spectra recorded in the presence of the drug are compared to the spectrum of the free DNA. Changes in the chemical shifts of the ¹⁵N-H signals, particularly for the [3-¹⁵N]-thymine, indicate that the drug is binding to the DNA and altering the local chemical environment of the labeled base.

Conclusion: Making an Informed Decision

The selection of a 15N labeled pyrimidine isomer is a critical decision that should be guided by the specific research question and the analytical technique being employed. For detailed structural studies of base pairing in nucleic acids via NMR, a site-specific label like [3-¹⁵N]-thymine is often the most informative. For tracing metabolic pathways and differentiating between synthetic routes, a uniformly labeled isomer such as [1,3-¹⁵N₂]-uracil provides a more comprehensive picture. By understanding the unique advantages of each isomer, researchers can design more precise and insightful experiments, ultimately accelerating the pace of discovery in drug development and molecular biology.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within the laboratory.

Understanding the Compound: Chemical vs. Isotopic Properties

6-Amino(¹⁵N₂)pyrimidin-2(1H)-one is a stable isotope-labeled version of cytosine. The ¹⁵N isotopes are non-radioactive; therefore, they do not present a radiological hazard.[] The disposal procedures are dictated entirely by the chemical properties and associated hazards of the parent molecule, 6-Aminopyrimidin-2(1H)-one.[] According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, this chemical is considered hazardous.[2]

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the hazards is the foundation of safe handling and disposal. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[2][3]

Property Identifier Source
Chemical Name 6-Amino-1H-pyrimidin-4-one; Cytosine[4]
CAS Number 1193-22-2 (for unlabeled compound)[2]
Molecular Formula C₄H₅N₃O[5]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3]
GHS Signal Word Warning[2][3][5]

Section 2: Pre-Disposal Safety Protocol (Operational Plan)

Before handling the chemical for disposal, a clear operational plan must be in place to mitigate risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense. The causality is direct: to prevent contact with a known irritant.

  • Eye Protection: Wear chemical safety goggles or glasses with side-shields that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] This is mandatory to prevent serious eye irritation (H319).

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure and irritation (H315).[4]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[4]

Engineering Controls
  • Ventilation: All handling of solid 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6] This is a critical step to minimize the risk of inhaling dust, which can cause respiratory irritation (H335).

Section 3: Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Avoid Dust Formation: Do not use methods that create airborne dust.

  • Contain and Collect: Carefully sweep up the solid material using a brush and dustpan.[2][4] Place the collected material and any contaminated cleaning supplies into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department in accordance with local policy.

Section 4: Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it should not be released into the environment.[2] Disposal must be conducted through an approved and licensed waste disposal facility.

Experimental Protocol: Waste Collection and Segregation
  • Waste Characterization: As the generator of the waste, you are responsible for its proper characterization.[2] Pure, unused 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one is classified as a non-acutely hazardous chemical waste. Solutions or mixtures containing this chemical may have different hazard classifications and should be evaluated accordingly. Always consult your institution's EHS office for specific guidance.

  • Containerization:

    • Collect solid waste, including spilled material, in a robust, leak-proof container with a secure lid.

    • Ensure the container is chemically compatible with the compound.

    • Clearly label the container with "Hazardous Waste," the full chemical name "6-Amino(¹⁵N₂)pyrimidin-2(1H)-one," and any other information required by your institution.

  • Segregation: Do not mix this waste with incompatible materials, such as strong oxidizing agents.[2] Keep it segregated from other waste streams unless explicitly permitted by your EHS office.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, secure, cool, dry, and well-ventilated area.[2][7]

    • The storage location should be a satellite accumulation area or central hazardous waste storage facility, as designated by your institution.

  • Final Disposal Arrangement:

    • Contact your institution's EHS department or hazardous waste coordinator to arrange for pickup and disposal.

    • The final disposal will be handled by a licensed hazardous waste management company, typically via controlled incineration.[8] Do not under any circumstances dispose of this chemical down the drain or in the regular trash. [2]

Section 5: Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one.

G start Start: Waste Generated (6-Amino(15N2)pyrimidin-2(1H)-one) ppe Step 1: Don Appropriate PPE - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe characterize Step 2: Characterize Waste (Solid, Liquid, Contaminated Debris) ppe->characterize collect Step 3: Collect in a Designated, Labeled, & Sealed Container characterize->collect check_compat Is the waste mixed with incompatible materials (e.g., strong oxidizers)? collect->check_compat segregate Segregate from Incompatible Waste check_compat->segregate Yes store Step 4: Store in a Secure, Ventilated Hazardous Waste Area check_compat->store No segregate->store contact_ehs Step 5: Contact EHS for Pickup & Professional Disposal store->contact_ehs end_node End: Compliant Disposal contact_ehs->end_node

Caption: Disposal workflow for 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one.

Conclusion

The responsible disposal of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding the chemical hazards, implementing robust safety protocols, and adhering to the step-by-step disposal procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's Environmental Health & Safety department to ensure full compliance with local, regional, and national regulations.

References

A Comprehensive Guide to the Safe Handling of 6-Amino(¹⁵N₂)-pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 6-Amino(¹⁵N₂)-pyrimidin-2(1H)-one, a stable isotope-labeled compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific reasoning behind these recommendations, ensuring a culture of safety and excellence in your laboratory.

Understanding the Compound: Hazard Identification and Risk Assessment

Primary Hazards: Based on data for the non-labeled compound, the primary hazards are:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the duration of exposure, and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 6-Amino(¹⁵N₂)-pyrimidin-2(1H)-one to protect against the identified chemical hazards and to prevent contamination of this valuable isotopic compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.[3][4]Protects against splashes and airborne particles that could cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. A flame-resistant lab coat or impervious clothing.[3][4][5]Prevents skin contact, which can cause irritation. Regular glove changes are recommended to avoid cross-contamination.
Respiratory Protection To be used in a well-ventilated area or with local exhaust ventilation (e.g., a chemical fume hood).[4] If exposure limits may be exceeded or if the material is being handled as a fine powder, a full-face respirator is recommended.[3]Minimizes the inhalation of dust or aerosols that can lead to respiratory tract irritation.

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Assess_Risk Assess Risks: - Quantity - Duration - Aerosol Potential Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Inform Don_PPE Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves Select_PPE->Don_PPE Based on Selection Handle_Compound Handle Compound in Fume Hood Don_PPE->Handle_Compound Doff_PPE Doff PPE: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat Handle_Compound->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling 6-Amino(¹⁵N₂)-pyrimidin-2(1H)-one is essential for both safety and the preservation of the compound's isotopic enrichment.

Preparation:

  • Designated Area: Designate a specific area for handling the labeled compound, preferably within a chemical fume hood, to contain any potential spills and prevent cross-contamination.[6]

  • Gather Materials: Assemble all necessary equipment (spatulas, weighing paper, vials, etc.) before introducing the compound to the work area.

  • Pre-labeling: Clearly label all containers with the compound name, isotopic label (¹⁵N₂), concentration, and date.

Handling:

  • Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to minimize inhalation of fine particles. Use anti-static weighing dishes if necessary.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If sonication is required, ensure the vial is securely capped.

  • Spill Management: In the event of a spill, follow your institution's established spill response procedures. For a small spill, carefully sweep up the solid material and place it in a sealed container for disposal.[1] Clean the area with an appropriate solvent.

Storage:

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][7] For long-term stability and to protect the isotopic label, storage in a desiccator at a reduced temperature may be advisable.

Handling_Protocol Start Start Designate_Area Designate & Prepare Work Area in Fume Hood Start->Designate_Area Gather_Materials Gather & Pre-label All Equipment Designate_Area->Gather_Materials Weigh_Compound Weigh Solid Compound (in enclosure if needed) Gather_Materials->Weigh_Compound Prepare_Solution Prepare Solution (add solid to solvent) Weigh_Compound->Prepare_Solution Store_Compound Store in Tightly Sealed Container (Cool, Dry) Prepare_Solution->Store_Compound End End Store_Compound->End

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

Waste Collection:

  • Collect all waste material, including unused compound, contaminated consumables (e.g., gloves, weighing paper), and empty containers, in a clearly labeled, sealed, and appropriate hazardous waste container.[8]

Disposal Procedure:

  • Dispose of the chemical waste through a licensed and approved waste disposal company.[1][8]

  • Do not dispose of this compound down the drain or in regular trash.[8]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[8]

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

Emergency Procedures: Preparedness is Key

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][9]

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

  • If swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]

Always have the Safety Data Sheet (or a summary of the hazards for the non-labeled compound) readily available for emergency responders.

By adhering to these detailed protocols, you can ensure the safe and effective use of 6-Amino(¹⁵N₂)-pyrimidin-2(1H)-one in your research, protecting yourself, your colleagues, and the integrity of your experimental results.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.